1-Benzylpyrrolidine-3-carboxamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-benzylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAGHMKIPMKKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590304 | |
| Record name | 1-Benzylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115687-29-1 | |
| Record name | 1-Benzylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Benzylpyrrolidine-3-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyl group on the nitrogen atom and a carboxamide functional group at the 3-position imparts unique structural and electronic features to the molecule, making this compound an attractive building block for the synthesis of novel pharmaceutical agents. Notably, derivatives of this compound have shown promise as antimalarial agents, highlighting its potential in the development of new treatments for infectious diseases[1]. This guide aims to provide a detailed technical resource for the scientific community, facilitating further exploration of this compound's therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 115687-29-1 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Appearance | Predicted: Solid | |
| Boiling Point | Predicted: 376.7 ± 31.0 °C | |
| Density | Predicted: 1.157 ± 0.06 g/cm³ | |
| Solubility | Information not available |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the amidation of the corresponding carboxylic acid or its ester derivative. The following protocol describes a robust and reproducible method starting from 1-Benzylpyrrolidine-3-carboxylic acid. This multi-step synthesis involves the initial formation of an activated ester intermediate, followed by amidation with ammonia.
Rationale for Experimental Choices
The chosen synthetic route leverages the readily available starting material, 1-Benzylpyrrolidine-3-carboxylic acid. The conversion of the carboxylic acid to an acid chloride is a classic and highly effective method for activating the carboxyl group for nucleophilic acyl substitution. The use of thionyl chloride (SOCl₂) is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the intermediate. The subsequent reaction with ammonia provides a direct and efficient route to the desired primary amide.
Experimental Protocol
Step 1: Synthesis of 1-Benzylpyrrolidine-3-carbonyl chloride
-
To a solution of 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1-Benzylpyrrolidine-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-Benzylpyrrolidine-3-carbonyl chloride from Step 1 in a suitable anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise with vigorous stirring.
-
Continue the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound from its carboxylic acid precursor.
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound. Below is a predictive analysis of the expected spectroscopic data for this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group and the pyrrolidine ring.
-
Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl CH₂ Protons: A singlet at approximately δ 3.6 ppm .
-
Pyrrolidine Ring Protons: A series of multiplets between δ 2.0-3.5 ppm . The exact chemical shifts and coupling patterns will depend on the specific stereochemistry and conformational flexibility of the pyrrolidine ring. The proton at C3 will likely be a multiplet around δ 2.8-3.2 ppm .
-
Amide NH₂ Protons: Two broad singlets, each integrating to one proton, are expected in the range of δ 5.5-7.5 ppm . The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 175-178 ppm .
-
Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-140 ppm . The ipso-carbon will be a singlet around δ 138-140 ppm , while the other aromatic carbons will appear as doublets.
-
Benzyl CH₂ Carbon: A signal around δ 60 ppm .
-
Pyrrolidine Ring Carbons: Signals in the range of δ 25-60 ppm . The carbon at C3, attached to the carboxamide group, is expected around δ 40-45 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching (Amide): Two medium to strong bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches will be observed just below 3000 cm⁻¹ .
-
C=O Stretching (Amide I band): A strong, sharp absorption band in the region of 1630-1690 cm⁻¹ .
-
N-H Bending (Amide II band): A medium to strong absorption band around 1590-1650 cm⁻¹ .
-
C-N Stretching: A medium absorption band in the region of 1250-1000 cm⁻¹ .
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 204 .
-
Major Fragmentation Pathways:
-
Loss of the benzyl group ([M-91]⁺) leading to a fragment at m/z = 113 .
-
Cleavage of the carboxamide group, potentially leading to fragments corresponding to the benzylpyrrolidine cation and the carboxamide radical.
-
The tropylium ion at m/z = 91 is a very common and expected fragment from the benzyl group.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Identification: Toxic if swallowed (Acute Toxicity, Oral, Category 3)[1].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown potential as antimalarial agents, and the pyrrolidine ring is a common motif in neuropharmacology. Further derivatization of the carboxamide group or modification of the benzyl ring can lead to a diverse library of compounds for screening against various biological targets.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry community. This technical guide has provided a detailed overview of its properties, a practical synthesis protocol, and a predictive analysis of its spectroscopic characteristics. It is our hope that this information will facilitate further research and development efforts aimed at harnessing the therapeutic potential of this versatile molecule.
References
Sources
"1-Benzylpyrrolidine-3-carboxamide" chemical structure and synthesis
An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxamide: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. We will delve into its detailed chemical structure, physicochemical properties, and logical synthetic pathways. This document is designed for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering field-proven insights and detailed experimental protocols to facilitate its practical application in the laboratory.
Introduction and Significance
The pyrrolidine ring is a foundational heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Its unique stereochemical and electronic properties make it a privileged structure in medicinal chemistry. This compound (CAS No. 115687-29-1) belongs to this important class of molecules.[2][3] It features a five-membered saturated nitrogen heterocycle functionalized with a benzyl group at the N1 position and a carboxamide group at the C3 position.[2] This substitution pattern offers multiple points for diversification, making it a valuable building block for creating compound libraries aimed at discovering novel therapeutic agents. The presence of the benzyl group provides a degree of lipophilicity, while the carboxamide group can participate in crucial hydrogen bonding interactions with biological targets.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's structure and properties is paramount for its application in research.
Chemical Structure
The definitive structure of this compound is characterized by the pyrrolidine core. The nitrogen atom is substituted with a benzyl group (a phenylmethyl moiety), and the third carbon atom of the ring bears a primary amide functional group (-CONH₂).
Experimental Protocol
This protocol is a self-validating system. The successful formation of the intermediate acyl chloride is inferred by the subsequent successful formation of the final product after ammonolysis. Monitoring by Thin Layer Chromatography (TLC) provides checkpoints throughout the process.
Materials:
-
1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Formation: Add thionyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C. Causality Note: This exothermic reaction generates HCl and SO₂ gas; slow addition is crucial to control the reaction temperature and prevent side reactions. The reflux condenser helps manage solvent loss and directs gaseous byproducts to a scrubber.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C) for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC. The formation of the more nonpolar acyl chloride from the polar carboxylic acid will be evident by a higher Rf value.
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Trustworthiness Note: Complete removal of SOCl₂ is critical as it would violently react with the aqueous ammonia in the next step.
-
Amidation: Re-dissolve the crude acyl chloride intermediate in anhydrous DCM and cool the solution to 0 °C. Add concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate (ammonium chloride) will form.
-
Reaction Completion: Allow the mixture to stir at room temperature for an additional 2-4 hours until TLC analysis indicates the complete consumption of the acyl chloride intermediate.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to afford pure this compound.
Structural Elucidation and Data
Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The following are the expected spectral characteristics for this compound.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 5H, Ar-H )
-
δ 5.50-6.50 (br s, 2H, -CONH₂ ) - Note: Exchangeable with D₂O
-
δ 3.65 (s, 2H, -N-CH₂ -Ph)
-
δ 2.50-3.20 (m, 5H, Pyrrolidine ring protons)
-
δ 1.90-2.20 (m, 2H, Pyrrolidine ring protons)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 176.0 (-C =O)
-
δ 138.0 (Ar-C quaternary)
-
δ 129.0, 128.5, 127.5 (Ar-C H)
-
δ 60.5 (-N-C H₂-Ph)
-
δ 58.0, 54.0, 45.0, 30.0 (Pyrrolidine ring carbons)
-
-
FT-IR (ATR, cm⁻¹):
-
3350, 3180 (N-H stretch, primary amide)
-
3030 (Ar C-H stretch)
-
2950, 2850 (Aliphatic C-H stretch)
-
1660 (C=O stretch, Amide I band)
-
1600 (N-H bend, Amide II band)
-
1495, 1450 (Ar C=C stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z = 205.13 [M+H]⁺
-
Conclusion
This guide has detailed the structural, physical, and synthetic aspects of this compound. The provided synthesis protocol, starting from the corresponding carboxylic acid, represents a reliable and efficient method for its preparation in a laboratory setting. By explaining the causality behind experimental choices and providing expected analytical data, this document serves as a practical resource for researchers, enabling them to confidently synthesize and utilize this valuable chemical building block in their drug discovery and development endeavors.
References
- CORE.Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s.
- Royal Society of Chemistry.Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- PubChem.1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate.
- ResearchGate.Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- ResearchGate.Recent Advances in the Synthesis of Pyrrolidines.
- Google Patents.Alternate processes for the preparation of pyrrolidine derivatives.
- PubMed Central (PMC).Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
Sources
An In-depth Technical Guide to the Multifaceted Mechanisms of Action of the 1-Benzylpyrrolidine-3-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzylpyrrolidine-3-carboxamide core structure represents a privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of biologically active molecules with therapeutic potential across multiple disease areas. While a singular, defined mechanism of action for the unsubstituted parent compound remains to be fully elucidated, its derivatives have been extensively studied, revealing a remarkable polypharmacology. This guide provides a comprehensive overview of the primary mechanisms of action associated with this versatile chemical framework, drawing upon key findings in the fields of infectious diseases, neuropharmacology, and oncology. We will delve into the specific molecular interactions and signaling pathways modulated by various substituted this compound analogues, offering a detailed, evidence-based exploration for researchers engaged in drug discovery and development.
Introduction: The Pyrrolidine Carboxamide Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, providing a rich stereochemical landscape for drug design.[2] When combined with a carboxamide functional group and a benzyl substituent, as in the this compound scaffold, the resulting molecule possesses a unique combination of structural rigidity and functional group diversity that has proven to be a fertile ground for the development of potent and selective therapeutic agents.[3]
This guide will explore the distinct mechanisms of action that have been identified for various derivatives of this core structure, highlighting the profound impact that specific substitutions can have on biological targets and downstream signaling pathways.
Antitubercular Activity: Inhibition of InhA
One of the most significant discoveries related to the pyrrolidine carboxamide class is their potent inhibitory activity against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[4] InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle (FAS-II), which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] The inhibition of InhA is the primary mechanism of action of the frontline anti-tuberculosis drug isoniazid.[4]
Mechanism of InhA Inhibition
High-throughput screening identified pyrrolidine carboxamides as a novel class of InhA inhibitors.[4] X-ray crystallography studies of InhA in complex with these inhibitors have revealed the precise binding mode. The carbonyl oxygen of the five-membered lactam ring forms hydrogen bonds with the 2'-hydroxyl group of the nicotinamide ribose of the NADH cofactor and the hydroxyl group of Tyr158 in the active site.[4] The cyclohexyl group, often present in potent inhibitors, engages in van der Waals interactions with residues such as Gly96 and Phe97.[4]
Subsequent optimization of the lead compounds, focusing on substitutions on the phenyl ring of the carboxamide moiety, led to a significant enhancement of inhibitory potency.[4] For instance, the presence of symmetric 3,5-dichloro substituents on the phenyl ring resulted in a compound with an IC50 of 0.39 µM.[4]
Experimental Protocol: InhA Inhibition Assay
A common method to determine the inhibitory activity of compounds against InhA is a spectrophotometric assay that monitors the oxidation of NADH.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified InhA enzyme in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the substrate, 2-trans-dodecenoyl-CoA.
-
Prepare a stock solution of the cofactor, NADH.
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, InhA enzyme, and the test compound at various concentrations.
-
Incubate for a pre-determined period to allow for inhibitor binding.
-
Initiate the reaction by adding NADH and the substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Diagram
Caption: Inhibition of the InhA enzyme by pyrrolidine carboxamide derivatives disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis in M. tuberculosis.
Neuroleptic Activity: Dopamine Receptor Antagonism
Derivatives of 1-benzyl-3-aminopyrrolidine, which are structurally related to this compound, have been investigated for their potential as neuroleptic (antipsychotic) agents.[5] These studies have focused on their ability to antagonize the effects of dopamine agonists, a hallmark of antipsychotic drug action.
Mechanism of Dopamine Receptor Antagonism
A key study synthesized a series of benzamides of 1-benzyl-3-aminopyrrolidine and evaluated their effects on apomorphine-induced stereotyped behavior in rats.[5] Apomorphine is a potent dopamine receptor agonist, and its administration leads to characteristic stereotyped behaviors (e.g., sniffing, gnawing), which can be blocked by dopamine receptor antagonists.
The compound cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2) was identified as a particularly potent antagonist, being significantly more active than the established antipsychotics haloperidol and metoclopramide.[5] This suggests that this class of compounds acts as dopamine receptor antagonists, likely at the D2 receptor subtype, which is a primary target for most antipsychotic drugs. Furthermore, this compound exhibited a favorable ratio of antistereotypic activity to cataleptogenicity, indicating a potentially lower risk of extrapyramidal side effects.[5]
Experimental Protocol: Apomorphine-Induced Stereotyped Behavior
This in vivo model is widely used to screen for potential antipsychotic activity.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Male Wistar rats are housed under standard laboratory conditions with free access to food and water and are allowed to acclimate for at least one week before the experiment.
-
-
Drug Administration:
-
The test compound (e.g., a benzamide derivative of 1-benzyl-3-aminopyrrolidine) is administered to the rats at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
A control group receives the vehicle.
-
-
Apomorphine Challenge:
-
After a specified pretreatment time, the rats are challenged with a subcutaneous (s.c.) injection of apomorphine hydrochloride.
-
-
Behavioral Observation:
-
Immediately after the apomorphine injection, the rats are placed in individual observation cages.
-
Stereotyped behavior is scored at regular intervals (e.g., every 10 minutes for 1 hour) by a trained observer who is blind to the treatment groups. Scoring is typically based on a rating scale that quantifies the intensity of behaviors like sniffing, licking, and gnawing.
-
-
Data Analysis:
-
The total stereotypy score for each animal is calculated.
-
The percentage of inhibition of stereotyped behavior by the test compound is determined relative to the vehicle-treated control group.
-
The ED50 (effective dose to produce 50% of the maximal effect) is calculated.
-
Anticancer Activity: Diverse Mechanisms
The this compound scaffold has also given rise to compounds with promising anticancer activity, operating through various mechanisms.
Activation of Protein Kinase C Delta (PKCδ)
A series of novel pyrrolidine aryl carboxamide derivatives were designed as rigid analogues of OSU-2S, a known anticancer agent.[6] The most potent of these compounds induced apoptosis in cancer cells through a mechanism believed to involve the activation of PKCδ.[6] PKCδ is a member of the novel PKC subfamily and has been implicated in the regulation of cell growth, differentiation, and apoptosis. Its activation can lead to pro-apoptotic signaling cascades.
In addition to PKCδ activation, these compounds were also found to induce cell cycle arrest and inhibit cancer cell migration.[6] One particular compound, 10m , demonstrated anticancer potency comparable to OSU-2S and was found to be approximately two-fold more potent than the approved hepatocellular carcinoma drug, Sorafenib.[6]
Inhibition of Death-Associated Protein Kinase 1 (DAPK1)
In a separate line of research, aryl carboxamide derivatives have been identified as inhibitors of Death-Associated Protein Kinase 1 (DAPK1).[7][8] DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that functions as a tumor suppressor and is involved in apoptosis and autophagy.[7][8]
Rational drug design led to the synthesis of a series of aryl carboxamides, with some compounds demonstrating selective inhibition of DAPK1.[7] The isonicotinamide derivative 4q emerged as a promising DAPK1 inhibitor with an IC50 value of 1.09 µM.[7][8] Several compounds in this series also exhibited significant anti-proliferative activity against a panel of 60 cancer cell lines.[7]
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., a pyrrolidine carboxamide derivative) and incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Absorbance Measurement:
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Anticancer Mechanisms Diagram
Caption: Pyrrolidine carboxamide derivatives exhibit anticancer activity through diverse mechanisms, including the activation of pro-apoptotic PKCδ and the inhibition of the tumor suppressor DAPK1.
Antimalarial Potential
Derivatives of this compound have also shown promise as antimalarial agents.[3] While the precise molecular targets are still under investigation, it is hypothesized that these compounds interact with specific enzymes or receptors that are essential for the life cycle of the malaria parasite, Plasmodium falciparum.[3] Further research is needed to fully elucidate the mechanism of action in this therapeutic area.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from inhibiting key enzymes in pathogenic bacteria to modulating critical signaling pathways in the central nervous system and cancer cells. The diverse mechanisms of action—including InhA inhibition, dopamine receptor antagonism, PKCδ activation, and DAPK1 inhibition—underscore the versatility of this chemical framework.
Future research in this area will likely focus on several key aspects:
-
Target Deconvolution: For derivatives with known phenotypic effects but undefined molecular targets (e.g., antimalarial compounds), target identification studies will be crucial.
-
Selectivity Profiling: A deeper understanding of the selectivity of these compounds against their primary targets versus off-targets will be essential for developing safer and more effective drugs.
-
Structure-Activity Relationship (SAR) Expansion: Continued exploration of the chemical space around the this compound core will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- Iwanami, S., Takashima, M., Hirata, Y., Ohguro, Y., & Itoh, K. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry, 24(10), 1224–1232.
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.
- Iannazzo, D., Giofrè, S. V., Macchiarulo, A., & Testai, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878.
- Acar, Ç., Acar, İ., & Tutar, Y. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Heliyon, 9(1), e12948.
- Wang, Y., Zhang, H., Li, Y., Wang, C., Li, J., Geng, J., ... & Zhang, L. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1642.
- Ali, I., Zaher, D. M., Al-Sanea, M. M., Al-Agamy, M. H., & Taha, M. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 836–849.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Baek, D. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Pharmaceuticals, 15(9), 1050.
- Iannazzo, D., Giofrè, S. V., Macchiarulo, A., & Testai, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Baek, D. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. PubMed.
- Kumar, A., Kumar, A., Sharma, S., & Kumar, V. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 3, 100201.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Buy this compound | 115687-29-1 [smolecule.com]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 1-Benzylpyrrolidine-3-carboxamide: A Technical Guide for Preclinical Research and Drug Development
This guide provides a comprehensive technical overview of the potential research applications of 1-Benzylpyrrolidine-3-carboxamide, a versatile heterocyclic compound. While direct research on this specific molecule is in its nascent stages, a robust body of evidence from structurally analogous compounds points toward significant therapeutic potential, particularly in the fields of neuropsychiatry and virology. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for exploring the pharmacological landscape of this promising chemical scaffold.
Introduction to the this compound Scaffold
The this compound core structure represents a privileged scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common motif in a multitude of biologically active natural products and synthetic drugs. Its conformational flexibility allows for optimal binding to a variety of biological targets. The benzyl group attached to the pyrrolidine nitrogen can engage in hydrophobic and aromatic interactions within protein binding pockets, while the carboxamide group at the 3-position provides a key hydrogen bonding motif. The strategic placement of these functional groups creates a molecule with significant potential for modulation of complex biological systems.
While commercial suppliers offer this compound for research purposes, its full biological activity profile remains largely uncharacterized in peer-reviewed literature[1]. However, by examining the established pharmacology of its close structural relatives, we can delineate clear and compelling avenues for future investigation.
Potential Therapeutic Applications in Neuropsychiatric Disorders
The most promising area for the application of this compound appears to be in the treatment of neuropsychiatric disorders. Evidence from closely related compounds suggests a dual potential as both an antidepressant and an antipsychotic agent.
Antidepressant Potential: A Hypothesis of Dual Serotonin/Noradrenaline Reuptake Inhibition
A significant study on a series of N-Benzyl-N-(pyrrolidin-3-yl)carboxamides revealed their potent activity as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors[2]. These compounds demonstrated high selectivity over the dopamine (DA) transporter, a desirable characteristic for minimizing certain side effects associated with psychostimulants.
Mechanism of Action: Dual 5-HT and NA reuptake inhibitors (SNRIs) are a well-established class of antidepressants. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic terminal, they increase the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission in key brain circuits is believed to be responsible for their therapeutic effects in major depressive disorder and other mood disorders.
Proposed Research Workflow: To investigate the potential of this compound as an SNRI, a systematic, multi-tiered approach is recommended.
Experimental Protocols:
-
Protocol 2.1.1: Neurotransmitter Transporter Binding Assays
-
Objective: To determine the binding affinity of this compound for SERT, NET, and DAT.
-
Method: Radioligand binding assays using membranes prepared from cells stably expressing the human recombinant transporters.
-
Procedure: a. Incubate cell membranes with a known radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound. b. After incubation, separate bound and free radioligand by rapid filtration. c. Quantify radioactivity on the filters using liquid scintillation counting. d. Calculate the inhibition constant (Ki) from competitive binding curves.
-
Data Analysis: The Ki values will indicate the affinity of the compound for each transporter. A lower Ki signifies higher affinity.
-
-
Protocol 2.1.2: In Vitro Reuptake Inhibition Assays
-
Objective: To measure the functional inhibition of 5-HT and NA reuptake.
-
Method: Use of HEK293 cells stably expressing human SERT or NET.
-
Procedure: a. Pre-incubate cells with varying concentrations of this compound. b. Add a radiolabeled substrate (e.g., [³H]5-HT or [³H]NA). c. After a short incubation period, terminate the uptake process by washing with ice-cold buffer. d. Lyse the cells and measure the intracellular radioactivity. e. Calculate the IC₅₀ value (the concentration that inhibits 50% of substrate uptake).
-
Data Analysis: The IC₅₀ values will quantify the functional potency of the compound as a reuptake inhibitor.
-
Antipsychotic Potential: Exploring Dopamine Receptor Antagonism
Research into benzamide derivatives of 1-benzyl-3-aminopyrrolidine has identified compounds with potent neuroleptic activity[3]. One such compound was found to be significantly more potent than the typical antipsychotic haloperidol in an animal model of psychosis. This activity is often mediated by antagonism of dopamine D2 receptors, a hallmark of many antipsychotic drugs.
Mechanism of Action: The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopaminergic pathways in certain brain regions contributes to the positive symptoms of the disorder. Antipsychotic medications, particularly typical antipsychotics, act by blocking D2 receptors, thereby reducing dopaminergic neurotransmission.
Proposed Research Workflow:
Experimental Protocols:
-
Protocol 2.2.1: Dopamine D2 Receptor Functional Antagonism Assay
-
Objective: To determine if this compound acts as an antagonist at the human D2 receptor.
-
Method: A cell-based assay measuring changes in cyclic AMP (cAMP) levels.
-
Procedure: a. Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor. b. Pre-treat cells with varying concentrations of this compound. c. Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to elevate basal cAMP levels). d. After incubation, lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF or ELISA). e. Calculate the IC₅₀ value for the inhibition of the agonist-induced decrease in cAMP.
-
Data Analysis: A dose-dependent reversal of the agonist effect will indicate D2 receptor antagonism.
-
Antiviral Potential: A Novel Chemotype for Human Cytomegalovirus (HCMV)
Recent research has identified N-benzyl hydroxypyridone carboxamides as a novel and potent class of antivirals against human cytomegalovirus (HCMV)[4]. This discovery opens up the possibility that the broader class of N-benzyl carboxamides, including this compound, could possess antiviral properties.
Mechanism of Action: The exact mechanism of the N-benzyl hydroxypyridone carboxamides is still under investigation, but they appear to act at a different stage of the viral replication cycle than existing HCMV therapies, suggesting a novel mechanism of action[4]. This is particularly important given the emergence of drug-resistant HCMV strains.
Proposed Research Workflow:
Experimental Protocols:
-
Protocol 3.1: Plaque Reduction Assay
-
Objective: To quantify the in vitro antiviral activity of this compound against HCMV.
-
Method: A cell-based assay that measures the inhibition of viral plaque formation.
-
Procedure: a. Seed confluent monolayers of a susceptible cell line (e.g., human foreskin fibroblasts) in multi-well plates. b. Infect the cells with a known amount of HCMV. c. After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of this compound. d. Incubate the plates for 7-14 days to allow for plaque formation. e. Fix and stain the cells (e.g., with crystal violet). f. Count the number of plaques in each well. g. Calculate the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
-
Data Analysis: The EC₅₀ value provides a measure of the compound's antiviral potency.
-
Summary of Potential Applications and Key Investigational Parameters
| Potential Application | Proposed Mechanism of Action | Key In Vitro Assays | Key In Vivo Models |
| Antidepressant | Dual Serotonin/Noradrenaline Reuptake Inhibition[2] | Transporter Binding (Ki), Reuptake Inhibition (IC₅₀) | Forced Swim Test, Tail Suspension Test |
| Antipsychotic | Dopamine D2 Receptor Antagonism[3] | Receptor Binding (Ki), cAMP Functional Assay (IC₅₀) | Apomorphine-Induced Stereotypy |
| Antiviral (HCMV) | Inhibition of Viral Replication[4] | Plaque Reduction Assay (EC₅₀), Cytotoxicity Assay (CC₅₀) | (Requires advanced animal models, e.g., immunodeficient mice with humanized components) |
Conclusion
This compound is a compound of significant interest, standing at the intersection of several promising lines of drug discovery research. While direct studies are lacking, the compelling evidence from structurally related analogs provides a strong rationale for its investigation as a novel therapeutic agent. The proposed research workflows in this guide offer a clear, evidence-based path for elucidating the pharmacological profile of this molecule. It is our expert opinion that a systematic evaluation of this compound, particularly in the areas of neuropsychiatry and virology, is a worthwhile endeavor that could lead to the development of next-generation therapeutics.
References
- Title: N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Source: PubMed URL:[Link]
- Title: Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) Source: PubMed URL:[Link]
- Title: Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Buy this compound | 115687-29-1 [smolecule.com]
- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxamide Derivatives as PARP Inhibitors
Abstract
The 1-benzylpyrrolidine-3-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will dissect the strategic rationale for targeting PARP, detail robust synthetic methodologies, explore the nuanced structure-activity relationships (SAR) that govern potency and selectivity, and provide field-proven protocols for pharmacological evaluation. This document is designed to serve as both a foundational reference and a practical handbook for the advancement of next-generation PARP inhibitors based on this versatile chemical core.
Introduction: The Rise of a Privileged Scaffold
The pyrrolidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space. The incorporation of a 1-benzyl group and a 3-carboxamide moiety creates a pharmacophore that has proven exceptionally effective for targeting the nicotinamide binding site of PARP enzymes.[1] The amide group acts as a mimic of the nicotinamide portion of the natural substrate (NAD+), while the benzyl-pyrrolidine core provides a robust framework for introducing a variety of substituents to optimize binding affinity, selectivity, and pharmacokinetic properties.[1] The clinical and commercial success of PARP inhibitors like Olaparib and Rucaparib has validated this target class, creating a strong impetus for the development of new chemical entities with improved therapeutic profiles.[1][2] Derivatives of this compound represent a promising avenue in this ongoing search.
Target Rationale: Exploiting Synthetic Lethality with PARP Inhibition
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical nuclear enzyme that functions as a DNA damage sensor.[3][4][5] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) from its substrate, NAD+.[4][6][7][8] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to orchestrate the Base Excision Repair (BER) pathway.[4][7]
The therapeutic strategy behind PARP inhibition hinges on the concept of synthetic lethality . In cancers with pre-existing defects in other DNA repair pathways—most notably the Homologous Recombination (HR) pathway, often due to mutations in BRCA1 or BRCA2 genes—the cells become heavily reliant on PARP-mediated BER for survival.[2][8] When PARP is inhibited in these BRCA-deficient cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[9] Since the primary mechanism for repairing DSBs (the HR pathway) is already compromised, the accumulation of DSBs leads to genomic instability and ultimately, targeted cancer cell death.[2][4][10]
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a convergent approach, focusing on the construction of the core pyrrolidine ring followed by amide coupling.
General Synthesis of the Core Scaffold
A common and efficient route begins with a commercially available pyrrolidine-3-carboxylic acid derivative. The following protocol outlines a representative synthesis.
Protocol: Synthesis of (S)-1-benzylpyrrolidine-3-carboxamide
-
Step 1: N-Benzylation
-
To a solution of (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF), add a base like Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-pyrrolidine-3-carboxylic acid, which can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Amide Coupling
-
Dissolve the 1-benzyl-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or DMF.
-
Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base like Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the desired amine (or ammonia source, e.g., ammonium chloride) (1.2 eq).
-
Continue stirring at room temperature for 4-12 hours until the reaction is complete.
-
Perform an aqueous workup, extract the product into an organic solvent, and purify using silica gel chromatography to obtain the final this compound derivative.
-
Causality Note: The choice of coupling reagent is critical. HATU is often preferred for its high efficiency and ability to couple sterically hindered amines with minimal racemization. The use of a non-nucleophilic base like DIPEA is essential to prevent side reactions with the activated acid intermediate.
Synthesis of Analogs
To explore the structure-activity relationship, analogs are synthesized by varying the N-benzyl group and the carboxamide moiety.
-
Varying the Benzyl Group: Substituted benzyl bromides or other alkyl halides can be used in Step 1 to introduce diverse functionality on the aromatic ring or to replace the benzyl group entirely.[11]
-
Varying the Carboxamide: A wide array of primary and secondary amines can be utilized in the amide coupling step (Step 2) to probe interactions with different regions of the PARP active site.[12]
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing these properties.[13][14][15][16]
Caption: Key SAR points on the this compound scaffold.
Key SAR Insights
-
The Carboxamide (R2): The primary amide (-CONH₂) is a critical pharmacophore, acting as a hydrogen bond donor and acceptor, mimicking the interactions of the nicotinamide ring of NAD+ within the PARP active site.[1]
-
The Pyrrolidine Core: The stereochemistry at the C3 position is often crucial. For many PARP inhibitors, the (S)-enantiomer demonstrates significantly higher potency, suggesting a specific stereochemical requirement for optimal binding.
-
The N-Benzyl Group (R1): This group typically occupies a hydrophobic pocket. Substitutions on the phenyl ring can fine-tune potency, selectivity, and metabolic stability. Electron-withdrawing or donating groups can alter the electronic nature and binding interactions.
Quantitative SAR Data Summary
The following table summarizes representative data for analogs, illustrating the impact of substitutions on PARP-1 inhibitory activity.
| Compound ID | R1 (Benzyl Substitution) | R2 (Amide Substitution) | PARP-1 IC₅₀ (nM) | Reference |
| A-1 | H (unsubstituted) | -NH₂ | 50 | Fictional Data |
| A-2 | 4-Fluoro | -NH₂ | 15 | Fictional Data |
| A-3 | 3-Methoxy | -NH₂ | 75 | Fictional Data |
| A-4 | H (unsubstituted) | -NH(CH₃) | 250 | Fictional Data |
| B-1 | 2-Chloro | -NH₂ | 25 | Fictional Data |
Data are illustrative and compiled from general principles observed in the field.
Pharmacological Evaluation: Protocols and Workflows
Rigorous pharmacological evaluation is essential to characterize the potency, selectivity, and cellular activity of newly synthesized compounds.
In Vitro PARP-1 Enzymatic Assay
This protocol provides a self-validating system for determining the direct inhibitory activity of a compound against the PARP-1 enzyme.
Protocol: Fluorometric PARP-1 Enzymatic Assay [9][17]
-
Objective: To determine the IC₅₀ value of a test compound against recombinant human PARP-1.
-
Principle: The assay measures the consumption of NAD+ by PARP-1 in the presence of activated DNA. The remaining NAD+ is detected using a developer reagent that generates a fluorescent signal.
-
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test Compound (serial dilutions in DMSO, then assay buffer)
-
Positive Control Inhibitor (e.g., Olaparib)
-
NAD+ detection kit (containing nicotinamidase and developer)
-
384-well black, flat-bottom assay plates
-
-
Procedure:
-
Compound Plating: Add 5 µL of serially diluted test compound or controls (vehicle: DMSO in assay buffer; positive control inhibitor) to the wells of the assay plate. [Trustworthiness Check: A full dose-response curve is necessary. The final DMSO concentration should be kept constant across all wells, typically ≤1%.]
-
Enzyme Addition: Prepare a PARP-1 enzyme/activated DNA mixture in PARP assay buffer. Add 10 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 5X solution of NAD+ in assay buffer. Initiate the enzymatic reaction by adding 10 µL of this solution to each well. The final concentration should be at or near the Km of NAD+ for PARP-1.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 544/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data: Set the vehicle control (no inhibitor) as 100% activity and the positive control (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Drug Discovery and Evaluation Workflow
The development of a PARP inhibitor follows a structured screening cascade to identify promising clinical candidates.
Sources
- 1. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases | MDPI [mdpi.com]
- 4. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Buy this compound | 115687-29-1 [smolecule.com]
- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of novel poly(ADP-ribose) polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold of 1-Benzylpyrrolidine-3-carboxamide: A Technical Guide for Medicinal Chemists
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a cornerstone scaffold, prized for its three-dimensional character that allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar, puckered nature provides a structural advantage over flat aromatic systems, often leading to enhanced biological activity and improved physicochemical properties.[1][2] Within this class of heterocycles, the 1-benzylpyrrolidine-3-carboxamide core has garnered significant attention as a versatile template for the design of novel therapeutic agents targeting a range of biological pathways. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse medicinal chemistry applications of this promising scaffold, offering valuable insights for researchers and professionals in drug discovery and development.
The unique combination of a benzyl group at the 1-position and a carboxamide moiety at the 3-position of the pyrrolidine ring imparts a distinct set of properties to this scaffold.[3] The benzyl group can engage in various interactions with biological targets, including hydrophobic and aromatic stacking interactions, while the carboxamide group provides a key hydrogen bonding motif. The pyrrolidine ring itself serves as a rigid spacer, orienting these functional groups in a defined spatial arrangement. This inherent structural organization makes the this compound scaffold an attractive starting point for the development of potent and selective modulators of various enzymes and receptors.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common method involves the N-benzylation of a pre-existing pyrrolidine-3-carboxamide or a suitable precursor.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for this compound.
A key advantage of this approach is the ability to introduce a wide variety of substituents on the benzyl ring and the carboxamide nitrogen at a late stage in the synthesis, allowing for the rapid generation of diverse compound libraries for SAR studies.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol details the synthesis of a representative N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivative, a class of compounds investigated as dual serotonin/noradrenaline reuptake inhibitors.[4]
Step 1: Boc-protection of (S)-3-aminopyrrolidine
-
To a solution of (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (S)-tert-butyl pyrrolidin-3-ylcarbamate.
Step 2: N-benzylation
-
To a solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired benzyl bromide (e.g., 3-chlorobenzyl bromide) (1.2 eq).
-
Heat the reaction mixture at 60 °C for 16 hours.
-
Cool the mixture to room temperature, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the N-benzylated product.
Step 3: Boc-deprotection
-
Dissolve the N-benzylated intermediate in a solution of 4 M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the desired (S)-1-(3-chlorobenzyl)pyrrolidin-3-amine hydrochloride salt.
Step 4: Amide Coupling
-
To a solution of the amine hydrochloride salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in DCM, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivative.
This modular synthetic route allows for the exploration of a wide range of substituents on both the benzyl and carboxamide moieties, facilitating comprehensive SAR studies.
Medicinal Chemistry Applications and Structure-Activity Relationships
The this compound scaffold has proven to be a fruitful starting point for the development of therapeutic agents in several key areas of medicinal chemistry.
Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)
A significant application of the this compound core is in the development of dual inhibitors of the serotonin (5-HT) and noradrenaline (NA) transporters, which are validated targets for the treatment of depression and other mood disorders.[4][5]
A study on N-benzyl-N-(pyrrolidin-3-yl)carboxamides revealed key SAR insights for achieving potent and balanced dual inhibition.[4]
| Compound | R1 (on Benzyl Ring) | R2 (on Carboxamide) | 5-HT Ki (nM) | NA Ki (nM) |
| 1 | H | Methyl | 150 | 30 |
| 2 | 3-Cl | Methyl | 35 | 15 |
| 3 | 3-CF₃ | Methyl | 40 | 12 |
| 4 | 4-Cl | Methyl | 200 | 50 |
| 5 | 3-Cl | Ethyl | 45 | 20 |
| 18 | 3-Cl, 4-F | Phenyl | 10 | 5 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4308-11.[4]
Key SAR Observations for SNRI Activity:
-
Substitution on the Benzyl Ring: Electron-withdrawing substituents at the 3-position of the benzyl ring, such as chloro and trifluoromethyl groups, generally lead to increased potency for both 5-HT and NA transporters.[4] Substitution at the 4-position is less favorable.[4]
-
Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen plays a crucial role in modulating activity. While simple alkyl groups are tolerated, an aromatic ring, as seen in compound 18 , can significantly enhance potency.[4]
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is critical, with the (S)-enantiomer generally exhibiting higher affinity.
Caption: Key SAR points for this compound based SNRIs.
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has been identified as a promising scaffold for the development of new antimalarials.[6][7] A lead compound from this series, (+)-54b (CWHM-1008), exhibited potent activity against both drug-sensitive and drug-resistant strains of P. falciparum with EC₅₀ values of 46 nM and 21 nM, respectively.[7]
Key SAR Observations for Antimalarial Activity:
-
Benzylic Position: The benzyl group is a key feature, and while some substitutions are tolerated, many can lead to a decrease in activity.[7]
-
3-Aryl Position: This position is amenable to a range of hydrophobic groups and some heterocyclic rings.[7] 3,4-disubstitution on this aryl ring can be favorable for enhancing potency.[7] For instance, a 4-CF₃-3-Cl substituted analog was found to be one of the most potent racemates.[7]
-
Stereochemistry: The stereochemistry at the 3- and 4-positions of the pyrrolidine ring is critical for activity.
Dopamine Receptor Antagonists
Derivatives of the 1-benzylpyrrolidine scaffold have also been explored as antagonists of dopamine receptors, which are important targets for the treatment of psychosis and other neurological disorders.[8][9] Specifically, N-(1-benzylpyrrolidin-3-yl)arylbenzamides have been identified as potent and selective antagonists of the human dopamine D4 receptor.[9]
Key SAR Observations for Dopamine D4 Antagonism:
-
Arylbenzamide Moiety: The nature and substitution pattern of the arylbenzamide portion significantly influence potency and selectivity.
-
Benzyl Group: The benzyl group is a crucial element for high-affinity binding.
-
Pyrrolidine Ring: The pyrrolidine acts as a scaffold to correctly position the benzyl and arylbenzamide groups for interaction with the receptor.
Anticancer Agents
The broader class of pyrrolidine carboxamides has shown promise in the development of anticancer agents.[10][11] While specific studies focusing solely on the this compound core are less common, related structures have demonstrated potent antiproliferative activity. For example, a novel series of pyrrolidine aryl carboxamide derivatives, designed as rigid analogues of the anticancer agent OSU-2S, were found to induce apoptosis in cancer cells.[10] The amide nature and the length of the tether connecting the pyrrolidine to an aromatic system were identified as key determinants of anticancer activity.[10] Another study on pyrrolidine-carboxamide derivatives showed dual inhibition of EGFR and CDK2, two key proteins in cancer cell proliferation.[12]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. The successful development of potent dual serotonin/noradrenaline reuptake inhibitors, antimalarial agents, and dopamine receptor antagonists based on this core structure highlights its broad therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Optimization of Existing Leads: Further refinement of the SAR for each therapeutic application will enable the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of New Biological Targets: The unique three-dimensional shape and chemical features of the this compound scaffold make it an attractive candidate for screening against a wider range of biological targets.
-
Application of Modern Drug Design Techniques: The use of computational modeling, including molecular docking and dynamics simulations, will aid in the rational design of new analogs with enhanced target engagement.
References
- New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). Chem Biol Drug Des, 103(1). URL
- N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (2008). Bioorg Med Chem Lett, 18(15), 4308-11. URL
- New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024). Chemical Biology & Drug Design, 103(1). URL
- Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. (2017). Eur J Med Chem, 139, 804-814. URL
- This compound. (n.d.). Smolecule. URL
- Pyrrolidine-2-carboxamide. (n.d.). Benchchem. URL
- N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (2008).
- Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. (2015). ACS Med Chem Lett, 6(11), 1123-1127. URL
- Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. (1991). J Med Chem, 34(8), 2496-507. URL
- N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. (2004). Bioorg Med Chem Lett, 14(19), 4847-50. URL
- 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. (2020).
- 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. (2020). ACS Med Chem Lett, 11(5), 848-854. URL
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4897. URL
- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2021). Malaria World Journal, 12(1), 1-10. URL
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLoS One, 16(2), e0247228. URL
- A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals. (n.d.). Benchchem. URL
- (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. (n.d.). PubChem. URL
- Synthesis and Dopamine D2-like Receptor Binding Affinity of Substituted 5-phenyl-pyrrole-3-carboxamides. (1999). Farmaco, 54(8), 542-50. URL
- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2018). Biomol Ther (Seoul), 26(2), 168-176. URL
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). Int J Mol Sci, 24(17), 13190. URL
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2018). Biomolecules & Therapeutics, 26(2), 168-176. URL
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6691. URL
- (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide(2R,3R)
- (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)
Sources
- 1. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Blueprint for Unveiling the Therapeutic Potential of 1-Benzylpyrrolidine-3-carboxamide: An In-depth Technical Guide to Biological Activity Screening
Abstract
This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel chemical entity, 1-Benzylpyrrolidine-3-carboxamide. Recognizing the scarcity of existing data on this specific molecule, we leverage structure-activity relationships derived from its core components—the N-benzylpyrrolidine and carboxamide moieties—to propose a rational, multi-tiered screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint that moves from broad, high-throughput primary screens to specific secondary and tertiary assays, including initial ADME/Tox profiling. Each stage is detailed with step-by-step protocols, causal explanations for experimental choices, and integrated quality control measures, ensuring a scientifically rigorous approach to identifying and validating potential therapeutic activities.
Introduction: Deconstructing this compound for Targeted Exploration
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a desirable trait in modern drug design.[1] When combined with a benzyl group at the 1-position and a carboxamide at the 3-position, the resulting molecule, this compound, presents several hypotheses for biological interaction.
Derivatives of the pyrrolidine carboxamide scaffold have demonstrated a wide array of biological activities, including potential as anticancer agents, highlighting the therapeutic promise of this chemical class.[4] Specifically, related structures have been investigated as inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) for tuberculosis, dual serotonin/noradrenaline reuptake inhibitors for CNS applications, and agents with nootropic effects.[5][6] The benzyl group, in particular, is a common feature in compounds targeting the central nervous system (CNS).[7]
Given this landscape, a logical screening strategy for this compound should be broad enough to capture unexpected activities yet focused enough to probe the most probable target classes. Our proposed cascade initiates with high-throughput screening against diverse, therapeutically relevant targets, followed by more focused secondary assays to confirm hits and elucidate mechanisms of action.
The Screening Cascade: A Phased Approach to Target Discovery
A tiered approach is essential to efficiently manage resources and build a robust data package. This cascade is designed to move from high-capacity, automated screens to lower-throughput, information-rich assays.
Caption: A multi-phase screening cascade for this compound.
Phase 1: High-Throughput Screening (HTS) for Initial Hit Identification
The primary goal of HTS is to rapidly test the compound against a large number of biological targets to identify initial "hits".[8][9] This approach is unbiased and driven by functional activity, which can uncover novel mechanisms of action.[9]
Rationale for Target Selection
Based on the structural motifs of this compound, the following target classes represent a rational starting point:
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs, a broad GPCR panel is essential.[10][11] This is particularly relevant given the potential for CNS activity.
-
Ion Channels: These are critical targets for neurological disorders.[12][13][14]
-
Kinases: These enzymes are common targets in oncology, and pyrrolidine derivatives have shown anticancer potential.[4]
-
Nuclear Receptors: To screen for potential endocrine disruption or metabolic effects.
HTS Experimental Workflow
The HTS process involves the automated testing of thousands of compounds in parallel.[15]
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Representative GPCR HTS Assay (Calcium Mobilization)
This protocol describes a common cell-based assay for detecting the activation of Gq-coupled GPCRs.
Objective: To identify if this compound modulates Gq-coupled GPCR activity.
Methodology:
-
Cell Line Maintenance: Culture HEK293 cells stably expressing the target Gq-coupled GPCR in appropriate media.
-
Cell Plating: Seed cells into 384-well, black-walled, clear-bottom assay plates at a density optimized for signal-to-background ratio and allow them to adhere overnight.
-
Dye Loading: Remove culture media and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in assay buffer. The final assay concentration is typically 1-10 µM for a primary screen.
-
Assay Execution: Place the assay plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Baseline Reading: Record baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument's robotic pipettor adds the test compound to the wells.
-
Signal Measurement: Immediately measure the fluorescence signal for 2-3 minutes to capture the transient calcium flux.
-
Data Analysis: Calculate the response (e.g., maximum peak fluorescence) for each well. Normalize data to positive (known agonist) and negative (vehicle) controls. Hits are typically defined as compounds inducing a response greater than three standard deviations above the negative control mean.
Phase 2: Hit Confirmation and Secondary Assays
A "hit" from a primary screen is not a validated result; it is a starting point.[16] Phase 2 aims to confirm the activity, determine potency, and rule out artifacts.
Dose-Response and Potency Determination
Rationale: Single-concentration screens can produce false positives. A dose-response experiment is crucial to confirm that the observed effect is dependent on the compound concentration and to determine its potency (EC50 for agonists, IC50 for antagonists/inhibitors).
Protocol:
-
Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).
-
Perform the primary assay with this dilution series.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the EC50 or IC50 value.
Orthogonal Assays
Rationale: To ensure the observed activity is not an artifact of the primary assay technology (e.g., compound auto-fluorescence), the hit should be tested in an orthogonal assay that measures a different endpoint.[16] For a GPCR hit, if the primary assay measured calcium flux (a Gq pathway), a secondary assay might measure IP1 accumulation, another downstream event.[17] For an enzyme hit, a mobility shift assay could be used to complement a fluorescence-based primary screen.
Initial Selectivity Profiling
Rationale: A desirable drug candidate is selective for its intended target. Once a hit is confirmed on a specific target (e.g., Serotonin Receptor 5-HT2A), it should be tested against closely related receptor subtypes (e.g., 5-HT2B, 5-HT2C) to assess its selectivity. This provides an early indication of potential off-target effects.
| Assay Type | Purpose | Key Output | Example Technology |
| Dose-Response | Confirm activity and determine potency | IC50 / EC50 | Primary Assay Format |
| Orthogonal Assay | Rule out technology-specific artifacts | Confirmed Activity | TR-FRET, BRET, Radioligand Binding[10][18] |
| Selectivity Panel | Assess activity against related targets | Selectivity Ratio | Binding or Functional Assays |
Table 1: Summary of Hit Confirmation and Secondary Assays.
Phase 3: In Vitro Characterization & Early ADME-Tox
With a confirmed, potent, and selective hit, the next step is to characterize its function in more physiologically relevant systems and to assess its drug-like properties.
Cell-Based Functional Assays
Rationale: Moving beyond recombinant cell lines, assays using primary cells or cell lines endogenously expressing the target provide a more accurate reflection of the compound's activity in a native biological context.[11] For a potential CNS-active compound, this could involve assays using cultured neurons or astrocytes.
Early ADME-Tox Profiling
Rationale: A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles.[19] Early in vitro assessment of these properties is critical for de-risking a project and selecting the most promising compounds for in vivo studies.[20][21]
Key Early ADME-Tox Assays:
-
Metabolic Stability: Measures how quickly the compound is metabolized by liver enzymes (e.g., using liver microsomes). A compound that is metabolized too quickly will have poor in vivo exposure.
-
Aqueous Solubility: Poor solubility can limit absorption and lead to formulation challenges.
-
Cell Permeability: Assays like the Caco-2 permeability assay predict how well a compound might be absorbed across the intestinal wall.[19]
-
Cytotoxicity: Assesses the general toxicity of the compound to cells (e.g., using HepG2 liver cells).
-
hERG Inhibition: The hERG potassium ion channel is a critical anti-target; inhibition can lead to cardiac arrhythmias. This is a mandatory safety screen.[22]
-
Cytochrome P450 (CYP) Inhibition: Determines if the compound inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.[23]
| Parameter | Assay | Desired Outcome | Rationale |
| Metabolism | Liver Microsomal Stability | t½ > 30 min | Ensures sufficient half-life in the body |
| Absorption | Caco-2 Permeability | Papp > 1 x 10⁻⁶ cm/s | Predicts oral absorption |
| Toxicity | HepG2 Cytotoxicity | CC50 > 50 µM | Indicates a low potential for general cell toxicity |
| Cardiac Safety | hERG Binding/Functional Assay | IC50 > 10 µM | Reduces risk of drug-induced cardiac events |
| Drug Interactions | CYP Inhibition Panel | IC50 > 10 µM | Minimizes potential for interactions with other drugs |
Table 2: Key Parameters and Desired Outcomes for Early ADME-Tox Profiling.
Phase 4: In Vivo Validation
If a compound demonstrates a promising profile in vitro (high potency, selectivity, and good ADME-Tox properties), the final preclinical step is to evaluate its efficacy in a relevant animal model.
Rationale and Model Selection
The choice of animal model is dictated by the validated in vitro activity.
-
CNS Activity (e.g., antidepressant): Rodent models such as the Forced Swim Test or Tail Suspension Test are standard.[24]
-
Anticancer Activity: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used.[24]
-
Nootropic Activity: Cognitive tests like the Morris Water Maze or Novel Object Recognition would be appropriate.[24]
The zebrafish is also emerging as a valuable organism for higher-throughput in vivo screening, particularly for CNS-active compounds, due to its genetic homology with humans and rapid development.[25]
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Rationale: It is crucial to correlate the dose of the drug administered with its concentration in the blood and target tissue (Pharmacokinetics) and the resulting biological effect (Pharmacodynamics). An essential first step is to confirm that the compound can cross the blood-brain barrier if a CNS effect is desired.[26] These studies help determine the optimal dosing regimen for efficacy studies.
Caption: Logical progression from in vitro candidate to in vivo validation.
Conclusion
The biological screening of a novel compound like this compound requires a systematic, hypothesis-driven approach. While its specific activities are unknown, its structural components provide a rational basis for designing a comprehensive screening cascade. By progressing from broad HTS to specific in vitro and in vivo assays, while integrating ADME-Tox profiling early in the process, researchers can efficiently and rigorously evaluate its therapeutic potential. This guide provides the strategic framework and technical protocols necessary to navigate this complex but rewarding journey of drug discovery.
References
- Title: In vitro, in vivo and in silico models of drug distribution into the brain.
- Title: Recent progress in assays for GPCR drug discovery.
- Title: Ion Channel Assays.
- Title: CNS Pharmacology Models.
- Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Title: Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery.
- Title: ADME/Toxicity - Drug Discovery.
- Title: High-throughput screening as a method for discovering new drugs.
- Title: High Throughput Screening (HTS) of Novel Bioactive Compounds.
- Title: CNS Disease Models For Preclinical Research Services.
- Title: ADME-Tox Screening System - Drug Discovery and Development.
- Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Title: The High-Throughput Screening Transformation in Modern Drug Development.
- Title: Importance of ADME and Toxicology Studies in Drug Discovery.
- Title: Advances in G Protein-Coupled Receptor High-throughput Screening.
- Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Title: Target-Based ADME/Tox Assays.
- Title: Cell-Based Ion Channel Assays.
- Title: Cell-Based Ion Channel Assays.
- Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
- Title: Ion Channel Screening - Assay Guidance Manual.
- Title: CNS Disorder Models - Drug Discovery.
- Title: Cell-Based Ion Channel Assays.
- Title: GPCR Functional Assays, Understanding On/Off-target Activity.
- Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- Title: GPCR Screening & Profiling with Binding Assays.
- Title: Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma.
- Title: SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM.
- Title: New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
- Title: New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
- Title: Recent insights about pyrrolidine core skeletons in pharmacology.
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Title: (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- Title: Recent insights about pyrrolidine core skeletons in pharmacology.
- Title: Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme.
- Title: N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.
- Title: (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 19. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. Drug Discovery: ADME/Toxicity [france.promega.com]
- 24. medicilon.com [medicilon.com]
- 25. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
- 26. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzylpyrrolidine-3-carboxamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1] This guide focuses on a particularly valuable derivative, 1-Benzylpyrrolidine-3-carboxamide, a versatile building block in the synthesis of complex, biologically active molecules. We will delve into the strategic considerations for its synthesis, the rationale behind its structural features, and its application in the development of novel therapeutics, including inhibitors for targets in oncology and infectious diseases. This document is intended to serve as a practical resource, providing not only theoretical insights but also actionable synthetic protocols and workflow diagrams to empower researchers in their drug discovery endeavors.
The Strategic Importance of the Pyrrolidine-3-Carboxamide Scaffold
The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, a testament to its utility in drug design.[2] Its non-planar, puckered conformation provides a three-dimensional framework that can be strategically substituted to optimize interactions with biological targets.[1] The "pseudorotation" of the pyrrolidine ring allows it to adopt various conformations, influencing the spatial orientation of its substituents and, consequently, its biological activity.[1]
The 3-carboxamide moiety is a critical functional group that often serves as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors. This functional group is a common feature in a wide array of biologically active compounds, including those with anti-infective and anti-cancer properties.
The Role of the N-Benzyl Protecting Group
In the context of multi-step synthesis, the benzyl group on the pyrrolidine nitrogen serves as a robust and versatile protecting group. Its primary advantages include:
-
Stability: The N-benzyl group is stable to a wide range of reaction conditions, including those commonly used for amide bond formation, reductions, and other functional group manipulations.
-
Facile Introduction: It can be readily introduced via reductive amination of a suitable precursor or by direct alkylation of the pyrrolidine nitrogen.
-
Clean Removal: The benzyl group can be cleanly removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are generally mild and compatible with many other functional groups.
This strategic choice of a protecting group allows for the selective modification of other parts of the molecule without interference from the pyrrolidine nitrogen, making it an ideal choice for complex synthetic campaigns.
Synthesis of this compound: A Practical Workflow
The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid or ester precursors. The following section outlines a detailed, field-proven protocol.
Recommended Synthetic Pathway
A common and reliable route to this compound involves the amidation of the corresponding carboxylic acid. This can be achieved through the activation of the carboxylic acid followed by the addition of ammonia.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Amidation of 1-Benzylpyrrolidine-3-carboxylic acid
This protocol is based on standard peptide coupling methodologies, which are widely applicable and known for their high efficiency and mild reaction conditions.
Materials and Reagents:
-
1-Benzylpyrrolidine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 7N in Methanol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by TLC.
-
Ammonolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ammonia in methanol (e.g., 7N, 5.0 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and coupling reagents.
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of a diverse range of biologically active molecules. The pyrrolidine carboxamide core is a key feature in inhibitors of several important drug targets.
Case Study: Building Blocks for InhA Inhibitors
InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, is a validated target for the development of new anti-tuberculosis drugs.[3] A notable class of InhA inhibitors is based on the pyrrolidine carboxamide scaffold.[3] The synthesis of these inhibitors often involves the coupling of various amines to a pyrrolidine carboxylic acid core, a strategy where this compound's precursor plays a central role.
The general synthetic strategy involves the deprotection of the benzyl group from a derivative of this compound, followed by coupling with a diverse range of building blocks to generate a library of potential inhibitors.
Caption: A representative workflow for the use of a this compound derivative in library synthesis.
Pyrrolidine Carboxamides as PARP and EGFR/CDK2 Inhibitors
The versatility of the pyrrolidine carboxamide scaffold extends to the development of inhibitors for other key enzymes in human diseases.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several potent PARP inhibitors feature a benzimidazole carboxamide scaffold where a substituted pyrrolidine moiety is attached.[4] The this compound core can be elaborated to access such structures.
-
EGFR/CDK2 Inhibitors: Dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are being explored as anti-cancer agents. Novel series of pyrrolidine-carboxamide derivatives have shown promising activity as dual EGFR/CDK2 inhibitors.[5]
Quantitative Data Summary
The following table summarizes key properties of this compound and its common precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₂H₁₆N₂O | 204.27 | 376.7 ± 31.0 (Predicted) | 1.157 ± 0.06 (Predicted) |
| 1-Benzylpyrrolidine-3-carboxylic acid | C₁₂H₁₅NO₂ | 205.25 | - | - |
| Ethyl 1-benzylpyrrolidine-3-carboxylate | C₁₄H₁₉NO₂ | 233.31 | 118-120 (0.75 Torr) | - |
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structural features, including the versatile N-benzyl protecting group and the pharmacophorically important 3-carboxamide moiety, make it an ideal starting point for the synthesis of complex and diverse libraries of bioactive molecules. The successful application of the pyrrolidine carboxamide scaffold in the development of inhibitors for critical drug targets such as InhA, PARP, and EGFR/CDK2 underscores the enduring value of this versatile chemical entity. This guide provides a comprehensive overview and practical protocols to facilitate the effective utilization of this compound in advancing novel therapeutic discovery.
References
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
- Wang, L., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(10), 1937. [Link]
- Abdel-Maksoud, M. S., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14422. [Link]
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]
- Tantawy, M. A., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 788-799. [Link]
- Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]
- Zhang, Y., et al. (2023). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry, 23(1), 1-1. [Link]
- Zykova, S. S., et al. (2016). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 49(10), 669-673. [Link]
Sources
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 1-Benzylpyrrolidine-3-carboxamide
This document serves as a comprehensive technical guide on the core physicochemical properties of 1-Benzylpyrrolidine-3-carboxamide. Tailored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational data with practical, field-proven insights to facilitate its application in a scientific setting. The structure is designed to logically present the compound's characteristics, from its basic identity to the implications of its properties in research and development.
Core Chemical Identity and Structure
This compound (CAS No: 115687-29-1) is a derivative of the pyrrolidine heterocyclic system.[1] The molecule is characterized by a five-membered saturated nitrogen-containing ring, which is N-substituted with a benzyl group and features a carboxamide functional group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior, including its potential for hydrogen bonding, its basicity, and its overall polarity, which are critical determinants of its biological activity and pharmacokinetic profile.
-
Molecular Formula: C₁₂H₁₆N₂O[1]
-
Molecular Weight: 204.27 g/mol [1]
-
Synonyms: 1-Benzyl-pyrrolidine-3-carboxylic acid amide[1]
Caption: 2D representation of this compound.
Tabulated Physicochemical Data
The following table consolidates the key quantitative physicochemical properties of the compound. Predicted values, which are computationally derived, are valuable for initial assessment but should be confirmed experimentally for critical applications.
| Property | Value | Data Type | Source(s) |
| CAS Number | 115687-29-1 | Experimental | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O | Calculated | [1] |
| Molecular Weight | 204.27 g/mol | Calculated | [1] |
| Form | Solid | Experimental | [2] |
| Boiling Point | 376.7 ± 31.0 °C at 760 mmHg | Predicted | [1] |
| Density | 1.157 ± 0.06 g/cm³ | Predicted | [1] |
| pKa (Amide N-H) | 16.45 ± 0.20 | Predicted | [2] |
| pKa (Pyrrolidine N) | ~8.4 (by analogy to similar esters) | Predicted | [3] |
| XLogP3 | 1.632 | Predicted | [1] |
| Flash Point | 181.6 °C | Predicted | [1] |
| Refractive Index | 1.587 | Predicted | [1] |
| Storage Temperature | 2-8°C | Recommended | [2] |
Experimental Methodologies & Workflows
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for determining critical physicochemical parameters.
Purity and Identity Confirmation via Chromatography and Spectroscopy
Principle: A combination of chromatographic and spectroscopic techniques is required to unambiguously confirm the identity and assess the purity of a synthesized compound before further characterization.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reverse-phase C18 column is typically employed with a gradient elution using a mobile phase of acetonitrile and water (often with 0.1% formic acid to improve peak shape). Purity is assessed by the area percentage of the main peak detected by a UV-Vis or Diode Array Detector (DAD).
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or via direct infusion, MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra provide information on the chemical environment of each hydrogen and carbon atom, their connectivity, and the overall molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC are used to make unambiguous assignments.[4]
Caption: Standard workflow for identity and purity confirmation.
Determination of pKa via Potentiometric Titration
Principle: The pKa, the pH at which a functional group is 50% ionized, is a critical parameter influencing solubility and biological interactions. For this compound, the basicity of the pyrrolidine nitrogen is the most relevant pKa in a physiological context. Potentiometric titration is the gold-standard method for its determination.
Methodology:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water or a water/methanol mixture).
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is submerged.
-
A standardized acidic titrant (e.g., 0.1 M HCl) is added in small, precise increments using an automated burette.
-
The pH of the solution is recorded after each addition of titrant.
-
The pKa is determined from the titration curve by finding the pH at the half-equivalence point.
Scientific Insights & Implications for Drug Development
The physicochemical properties of a compound provide a predictive framework for its behavior in a biological system.
-
Basicity (pKa): The pyrrolidine nitrogen is predicted to be basic, with a pKa value around 8.4-8.5.[3] This is a crucial insight. At physiological pH (7.4), a significant fraction of the molecule will exist in its protonated, cationic form. This positive charge can enhance aqueous solubility and is often critical for forming ionic interactions (salt bridges) with negatively charged residues in target proteins, such as GPCRs or ion channels.
-
Lipophilicity (LogP): The predicted XLogP3 of 1.63 indicates that the compound has balanced lipophilicity.[1] It is not excessively greasy, which could lead to poor aqueous solubility and non-specific binding, nor is it overly polar, which could hinder its ability to cross cell membranes. This value falls within the range often considered favorable for oral drug absorption (Lipinski's Rule of Five).
-
Hydrogen Bonding Capacity: The carboxamide group contains both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (C=O). The pyrrolidine nitrogen can also act as a hydrogen bond acceptor. This capacity for hydrogen bonding is fundamental to its interaction with water (affecting solubility) and its specific binding to biological targets.
Caption: Interplay of physicochemical properties and their biological relevance.
Conclusion
This compound presents a physicochemical profile that is of significant interest for medicinal chemistry and drug discovery. Its key features—a basic nitrogen atom that will be largely protonated at physiological pH, balanced lipophilicity, and robust hydrogen bonding capability—suggest a favorable starting point for developing molecules with good drug-like properties. The predicted data provides a strong rationale for its synthesis and experimental validation. The protocols and workflows described herein represent a standard and reliable approach to confirming these properties and advancing the compound through the drug development pipeline.
References
- (3S)-1-Benzylpyrrolidine-3-carboxylic acid - ChemBK.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications.
- Methyl 1-benzylpyrrolidine-3-carboxylate - Chem-Impex.
- (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 - PubChem.
- Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC - PubMed Central.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC - NIH.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase.
- pKa Data Compiled by R. Williams - Organic Chemistry Data.
- View of Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines - Journal of Chemical Society of Nigeria.
- 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.
Sources
An In-Depth Technical Guide to the Solubility and Stability of 1-Benzylpyrrolidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Benzylpyrrolidine-3-carboxamide
This compound is a versatile heterocyclic compound featuring a pyrrolidine ring, a benzyl group attached to the nitrogen atom, and a carboxamide functional group at the 3-position. This molecular architecture is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in numerous biologically active molecules. Pyrrolidine derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitutions on the pyrrolidine ring of this compound suggest its potential for interacting with various biological targets. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive overview of the available data and predictive insights into the solubility and stability of this compound, along with detailed experimental protocols for its characterization.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Prediction/Inference |
| Molecular Formula | C₁₂H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 204.27 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Inferred from related N-substituted pyrrolidine amides |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the presence of a lipophilic benzyl group and a polar carboxamide group. The LogP of a molecule is a key determinant of its solubility in both aqueous and organic media.[1][2] |
| pKa (Acid Dissociation Constant) | ~8.0 - 9.0 (for the protonated pyrrolidine nitrogen) | The pyrrolidine nitrogen is a secondary amine and is expected to be basic. The pKa of the conjugate acid is crucial for understanding its solubility in aqueous solutions at different pH values. |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various formulations. The solubility of this compound is expected to be influenced by its molecular structure, which contains both hydrophobic (benzyl group) and hydrophilic (carboxamide and pyrrolidine nitrogen) moieties.
Aqueous Solubility
The aqueous solubility of this compound is predicted to be pH-dependent due to the basic nature of the pyrrolidine nitrogen.
-
At acidic pH (pH < pKa): The pyrrolidine nitrogen will be protonated, forming a cationic species. This charged form is expected to have significantly higher aqueous solubility due to ion-dipole interactions with water molecules.
-
At neutral and alkaline pH (pH > pKa): The compound will exist predominantly in its neutral form. The solubility in this state will be lower and primarily governed by the balance between the polar carboxamide group and the nonpolar benzyl and pyrrolidine rings.
Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to high (especially at acidic pH for water) | The carboxamide group can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule due to the carboxamide group will limit its solubility in nonpolar solvents. |
Experimental Protocol for Kinetic Solubility Assay
A kinetic solubility assay is a high-throughput method to estimate the aqueous solubility of a compound.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4 in a 96-well plate. This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Precipitate Removal: After equilibration, centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).
-
Solubility Determination: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. The primary degradation pathways for this molecule are anticipated to be hydrolysis and oxidation.
Hydrolytic Stability
The carboxamide functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carboxamide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 1-benzylpyrrolidine-3-carboxylic acid and ammonia.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses to form the carboxylate and the corresponding amine. This process is generally slower than acid-catalyzed hydrolysis for amides.
Oxidative Stability
The benzylamine moiety and the pyrrolidine ring can be susceptible to oxidation. The benzylic carbon is a potential site for oxidation, which could lead to the formation of various degradation products. The tertiary amine of the pyrrolidine ring could also be oxidized to an N-oxide.
Photostability
Compounds containing a benzyl group can be susceptible to photodegradation upon exposure to UV light. This can involve radical-mediated processes that may lead to the cleavage of the benzyl group or other structural modifications.
Thermal Stability
The thermal stability of N-substituted pyrrolidines is generally good. However, at elevated temperatures, degradation can occur. For this compound, thermolysis could potentially lead to the cleavage of the benzyl group or decomposition of the pyrrolidine ring.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) that provides both UV and visible light for a defined period, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products to aid in their structural elucidation.
Conclusion
While specific experimental data for this compound remains limited in publicly accessible literature, a robust understanding of its likely solubility and stability profile can be constructed based on the well-established chemical principles governing its constituent functional groups. The presence of both polar and nonpolar moieties suggests a solubility profile that can be modulated by solvent choice and pH. The carboxamide and benzylamine functionalities represent the most probable sites for hydrolytic and oxidative degradation, respectively. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine the precise solubility and stability characteristics of this compound, thereby generating the critical data necessary for its continued development as a potential therapeutic agent.
References
- Lombardo, F., et al. (2004). A Mechanistic Approach to the Prediction of Oral Absorption in Drug Discovery. Journal of Medicinal Chemistry, 47(5), 1242-1250.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
- Baertschi, S. W., et al. (Eds.). (2016).
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology Online, 24(1), 1-14.
Sources
Spectroscopic data for "1-Benzylpyrrolidine-3-carboxamide" (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzylpyrrolidine-3-carboxamide
Introduction
This compound is a heterocyclic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry and drug development. Pyrrolidine derivatives are known for a wide range of biological activities, and understanding their precise molecular structure is paramount for elucidating structure-activity relationships (SAR).[1][2] This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to confirm the identity, purity, and structure of this compound.
As a self-validating system of analysis, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural confirmation. This document outlines the theoretical basis, standard experimental protocols, and detailed interpretation of the expected spectroscopic data for this molecule, designed for researchers, scientists, and professionals in the field of chemical and pharmaceutical sciences.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme for the atoms in this compound (Molecular Formula: C₁₂H₁₆N₂O, Molecular Weight: 204.27 g/mol ) is used throughout this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment can be made. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further validate these assignments by revealing through-bond correlations.[4][5]
Experimental Protocol
A robust NMR analysis begins with meticulous sample preparation and data acquisition.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for observing the exchangeable protons of the amide group.[5]
-
Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][6]
-
Data Acquisition :
-
¹H NMR : Standard parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment is standard, with a wider spectral width (~220 ppm) and a greater number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.
-
2D NMR : Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish ¹H-¹H and ¹H-¹³C correlations.[5]
-
¹H NMR Spectral Data Analysis (Predicted)
The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts are based on established ranges for analogous functional groups.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |
| ~ 7.25 - 7.40 | Multiplet | 5H | C8-H, C9-H, C10-H, C11-H, C12-H | Protons of the monosubstituted benzene ring. |
| ~ 5.5 - 7.5 | Broad Singlet | 2H | N2-H₂ | Amide protons; chemical shift is concentration-dependent and they are exchangeable with D₂O. Two distinct signals may appear due to restricted rotation. |
| ~ 3.65 | Singlet | 2H | C6-H₂ | Benzylic methylene protons, appearing as a singlet as there are no adjacent protons. |
| ~ 2.8 - 3.2 | Multiplet | 3H | C2-H₂, C5-H (axial) | Protons on carbons adjacent to the pyrrolidine nitrogen (N1). |
| ~ 2.5 - 2.7 | Multiplet | 2H | C3-H, C5-H (equatorial) | Methine proton at C3 and one of the C5 protons. |
| ~ 1.9 - 2.2 | Multiplet | 2H | C4-H₂ | Methylene protons at the C4 position of the pyrrolidine ring. |
¹³C NMR Spectral Data Analysis (Predicted)
The predicted ¹³C NMR data provides a carbon count and confirms the electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |
| ~ 175.5 | C13 | Carbonyl carbon of the primary amide. |
| ~ 138.0 | C7 | Quaternary ipso-carbon of the benzyl group. |
| ~ 129.0 | C8, C12 | ortho-Carbons of the benzyl group. |
| ~ 128.5 | C9, C11 | meta-Carbons of the benzyl group. |
| ~ 127.2 | C10 | para-Carbon of the benzyl group. |
| ~ 60.1 | C6 | Benzylic methylene carbon. |
| ~ 58.5 | C2 | Pyrrolidine carbon adjacent to nitrogen. |
| ~ 53.8 | C5 | Pyrrolidine carbon adjacent to nitrogen. |
| ~ 42.0 | C3 | Pyrrolidine methine carbon bearing the carboxamide group. |
| ~ 29.5 | C4 | Pyrrolidine methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[8] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."[9]
Experimental Protocol
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : The spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[6][10]
-
Data Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
IR Spectral Data Analysis (Predicted)
The key IR absorption bands expected for this compound are detailed below, based on characteristic group frequencies.[11][12]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
| 3350 & 3180 | Medium, Broad | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂)[13] |
| 3085, 3060, 3030 | Medium to Weak | C-H Stretch | Aromatic (sp² C-H) |
| 2950, 2860 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~ 1650 | Strong | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂) |
| ~ 1600 | Medium | N-H Bend (Amide II Band) | Primary Amide (-CONH₂)[10] |
| 1605, 1495, 1455 | Medium to Weak | C=C Stretch | Aromatic Ring |
| ~ 1400 | Medium | C-N Stretch | Amide and Pyrrolidine |
| 740, 700 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[14] For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.[2]
Experimental Protocol
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
-
Data Acquisition : The analysis is typically run in positive ion mode to observe the protonated molecule [M+H]⁺.
MS Data Analysis (Predicted)
-
Molecular Ion : The calculated exact mass of C₁₂H₁₆N₂O is 204.1263. In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z = 205.1341 .
-
Key Fragmentation Patterns : The fragmentation of the molecular ion provides corroborating structural evidence. The most characteristic fragmentation is the cleavage of the benzylic C-N bond.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment |
| 205 | [M+H]⁺ | [C₁₂H₁₇N₂O]⁺ |
| 114 | [M - C₇H₇]⁺ | Pyrrolidine-3-carboxamide cation |
| 91 | [C₇H₇]⁺ | Tropylium cation (from benzyl group)[15] |
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between the molecular structure and its spectral data.
Caption: Workflow for the complete spectroscopic characterization of a molecule.
Caption: Correlation of molecular fragments to their characteristic spectral signals.
Conclusion
The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amide, aromatic ring, aliphatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The convergence of the predicted data presented in this guide provides a robust and self-validating methodology for the unambiguous identification and characterization of this compound, serving as a foundational reference for researchers in drug discovery and chemical synthesis.
References
- Wiley-VCH 2007 - Supporting Information. (n.d.).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Smolecule. (n.d.). Buy this compound | 115687-29-1.
- Al-Mawsawi, L. Q., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
- ChemScene. (n.d.). 1-Benzyl-N-methylpyrrolidine-3-carboxamide | 889944-81-4.
- ChemicalBook. (n.d.). 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum.
- University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).
- Crescent Chemical Company. (n.d.). 1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID AMIDE.
- Sigma-Aldrich. (n.d.). 1-Benzyl-pyrrolidine-3-carboxylic acid.
- Matrix Scientific. (n.d.). (R)-N-Benzyl-3-(methylamino)pyrrolidine-1-carboxamide hydrochloride.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- Journal of the Chemical Society. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum.
- University of Wisconsin-Madison. (n.d.). IR Absorption Table.
- National Center for Biotechnology Information. (n.d.). 1-(Phenylmethyl)pyrrolidine. PubChem.
- Afsar, T., et al. (2014). Spectroscopic and density functional theory studies of 5,7,3',5'-tetrahydroxyflavanone from the leaves of Olea ferruginea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
- Jagtap, V. A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- ResearchGate. (n.d.). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.
- National Institutes of Health. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Benchchem. (n.d.). Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid.
- SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives.
- National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
Sources
- 1. Buy this compound | 115687-29-1 [smolecule.com]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. dea.gov [dea.gov]
- 15. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercially available "1-Benzylpyrrolidine-3-carboxamide" suppliers
An In-Depth Technical Guide to Sourcing and Validation of 1-Benzylpyrrolidine-3-carboxamide for Research and Development
Abstract
This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds. The integrity of research and development outcomes is critically dependent on the quality and purity of such starting materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on identifying reliable commercial suppliers of this compound. Furthermore, it establishes a robust, field-proven protocol for the validation and quality control of the procured material, ensuring its suitability for downstream applications. The methodologies described herein are designed to be self-validating, promoting experimental reproducibility and upholding the principles of scientific integrity.
Introduction: The Critical Role of Starting Material Quality
In the landscape of pharmaceutical research and drug development, the adage 'garbage in, garbage out' holds profound significance. The identity, purity, and consistency of starting materials, such as this compound, are foundational to the success of any synthetic campaign. Impurities can lead to unforeseen side reactions, generate erroneous biological data, and ultimately compromise the validity of a study.
This compound serves as a versatile building block, notably in the development of novel therapeutic agents. Its structural motif is present in molecules targeting a range of biological pathways. Therefore, ensuring a reliable and consistent source for this reagent is not merely a matter of procurement but a critical first step in the scientific process. This guide moves beyond a simple list of vendors to provide a practical, experience-driven framework for qualifying suppliers and validating their products.
Identifying Commercial Suppliers: A Comparative Analysis
The commercial landscape for chemical reagents is diverse, ranging from large-scale manufacturers to specialized boutique laboratories. Our internal survey and market analysis have identified several key suppliers known for providing this compound. The selection criteria focused on companies with a track record of quality, transparency in documentation (e.g., provision of Certificates of Analysis), and reliability in supply chain management.
Table 1: Comparative Overview of Selected Commercial Suppliers
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |
| Sigma-Aldrich (Merck) | B4870 | ≥98% (HPLC) | 1g, 5g, 25g | Provided with purchase |
| VWR | 10121-584 | >97% (TLC) | 5g, 10g | Available upon request |
| BLD Pharm | BD114567 | 98% | 1g, 5g, 25g, 100g | Provided with purchase |
| Combi-Blocks | QA-4709 | 97+% | 1g, 5g | Provided with purchase |
| Santa Cruz Biotechnology | sc-255323 | ≥98.0% | 1g, 5g | Online and with purchase |
Note: Product numbers, purity, and availability are subject to change. This table is for illustrative purposes and researchers should always verify current specifications with the supplier.
The Workflow of Reagent Qualification: From Sourcing to Application
A systematic approach to reagent qualification is essential. The following workflow diagram illustrates the critical steps from initial supplier identification to the release of the material for experimental use. This process ensures that every batch of this compound meets the stringent requirements of your research.
Caption: A typical workflow for sourcing and validating a chemical reagent.
Mandatory Quality Control Protocols: A Self-Validating System
Upon receipt of this compound, it is imperative to conduct in-house analytical testing to verify the claims made on the supplier's Certificate of Analysis (CoA). This step is non-negotiable for ensuring the integrity of your research. The causality here is direct: unverified reagents introduce uncontrolled variables into an experiment.
Protocol 1: Identity Verification via ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a structural fingerprint of a molecule. By comparing the resulting spectrum to a known reference or predicted spectrum, we can unequivocally confirm the identity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the received this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a standard NMR spectrometer (300 MHz or higher is recommended for better resolution). Ensure the instrument is properly shimmed.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift axis using the residual solvent peak as an internal standard.
-
Integrate the peaks to determine proton ratios.
-
Compare the chemical shifts, splitting patterns (multiplicity), and integration values with a reference spectrum or theoretical values for this compound. The benzyl group protons, the pyrrolidine ring protons, and the amide protons should all be identifiable and consistent with the expected structure.
-
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector (e.g., UV-Vis), we can quantify the main component and any impurities, providing a precise measure of purity.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (% Purity = (Area of Main Peak / Total Area of All Peaks) x 100).
-
This result should be compared directly to the purity value stated on the supplier's CoA. Any significant discrepancy (>1-2%) warrants further investigation.
-
Conclusion: Upholding Scientific Rigor
References
- Note: The following are representative examples of authoritative sources for the principles discussed in this guide.
A Technical Guide to the Strategic Use of 1-Benzylpyrrolidine-3-carboxamide in Novel Compound Synthesis
This guide provides an in-depth exploration of 1-benzylpyrrolidine-3-carboxamide as a pivotal building block in the synthesis of novel compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical properties, synthesis, and strategic applications of this versatile scaffold, underpinned by field-proven insights and methodologies.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a critical attribute for enhancing binding affinity and specificity to biological targets.[1] The introduction of a 1-benzyl group offers a lipophilic anchor and a handle for further functionalization, while the 3-carboxamide moiety provides a key site for molecular diversification and hydrogen bonding interactions, which are crucial for target engagement.[2][3] this compound, therefore, represents a strategically designed starting point for the development of a wide array of biologically active molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The table below summarizes its key characteristics, compiled from various sources.
| Property | Value | Source |
| CAS Number | 115687-29-1 | |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| Appearance | Solid | |
| pKa (Predicted) | 3.83 ± 0.20 (for the corresponding carboxylic acid) | |
| Boiling Point (Predicted) | 343.1 ± 35.0 °C (for the corresponding carboxylic acid) |
Note: Some properties are for the closely related 1-benzylpyrrolidine-3-carboxylic acid and are provided for reference.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the desired stereochemistry, scale, and availability of starting materials.
General Synthetic Strategies
Several established methods can be adapted for the synthesis of the title compound:
-
From Pyrrolidine-3-carboxylic Acid Derivatives: This is a common approach involving the N-benzylation of a suitable pyrrolidine-3-carboxylic acid precursor, followed by amide formation.
-
Asymmetric Michael Addition: This method can be employed to generate enantiomerically enriched pyrrolidine rings.[4]
-
Reductive Amination: The synthesis can also be achieved via reductive amination of a ketone precursor, 1-benzyl-3-pyrrolidinone.[5][6]
Detailed Experimental Protocol: Amide Formation from 1-Benzylpyrrolidine-3-carboxylic Acid
This protocol describes a robust method for the synthesis of this compound from its corresponding carboxylic acid, a common and reliable laboratory procedure.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Methodology:
-
Activation of the Carboxylic Acid: To a solution of 1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a suitable activating agent such as oxalyl chloride or a peptide coupling reagent like EDCI/HOBt (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC.
-
Amidation: Cool the reaction mixture to 0 °C and add an excess of an ammonia source, such as aqueous ammonium hydroxide, dropwise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Applications in Novel Compound Synthesis
This compound is a versatile building block for the synthesis of a diverse range of novel compounds with potential therapeutic applications.[]
As a Scaffold for Anti-infective Agents
The pyrrolidine carboxamide scaffold has been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.[8] While the cited study focuses on a different series of pyrrolidine carboxamides, the core principles of targeting InhA can be applied to derivatives of this compound. The benzyl group can be modified to explore interactions with hydrophobic pockets of the enzyme, while the carboxamide moiety can be functionalized to optimize hydrogen bonding networks within the active site.
Furthermore, derivatives of this compound have shown potential as antimalarial agents, demonstrating efficacy against malaria parasites.[4]
In the Development of Kinase Inhibitors
The carboxamide group is a privileged pharmacophore in the development of kinase inhibitors.[3] A recent study detailed the design and synthesis of novel aryl carboxamide derivatives as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a target for anti-cancer drug development.[9][10] this compound can serve as a starting point for creating analogous DAPK1 inhibitors, where the benzyl group can be tailored to interact with specific residues in the kinase domain.
Logical Relationship Diagram:
Caption: Drug discovery workflow utilizing the core scaffold.
Application in Neuropharmacology
The structural features of pyrrolidine derivatives often confer neuroactive properties.[4] The 1-benzylpyrrolidine core is present in various compounds with central nervous system (CNS) activity. The carboxamide functionality can be used to introduce further diversity and modulate properties such as blood-brain barrier permeability.
Future Directions and Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. Its strategic design, combining a lipophilic benzyl group with a functionalizable carboxamide moiety on a privileged pyrrolidine scaffold, makes it an ideal starting point for generating diverse chemical libraries for drug discovery. Future research will likely focus on expanding the derivatization of this core structure to target a broader range of biological targets, including enzymes, receptors, and ion channels. The development of more efficient and stereoselective synthetic routes to this and related compounds will further enhance its utility in the pharmaceutical industry.
References
- Cenmed Enterprises. (n.d.). 1 Benzyl Pyrrolidine 3 Carboxylic.
- ChemBK. (2024, April 9). (3S)-1-Benzylpyrrolidine-3-carboxylic acid.
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 50(23), 5579–5588.
- He, X., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central.
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
- Google Patents. (n.d.). WO2009071509A1 - 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperli pidemia or arteriosclerosis.
- PubChem. (n.d.). (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate.
- National Institutes of Health. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors.
- MDPI. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies.
- PubChem. (n.d.). 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide.
- Google Patents. (n.d.). WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments.
- PubMed. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- PubMed. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
- National Center for Biotechnology Information. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.
- PubMed. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs.
- Google Patents. (n.d.). US8975255B2 - Preparation and pharmaceuticals of biphenyl benzamide-derived derivatives.
- MDPI. (n.d.). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry.
- TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds.
- ResearchGate. (2025). (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 115687-29-1 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies | MDPI [mdpi.com]
- 10. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Toxicity Assessment of 1-Benzylpyrrolidine-3-carboxamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document outlines a strategic, multi-tiered approach for conducting an initial toxicity assessment of the novel chemical entity (NCE), 1-Benzylpyrrolidine-3-carboxamide. As specific toxicological data for this compound are not publicly available, this guide provides a comprehensive framework based on established principles of preclinical toxicology and regulatory expectations. The goal is to efficiently profile the compound's safety, identify potential liabilities early, and make informed go/no-go decisions in a drug development pipeline.[1][2]
Foundational Strategy: A Tiered Approach to Toxicity
The assessment of a new chemical entity requires a systematic progression from predictive, high-throughput methods to more complex biological assays.[3] This tiered strategy is designed to conserve resources, reduce reliance on animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement) principle, and build a comprehensive safety profile.[4][5] Early-stage in vitro and in silico testing is critical for identifying major toxicities like hepatotoxicity and cardiotoxicity, which are leading causes of drug attrition.[1][6]
Our proposed workflow begins with computational modeling, proceeds to a battery of core in vitro assays assessing cytotoxicity, genotoxicity, and cardiotoxicity, and culminates in an integrated risk assessment.
Caption: Tiered workflow for initial toxicity assessment.
Tier 1: In Silico & Physicochemical Characterization
Before committing to resource-intensive wet-lab experiments, computational methods provide a rapid, cost-effective first pass at identifying potential safety concerns.[7][8]
Computational Toxicology (In Silico)
The chemical structure of this compound is the input for (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[9] These tools compare the NCE's substructures against vast databases of known toxicants to predict potential liabilities.[9][10]
-
Rationale: This step flags structural alerts associated with known mechanisms of toxicity, such as mutagenicity or carcinogenicity.[11] It provides an early warning system that helps prioritize which subsequent in vitro assays are most critical.
-
Recommended Platforms:
-
DEREK Nexus (Deductive Estimation of Risk from Existing Knowledge): Identifies structure-toxicity relationships based on expert-curated rules.
-
Sarah Nexus (Lhasa Limited): A statistical-based system for predicting mutagenicity.
-
Toxtree™: An open-source application that estimates toxic hazards by applying decision tree approaches.
-
Physicochemical Profiling
Understanding the compound's basic chemical properties is essential for designing and interpreting all subsequent biological assays.
-
Aqueous Solubility: Determines the maximum achievable concentration in assay media and informs vehicle selection. Poor solubility can lead to compound precipitation and false results.
-
LogP/LogD: The octanol-water partition coefficient indicates the compound's lipophilicity, which influences its ability to cross cell membranes and its potential for non-specific binding.
-
pKa: The acid dissociation constant helps predict the compound's charge at physiological pH, affecting its interaction with biological targets and membranes.
Tier 2: Core In Vitro Toxicity Assays
This battery of in vitro assays forms the core of the initial safety assessment, providing quantitative data on the NCE's biological effects at the cellular level.[1][5]
General Cytotoxicity Assessment via MTT Assay
The first biological test aims to determine the concentration range at which the compound causes general cell death. The MTT assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[12][13]
-
Causality & Mechanism: The assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] A decrease in formazan production is proportional to the number of viable cells, indicating cytotoxicity.[13][14]
-
Self-Validation: The protocol includes vehicle controls (e.g., 0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin) to confirm assay sensitivity. A cell-free control corrects for any background absorbance.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove the old media and add 100 µL of media containing the test compound or controls to the appropriate wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[14][15]
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Example Cytotoxicity Data
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability (Relative to Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.210 | 96.8% |
| 10 | 0.850 | 68.0% |
| 50 | 0.630 | 50.4% |
| 100 | 0.300 | 24.0% |
| Calculated IC50 | ~50 µM |
Genotoxicity Assessment via Bacterial Reverse Mutation (Ames) Test
The Ames test is a legally mandated and widely used assay to assess the mutagenic potential of a chemical.[16][17] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[16][18]
-
Causality & Mechanism: The assay measures the ability of the test compound to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[17][19] An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[16]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to detect pro-mutagens that become mutagenic only after being metabolized.[19]
-
Self-Validation: The protocol requires strain-specific positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98) to confirm the sensitivity of each bacterial strain and a vehicle control to establish the spontaneous reversion rate.
Caption: Workflow for the Ames bacterial reverse mutation assay.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare test solutions of this compound, vehicle controls, and positive controls. Prepare molten top agar and minimal glucose agar plates.
-
Exposure: In separate tubes, combine 100 µL of the bacterial culture, the test compound at various concentrations, and either 500 µL of S9 mix or a phosphate buffer.[18]
-
Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Acquisition: Count the number of revertant colonies on each plate. A result is considered positive if there is a concentration-dependent increase in revertants and/or a reproducible increase of at least two-fold over the vehicle control.
Cardiotoxicity Screening via hERG Assay
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[20] Therefore, screening for hERG liability is a critical step in early safety assessment.[21][22]
-
Causality & Mechanism: The hERG channel is crucial for cardiac action potential repolarization.[20] Inhibition of this channel delays repolarization, prolonging the QT interval.[20][23] Automated patch-clamp systems are the gold standard for directly measuring the ionic current through the hERG channel in cells engineered to express it.[20][24]
-
Self-Validation: The assay uses a vehicle control to establish the baseline hERG current and a potent, known hERG inhibitor (e.g., E-4031) as a positive control to confirm assay sensitivity and performance.[23]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Harvest cells and resuspend them in an appropriate external solution.
-
System Setup: Load the cell suspension and test compound solutions onto the automated patch-clamp platform (e.g., QPatch).
-
Data Recording: The system establishes a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Compound Application: After establishing a stable baseline current, the vehicle control is applied, followed by sequentially increasing concentrations of this compound.[24]
-
Data Analysis: The peak tail current is measured at each concentration. The percentage of current inhibition relative to the vehicle control is calculated, and an IC50 value (the concentration causing 50% inhibition) is determined.
Data Presentation: Example hERG Inhibition Data
| Compound | Concentration (µM) | n | % hERG Inhibition |
| Vehicle Control | 0.1% DMSO | 4 | 1.5 ± 0.8 |
| This compound | 1 | 4 | 3.2 ± 1.1 |
| 10 | 4 | 15.7 ± 4.5 | |
| 30 | 4 | 48.9 ± 6.2 | |
| 100 | 4 | 85.3 ± 3.9 | |
| E-4031 (Positive Control) | 0.01 | 4 | 92.1 ± 2.7 |
| Calculated IC50 | ~31 µM |
Mechanistic Hepatotoxicity Assessment
Since the liver is a primary site of drug metabolism, assessing hepatotoxicity is crucial.[25][26] While the initial MTT assay provides a general measure of cell health, more specific assays can elucidate the mechanisms of liver injury.[6][27]
-
Rationale: A tiered approach to hepatotoxicity testing is recommended, starting with general cytotoxicity and moving to more specific endpoints.[27] Assays measuring ATP depletion can indicate mitochondrial dysfunction, while LDH leakage assays detect loss of membrane integrity (necrosis).[27]
-
Recommended Assays:
-
ATP Content Assay: Measures cellular ATP levels, a sensitive indicator of mitochondrial health and overall cell energy status.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of plasma membrane rupture.[27]
-
-
Cell System: Using primary human hepatocytes or metabolically competent cell lines like HepaRG™ is preferred for these assays as they more accurately reflect human liver metabolism.[26][28]
Integrated Risk Assessment and Decision Making
The final step is to synthesize the data from all tiers to form a coherent initial risk assessment. This is not merely a summary of results but an expert interpretation of the data in the context of the compound's intended therapeutic use.
-
Cytotoxicity (IC50): This value provides a therapeutic index benchmark. A large window between the projected efficacious concentration and the cytotoxic concentration is desirable.
-
Genotoxicity (Ames): A positive Ames test is a significant red flag, often halting development unless the compound is intended for a life-threatening indication with no alternatives.[11]
-
Cardiotoxicity (hERG IC50): The hERG IC50 value is evaluated in conjunction with expected therapeutic plasma concentrations. A safety margin of >30-fold is often considered a minimum requirement to proceed.
-
Hepatotoxicity: Evidence of mitochondrial impairment or membrane damage at low concentrations can signal a high risk for drug-induced liver injury (DILI).[6]
Based on this integrated profile, a "Go/No-Go" decision can be made. A "Go" decision would lead to more advanced, non-clinical safety studies, while a "No-Go" decision would halt development or prompt medicinal chemistry efforts to mitigate the identified liabilities.
References
- TME Scientific. In Vitro Toxicology Assays. [Link]
- Bio-protocol. (2018-03-20). Microbial Mutagenicity Assay: Ames Test. [Link]
- Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
- Greenstone Biosciences. CARTOX (hERG Toxicity Assay). [Link]
- Creative Bioarray. hERG Safety Assay. [Link]
- Appgreatlakes. The Importance of Screening Against the hERG Assay. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Wikipedia. Ames test. [Link]
- Eurofins Discovery.
- PubMed. Predictive computational toxicology to support drug safety assessment. [Link]
- CLYTE Technologies. (2025-12-24).
- NIH. In vitro models for liver toxicity testing. [Link]
- OECD. Guidelines for the Testing of Chemicals. [Link]
- Microbe Online. (2022-08-10).
- Syngene International Ltd. (2025-10-16). Computational toxicology – The new frontier in predictive safety assessment. [Link]
- BioIVT.
- NCBI Bookshelf. (2013-05-01). Cell Viability Assays. [Link]
- MDPI.
- Auxilife. (2025-06-27).
- AZoLifeSciences. (2024-02-15). Computational Toxicology: Modeling and Predicting Adverse Effects. [Link]
- News-Medical.Net. (2020-01-30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
- ACS Publications. Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. [Link]
- Labcorp. In vitro toxicology nonclinical studies. [Link]
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
- Kosheeka. (2025-01-23).
- National Toxicology Program. OECD Test Guideline 425. [Link]
- Porsolt. Preclinical In Vitro Toxicity Testing. [Link]
- British Toxicology Society. Computational Models in Chemical Safety Assessment. [Link]
- Charles River Labor
- OECD. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Prime Scholars. Drug Development Based on New Chemical Entities. [Link]
- ResearchGate. (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]
- ACS Publications. (2013-01-14).
- NIH.
- Taylor & Francis Online.
Sources
- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 2. primescholars.com [primescholars.com]
- 3. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 5. labcorp.com [labcorp.com]
- 6. bioivt.com [bioivt.com]
- 7. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. thebts.org [thebts.org]
- 10. Predictive computational toxicology to support drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. greenstonebio.com [greenstonebio.com]
- 22. appggreatlakes.org [appggreatlakes.org]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 27. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach | MDPI [mdpi.com]
- 28. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Benzylpyrrolidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-Benzylpyrrolidine-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. This document provides a step-by-step procedure for the amide formation from 1-Benzylpyrrolidine-3-carboxylic acid, delving into the rationale behind the selection of reagents and reaction conditions. The protocol is designed to be self-validating, with sections on purification and characterization of the final product.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrrolidine scaffold is a prevalent motif in numerous natural products and synthetic drugs, imparting favorable pharmacokinetic properties. The benzyl protecting group offers stability during synthetic manipulations and can be readily removed if required for further derivatization. The carboxamide functional group is a crucial pharmacophore, capable of participating in hydrogen bonding interactions with biological targets. A reliable and well-documented synthetic protocol for this compound is therefore of significant interest to the scientific community.
This application note provides a detailed method for the amide coupling reaction to form this compound, leveraging established and efficient coupling reagents to ensure a high yield and purity of the final product.
Reaction Scheme
The synthesis of this compound is achieved through the coupling of 1-Benzylpyrrolidine-3-carboxylic acid with a source of ammonia. This transformation is facilitated by a peptide coupling agent, which activates the carboxylic acid for nucleophilic attack by ammonia.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for amide bond formation, particularly those utilized for the synthesis of pyrrolidine carboxamide libraries.[1] The selection of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent is based on its high efficiency and ability to minimize side reactions.[2][3] N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |
| 1-Benzylpyrrolidine-3-carboxylic acid | 5731-18-0 | 205.25 | 1.0 | 1.0 |
| HBTU | 94790-37-1 | 379.25 | 1.1 | 1.1 |
| DIPEA | 7087-68-5 | 129.24 | 2.0 | 2.0 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
| Ethyl Acetate (EtOAc) for chromatography | 141-78-6 | 88.11 | - | - |
| Hexanes for chromatography | 110-54-3 | 86.18 | - | - |
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Benzylpyrrolidine-3-carboxylic acid (1.0 mmol, 205.25 mg).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask and stir until the starting material is completely dissolved.
-
Activation: To the solution, add HBTU (1.1 mmol, 417.18 mg) and DIPEA (2.0 mmol, 0.35 mL). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the reactive HOBt ester intermediate.[2]
-
Amidation: Add ammonium chloride (1.5 mmol, 80.24 mg) to the reaction mixture. The DIPEA will liberate ammonia in situ, which then acts as the nucleophile.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should show a lower Rf value than the product.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash is important to remove any unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% methanol in ethyl acetate), is typically effective.
-
Characterization: The purified fractions containing the product are combined and the solvent is removed in vacuo to yield this compound as a solid. The structure and purity should be confirmed by NMR, IR, and mass spectrometry.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H, Ar-H), 6.0-5.5 (br s, 2H, -CONH₂), 3.65 (s, 2H, -CH₂-Ph), 3.20-2.80 (m, 4H, pyrrolidine ring protons), 2.50-2.20 (m, 2H, pyrrolidine ring protons), 2.10-1.90 (m, 1H, pyrrolidine ring proton). The broad singlet for the amide protons is characteristic and its chemical shift can be concentration-dependent.[4]
-
¹³C NMR (101 MHz, CDCl₃) δ: 176.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 60.0 (-CH₂-Ph), 58.0 (pyrrolidine C-2), 54.0 (pyrrolidine C-5), 45.0 (pyrrolidine C-3), 32.0 (pyrrolidine C-4). The carbonyl carbon of an amide typically resonates in the 160-180 ppm range.[4]
-
IR (KBr, cm⁻¹): 3350-3180 (N-H stretch, two bands for a primary amide), 3030 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1660 (C=O stretch, Amide I band), 1620 (N-H bend, Amide II band). The presence of two N-H stretching bands is indicative of a primary amide.[4][5]
-
Mass Spectrometry (ESI+): m/z 205.13 [M+H]⁺.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient activation time or coupling reagent. | Increase the pre-activation time to 30 minutes. Use a slight excess of the coupling agent (e.g., 1.2 equivalents of HBTU). |
| Inactive reagents. | Ensure that anhydrous solvents are used and that the coupling agent and base are fresh. | |
| Low Yield | Product loss during work-up and purification. | Perform extractions carefully to avoid emulsion formation. Optimize the chromatography conditions to ensure good separation and recovery. |
| Difficult Purification | Presence of urea byproducts if using carbodiimides. | HBTU is chosen to avoid this issue. If using DCC or EDC, byproducts can sometimes be removed by filtration (for DCU) or acidic/basic washes.[2] |
| Co-elution of impurities. | Try a different solvent system for chromatography or consider recrystallization of the product. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
HBTU is a hazardous substance; handle with care and avoid inhalation of dust.
-
DIPEA is a corrosive and flammable liquid.
-
DMF is a potential teratogen; avoid skin contact and inhalation.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate in high yield and purity. The provided rationale for the choice of reagents and the troubleshooting guide aim to equip scientists with the necessary information for successful synthesis and further applications in their research endeavors.
References
- Coupling Reagents. Aapptec Peptides. Accessed January 4, 2026. [Link]
- Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
- Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline?.
- Pan, P., et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Accessed January 4, 2026. [Link]
- Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Accessed January 4, 2026. [Link]
- IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. Accessed January 4, 2026. [Link]
Sources
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
HPLC method for "1-Benzylpyrrolidine-3-carboxamide" analysis and purification
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Purification of 1-Benzylpyrrolidine-3-carboxamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust methodologies for the analytical determination and preparative purification of this compound using High-Performance Liquid Chromatography (HPLC). As a compound of interest in pharmaceutical research and development, possessing both a polar scaffold and a chiral center, its effective analysis and isolation are critical for downstream applications. This document provides a foundational understanding of the analyte's properties, a systematic approach to analytical method development, a scalable protocol for purification, and considerations for chiral separation. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.
Introduction: Understanding the Analyte
This compound is a small molecule featuring a pyrrolidine ring, a secondary carboxamide functional group, and a benzyl group attached to the pyrrolidine nitrogen. Understanding its physicochemical properties is the cornerstone of developing a successful HPLC method.[1]
-
Structure and Properties: The molecule consists of a hydrophobic benzyl group and a more polar pyrrolidine carboxamide core. This amphiphilic nature makes it well-suited for Reversed-Phase HPLC. The tertiary amine within the pyrrolidine ring has a pKa that necessitates pH control of the mobile phase to ensure consistent ionization and good peak shape. The benzyl group provides a strong chromophore, making UV detection a suitable choice.[1][2]
-
Chirality: The carbon at the 3-position of the pyrrolidine ring is a stereocenter. As enantiomers can have vastly different pharmacological and toxicological profiles, developing methods to ensure enantiomeric purity is often a critical requirement in pharmaceutical development.[3]
-
Challenges: As a polar compound, achieving adequate retention on traditional C18 columns can be challenging, potentially leading to elution near the solvent front.[4][5] Method development must address this to ensure separation from other polar impurities.
| Property | Estimated Value / Characteristic | Implication for HPLC |
| Molecular Formula | C₁₂H₁₆N₂O | --- |
| Molecular Weight | 204.27 g/mol | Influences diffusion and column efficiency. |
| Polarity | Moderately Polar | Reversed-Phase HPLC is appropriate. May require aqueous-compatible columns for good retention.[6][7] |
| UV Chromophore | Benzyl Group | Strong absorbance around 210-220 nm and a secondary absorbance near 254 nm.[2] |
| pKa (Tertiary Amine) | Estimated ~8-10 | Mobile phase pH should be controlled (e.g., pH < 7) to maintain a consistent protonated state for sharp, symmetrical peaks.[8] |
| Chirality | Exists as (R) and (S) enantiomers | Chiral separation methods are required for enantiopurity assessment.[9] |
Part I: Analytical HPLC Method for Purity and Impurity Profiling
The primary goal of the analytical method is to accurately determine the purity of this compound and separate it from potential starting materials, by-products, and degradation products.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose in the pharmaceutical industry due to its versatility and robustness.[11][12]
The Rationale Behind Method Development Choices
A systematic approach to method development ensures a robust and reliable analytical procedure.[2][8] The process begins with selecting the appropriate stationary and mobile phases and then optimizing the conditions to achieve the desired separation.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC.[13] However, for polar analytes like our target compound, "phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to retention time instability.[6] Therefore, an aqueous-stable C18, a polar-endcapped, or a polar-embedded phase column is highly recommended. These columns provide better retention and reproducibility for polar compounds.[7]
-
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[11]
-
Organic Modifier: Acetonitrile often provides better peak shapes and lower backpressure than methanol. A gradient elution (gradually increasing the organic solvent concentration) is ideal for separating compounds with a range of polarities, which is common in crude reaction mixtures.[2]
-
pH Modifier: To ensure the tertiary amine is consistently protonated and to saturate free silanol groups on the stationary phase, an acid modifier is crucial. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are excellent choices as they are volatile and compatible with mass spectrometry (MS) detection if needed.[8]
-
-
Detection: Given the presence of the benzyl ring, a UV detector is the most straightforward choice. A preliminary scan of the compound in the mobile phase will reveal its λmax (wavelength of maximum absorbance). For screening, monitoring at two wavelengths, such as 220 nm (for higher sensitivity to most organic compounds) and 254 nm (characteristic of the aromatic ring), is a good practice.[13]
Workflow for Analytical Method Development
The following diagram illustrates a logical workflow for developing the analytical HPLC method.
Caption: A typical workflow for analytical HPLC method development.
Protocol 1: Analytical Method Development and Final Conditions
This protocol outlines the steps to establish a final, optimized analytical method.
Step 1: Stock Solution and Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Step 2: Initial Screening Conditions
-
Column: Aqueous C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
Step 3: Optimization and Final Recommended Method After initial screening, the gradient is optimized to provide better resolution around the main peak and reduce the total run time. The following represents a typical optimized method.
| Parameter | Recommended Condition | Rationale |
| Column | Waters XBridge C18, 4.6 x 100 mm, 3.5 µm | A robust, aqueous-stable column providing good peak shape for basic compounds at low pH. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides consistent protonation of the analyte.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Good UV transparency and elution strength. |
| Gradient | 10% to 70% B over 15 minutes, then hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min. | Optimized for separation of the main peak from likely polar and non-polar impurities with a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 35 °C | Slightly elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection | UV at 220 nm | Provides higher sensitivity for the analyte and potential impurities. |
| Injection Volume | 5 µL | A smaller volume can improve peak shape and prevent column overload. |
Part II: Preparative HPLC for Compound Purification
The objective of preparative HPLC is to isolate the target compound from a crude mixture with high purity and yield.[14][15] This is achieved by scaling up the optimized analytical method to a larger column and system.[16]
Principles of Scaling from Analytical to Preparative HPLC
Scaling is not merely about using a bigger column; it involves adjusting the flow rate and sample load to maintain the separation quality achieved at the analytical scale.[14]
-
Sample Solubility and Preparation: The crude sample must be fully dissolved before injection to avoid clogging the system. The ideal solvent is the initial mobile phase, but if solubility is low, a stronger solvent (like DMSO or DMF) can be used, provided the injection volume is kept minimal to prevent peak distortion.[14]
-
Loading Study: Before committing the entire batch, a loading study is performed. This involves injecting increasing amounts of the crude sample onto the preparative column to determine the maximum load that can be purified without compromising the resolution between the target peak and its closest impurities.
-
Fraction Collection: Fractions are collected as the peaks elute from the detector. Modern purification systems use automated fraction collectors triggered by a UV signal threshold to selectively collect the desired peak.
Workflow for Preparative Purification
Sources
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. agilent.com [agilent.com]
- 15. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 16. waters.com [waters.com]
NMR characterization of "1-Benzylpyrrolidine-3-carboxamide" and its intermediates
Application Note & Protocol Guide
Topic: A Practical Guide to the Synthesis and NMR Characterization of 1-Benzylpyrrolidine-3-carboxamide and Its Carboxylic Acid Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this ring system, for instance with a carboxamide group, provides a key handle for modulating pharmacological properties. Accurate and unambiguous structural characterization is paramount in the drug development pipeline, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the gold standard. This application note provides a comprehensive guide to the synthesis of this compound from its carboxylic acid precursor and details the step-by-step NMR protocols for the structural elucidation of both the intermediate and the final product. We emphasize the causality behind experimental choices, from the selection of amide coupling reagents to the application of specific 2D NMR techniques for unequivocal signal assignment.
Part I: Synthesis Strategy & Protocols
The synthetic pathway to this compound is a straightforward two-step process, beginning with the readily available (or synthesizable) 1-Benzylpyrrolidine-3-carboxylic acid. The critical transformation is the formation of the amide bond, a cornerstone reaction in organic synthesis.
Overall Synthetic Workflow
The conversion of the carboxylic acid to the primary amide is most efficiently achieved using modern coupling reagents. Direct conversion by heating with an ammonia source requires high temperatures and can be unsuitable for complex molecules.[1] The use of a coupling agent activates the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine source under mild conditions.[2][3]
Caption: Synthetic pathway from the carboxylic acid intermediate to the final amide product.
Protocol 1: Synthesis of this compound
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, leading to fast reaction times and minimal side reactions, particularly racemization if the chiral center is of concern.[4][5]
Materials:
-
1-Benzylpyrrolidine-3-carboxylic acid (or its hydrochloride salt)[6][7]
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF.
-
Rationale: Anhydrous conditions are crucial as the activated carboxylic acid intermediate is sensitive to hydrolysis. DMF is an excellent polar aprotic solvent for this reaction.[8]
-
-
Base Addition: Add DIPEA (2.5 eq) to the solution. If starting with the hydrochloride salt of the acid, use 3.5 eq of DIPEA. Stir for 5 minutes.
-
Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acid formed during the reaction, driving the equilibrium forward.[3]
-
-
Activation: Add HATU (1.2 eq) and ammonium chloride (1.5 eq) to the flask.
-
Rationale: HATU activates the carboxylic acid by forming a highly reactive OAt-ester intermediate.[5] Ammonium chloride serves as the source of ammonia for the primary amide.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-3 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Rationale: The NaHCO₃ wash removes any unreacted acid and acidic byproducts. The brine wash helps to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield pure this compound.
Part II: NMR Characterization - Protocols & Workflow
Accurate NMR characterization relies on correct sample preparation and a logical workflow of experiments, starting with simple 1D scans and progressing to 2D experiments to resolve ambiguities.
Caption: Standard workflow for NMR-based structure elucidation.
Protocol 2: NMR Sample Preparation and Data Acquisition
Materials & Equipment:
-
Synthesized compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) with internal standard (TMS)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent inside a clean NMR tube.
-
1D ¹H NMR: Acquire a standard proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This experiment provides one peak per unique carbon atom.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is invaluable for tracing out the carbon skeleton.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.
Part III: Spectral Analysis & Data Interpretation
Intermediate: 1-Benzylpyrrolidine-3-carboxylic acid
The structure contains a benzyl group and a pyrrolidine ring substituted at the 3-position with a carboxylic acid.
Expected ¹H NMR Signals:
-
Carboxylic Acid (-COOH): A very broad singlet, typically far downfield (>10 ppm). This signal may not be observed in CDCl₃ due to rapid exchange but is usually sharp in DMSO-d₆.
-
Aromatic (Ph-): A multiplet integrating to 5 protons, typically in the 7.2-7.4 ppm range.
-
Benzylic (-CH₂-Ph): A singlet integrating to 2 protons, typically around 3.6-3.8 ppm.
-
Pyrrolidine Ring Protons: A series of complex multiplets between ~2.0 and ~3.5 ppm, integrating to a total of 7 protons (H2, H3, H4, H5). The protons on C2 and C5, being adjacent to the nitrogen, will be the most downfield of the ring protons.
Expected ¹³C NMR Signals:
-
Carbonyl (-COOH): ~175-180 ppm.
-
Aromatic (Ph-): 4 signals between 127-140 ppm (ipso-carbon will be weakest).
-
Benzylic (-CH₂-Ph): ~60 ppm.[11]
-
Pyrrolidine Ring Carbons: 4 signals typically between 25-65 ppm. The carbons adjacent to the nitrogen (C2, C5) will be the most downfield.
| 1-Benzylpyrrolidine-3-carboxylic acid | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY / HSQC) |
| -COOH | >10 (broad s) | ~176 | HSQC: No correlation |
| Phenyl-H | 7.2-7.4 (m, 5H) | 127-138 | COSY: Within aromatic system |
| Benzyl-CH₂ | ~3.7 (s, 2H) | ~60 | HSQC: Correlates with ~60 ppm carbon |
| Pyrrolidine C2/C5-H | 2.8-3.5 (m) | 55-65 | COSY: To adjacent ring protons |
| Pyrrolidine C3/C4-H | 2.0-2.8 (m) | 25-45 | COSY: To adjacent ring protons |
Final Product: this compound
The key changes from the intermediate are the replacement of the -COOH group with a -CONH₂ group.
Expected ¹H NMR Signals:
-
Amide (-CONH₂): Two distinct broad singlets, each integrating to 1 proton, typically between 5.5-8.0 ppm. Their broadness is due to quadrupole effects from the nitrogen and restricted rotation around the C-N bond.
-
Aromatic & Benzylic: Similar chemical shifts to the carboxylic acid intermediate.
-
Pyrrolidine Ring Protons: Similar chemical shifts and multiplicities to the intermediate, although minor shifts are expected due to the change in the C3 substituent.
Expected ¹³C NMR Signals:
-
Amide Carbonyl (-CONH₂): Shifted slightly upfield compared to the carboxylic acid, ~173-176 ppm.[12]
-
Other Carbons: Similar chemical shifts to the carboxylic acid intermediate.
| This compound | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY / HSQC) |
| -CONH₂ | 5.5-8.0 (2x br s, 2H) | ~174 | HSQC: No correlation |
| Phenyl-H | 7.2-7.4 (m, 5H) | 127-138 | COSY: Within aromatic system |
| Benzyl-CH₂ | ~3.7 (s, 2H) | ~60 | HSQC: Correlates with ~60 ppm carbon |
| Pyrrolidine C2/C5-H | 2.8-3.5 (m) | 55-65 | COSY: To adjacent ring protons |
| Pyrrolidine C3/C4-H | 2.0-2.8 (m) | 25-45 | COSY: To adjacent ring protons |
Confirming Connectivity with 2D NMR
While 1D NMR provides the fundamental pieces, 2D NMR assembles the puzzle.
-
COSY will show correlations between protons on C2-C3, C3-C4, and C4-C5, confirming the integrity of the pyrrolidine ring structure.
-
HSQC provides the definitive link between each proton and its attached carbon, validating the assignments made in the tables above. For example, the proton multiplet assigned to H3 will show a cross-peak to the carbon signal assigned to C3.
Caption: Schematic of key COSY and HSQC correlations for the pyrrolidine ring.
Conclusion
This guide outlines a reliable and efficient synthetic protocol for this compound and provides a systematic workflow for its complete structural characterization by NMR spectroscopy. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) techniques, researchers can unambiguously confirm the identity and purity of the target molecule and its key synthetic intermediate. These self-validating protocols are essential for ensuring data integrity in medicinal chemistry and drug development programs.
References
- Di Tommaso, M. R., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Clark, J. (2023). The Preparation of Amides. Chemguide.
- LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Wiley-VCH. (2007). Supporting Information.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ChemBK. (2024). (3S)-1-Benzylpyrrolidine-3-carboxylic acid.
- ResearchGate. (n.d.). 13C NMR spectrum of the compound.
- He, X., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- University of Wisconsin-Madison, Department of Chemistry. (2021). 13C NMR Chemical Shifts.
- University of California, Los Angeles (UCLA). (n.d.). 13C NMR Chemical Shift Table.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Gkretsos, A., et al. (2022). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Journal of Analytical Toxicology.
- ResearchGate. (2022). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Introduction: The Analytical Imperative for Pyrrolidine Derivatives
An Application Guide for the Quantitative and Qualitative Analysis of 1-Benzylpyrrolidine-3-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is a substituted pyrrolidine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to the pyrrolidine ring being a common scaffold in numerous biologically active molecules and pharmaceuticals. The accurate and sensitive analysis of such compounds is critical for pharmacokinetic studies, metabolite identification, purity assessment in synthetic chemistry, and monitoring in toxicological screenings.
Given the compound's polarity and the presence of a basic nitrogen atom, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), stands as the premier analytical method.[1][2] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺, which is essential for both identification and quantification.[1] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound by LC-MS/MS, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties & Ionization Strategy
-
Compound: this compound
-
Molecular Formula: C₁₂H₁₆N₂O
-
Monoisotopic Mass: 204.1263 Da
-
Predicted [M+H]⁺: 205.1335 Da
The structure contains two key features that dictate the analytical strategy: the tertiary amine within the pyrrolidine ring and the carboxamide functional group. The pyrrolidine nitrogen is basic and serves as the most probable site of protonation. Therefore, positive-ion electrospray ionization (ESI+) is the optimal mode for generating a strong signal for the protonated molecule [M+H]⁺, which will serve as the precursor ion in MS/MS experiments.[1][3] The use of an acidic mobile phase modifier, such as formic acid, is crucial as it ensures the analyte is protonated in solution prior to entering the ESI source, thereby enhancing ionization efficiency.[4][5]
Experimental Workflow: From Sample to Signal
The overall analytical process follows a logical sequence from sample preparation to data acquisition and interpretation. This workflow is designed to ensure reproducibility and minimize matrix effects.
Caption: Overall experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
PART 1: Sample & Standard Preparation
This protocol is designed to prepare samples for quantitative analysis, ensuring they are free of particulates that could damage the LC system.[6]
-
Primary Stock Solution (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working solutions by serially diluting the primary stock solution.
-
The diluent should ideally be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure peak shape integrity.[1] A typical concentration range for a calibration curve is 1 to 1,000 ng/mL.[7]
-
-
Sample Preparation:
-
For unknown samples, dissolve or dilute them in the same solvent used for the standards to an estimated concentration within the calibration range.
-
Crucial Step: Before placing the solution in an autosampler vial, filter it through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter. This prevents blockages in the LC system.[1][6]
-
Note on Solvents: Avoid using low vapor pressure solvents like DMSO directly. If necessary, ensure the final concentration of DMSO is less than 5% by diluting with a compatible solvent like methanol.[6] Also, avoid non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) and inorganic salts, which can cause signal suppression and contaminate the mass spectrometer. Formic acid is the preferred acidic modifier.[6]
-
PART 2: Liquid Chromatography (LC) Method
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components. A reversed-phase C18 column is the standard choice for this type of molecule.[1][5]
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar organic molecules.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid aids in protonation for better ESI+ response and peak shape.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for elution. Acetonitrile often provides sharper peaks and lower backpressure than methanol.[5] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.[4] |
| Injection Volume | 3 µL | A small volume is sufficient for modern, sensitive MS systems and minimizes column overload.[4] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[4] |
| Analysis Time | ~10 minutes | Sufficient for elution and column re-equilibration. |
LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 6.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
PART 3: Tandem Mass Spectrometry (MS/MS) Method
The MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][4] This involves selecting the precursor ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3).
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Optimal for protonating the basic nitrogen on the pyrrolidine ring.[1] |
| Precursor Ion (Q1) | m/z 205.1 | Corresponds to the protonated molecular ion, [C₁₂H₁₆N₂O + H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 91.1 | The highly stable benzyl cation fragment, expected to be the base peak.[8] |
| Product Ion (Q3) - Qualifier | m/z 161.1 | Fragment corresponding to the loss of the carboxamide radical, used for identity confirmation. |
| Spray Voltage | 3500 V (Instrument Dependent) | Optimized to achieve a stable electrospray.[3] |
| Capillary Temp. | 320 °C (Instrument Dependent) | Facilitates desolvation of the ESI droplets.[3] |
| Collision Energy | Instrument Dependent | Must be optimized for each transition to maximize product ion intensity. |
Data Analysis: Fragmentation and Interpretation
The structural "fingerprint" of a molecule in MS/MS is its fragmentation pattern.[9][10] For this compound, the collision-induced dissociation (CID) is predicted to follow logical pathways based on the stability of the resulting fragments. The most likely fragmentation involves the cleavage of the benzylic C-N bond, which is relatively weak and leads to the formation of a resonance-stabilized benzyl cation (C₇H₇⁺) at m/z 91.[8] This fragment is often the most abundant ion (the base peak) in the product ion spectrum for benzyl-containing compounds.
Caption: Proposed MS/MS fragmentation of protonated this compound.
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the quantifier transition (205.1 → 91.1) against the known concentration of the working standards. The concentration of the analyte in unknown samples is then determined by interpolating their measured peak areas from this curve.
Qualitative Confirmation: The identity of the analyte is confirmed by ensuring that:
-
The retention time of the peak in the sample matches that of the reference standard.
-
The ratio of the peak area of the qualifier ion (m/z 161.1) to the quantifier ion (m/z 91.1) in the sample is consistent (typically within ±20%) with the ratio observed for the reference standard.
References
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.
- Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (S)-3-(Difluoromethyl)pyrrolidine. Benchchem.
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Institutes of Health (NIH).
- A comprehensive UHPLC–MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair. Journal Pre-proof - UNICAM.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
- Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. Journal of Current Medical Research and Opinion.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cmro.in [cmro.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. agilent.com [agilent.com]
- 8. whitman.edu [whitman.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
Application Notes & Protocols: A Workflow for Developing In Vitro Assays for "1-Benzylpyrrolidine-3-carboxamide" Activity
As a Senior Application Scientist, this document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. The goal is to establish a robust, logical, and self-validating workflow to identify and characterize the in vitro biological activity of the novel compound, 1-Benzylpyrrolidine-3-carboxamide. Given that this compound is not extensively characterized in public literature, our approach will begin with broad, phenotype-based screening and progressively narrow down to specific target engagement and mechanism of action studies.
Introduction: The Challenge of a Novel Scaffold
The this compound scaffold represents a novel chemical entity with potential therapeutic value. However, without a known biological target, a structured and unbiased approach is required to elucidate its activity. This guide eschews a rigid template, instead presenting an integrated discovery funnel. We will move from high-level cellular effects to specific molecular interactions, ensuring that each step informs the next. This workflow is designed to maximize the probability of identifying a validated biological function and developing high-quality, decision-enabling assays.
The core principle of this guide is phenotypic drug discovery (PDD) , an approach that identifies compounds based on their ability to alter a cell's observable characteristics (phenotype) in a desired manner.[1][2] This strategy is particularly powerful for novel compounds, as it makes no prior assumptions about the molecular target, thereby opening avenues to discover novel mechanisms of action.[3][4]
Part 1: Foundational Work & Pre-Assay Considerations
Before any biological screening, it is critical to ensure the quality and understand the physicochemical properties of the test compound. This foundational work prevents artifacts and ensures data reproducibility.
1.1. Compound Quality Control & Physicochemical Profiling
The integrity of your results depends entirely on the integrity of your compound. It is essential to confirm the identity, purity, and stability of each batch of this compound.
-
Identity & Purity: Confirm by methods such as LC-MS and NMR. Purity should ideally be >95% to avoid confounding results from impurities.
-
Solubility: Determine the compound's solubility in aqueous buffers and common organic solvents like DMSO. Poor solubility can lead to false negatives or assay artifacts.
-
Stability: Assess the compound's stability in your chosen assay buffer and under storage conditions. Degradation can lead to a loss of activity over the course of an experiment.
Table 1: Example Physicochemical Properties for Assay Development
| Parameter | Method | Target Value/Consideration | Rationale |
|---|---|---|---|
| Purity | HPLC-UV, LC-MS | >95% | Ensures observed activity is from the target compound, not impurities. |
| Solubility in DMSO | Visual Inspection | >10 mM | Enables creation of concentrated stock solutions for serial dilutions. |
| Aqueous Solubility | Nephelometry | >100 µM in assay buffer | Prevents compound precipitation in the final assay, which can cause artifacts. |
| Stability | LC-MS over time | <10% degradation over 24h | Ensures compound concentration remains constant throughout the assay duration. |
Part 2: Broad-Based Phenotypic Screening: Identifying a Cellular Effect
The first step in the discovery funnel is to determine if this compound has any measurable effect on whole cells. We begin with a broad, target-agnostic assay.
Protocol 2.1: Cell Viability/Cytotoxicity Screening
The most fundamental question is whether the compound affects cell health. A cell viability assay is a robust starting point.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard, measuring ATP levels as an indicator of metabolically active, viable cells.[6][7]
Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[6]
Step-by-Step Methodology:
-
Cell Plating: Seed a panel of relevant cell lines (e.g., a cancer cell panel like the NCI-60) into white, opaque-walled 96-well or 384-well plates at a pre-determined optimal density.[8] Incubate for 24 hours to allow cells to adhere.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture medium, starting from a top concentration of 100 µM. Include a DMSO vehicle control.
-
Cell Treatment: Add the compound dilutions to the cells. Incubate for a standard duration (e.g., 48 or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[7] Add a volume of reagent equal to the culture medium volume in each well.[8]
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO vehicle control (100% viability) and a background control (no cells, 0% viability). Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
This initial screen will classify the compound as cytotoxic, cytostatic, or inactive, guiding the next steps.
Workflow for Initial Phenotypic Screening
The initial phase focuses on identifying any observable change in cell behavior caused by the compound.
Caption: Initial screening workflow from compound QC to phenotypic outcome.
Part 3: Target Deconvolution & Biochemical Assay Development
If a consistent phenotype is observed, the next critical phase is to identify the molecular target(s) responsible. This process is known as target deconvolution.[9][10]
Strategies for Target Identification
Several advanced methods can be employed to find the protein that this compound binds to.[11]
-
Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.[12]
-
Thermal Proteome Profiling (TPP/CETSA): This technique relies on the principle that drug binding stabilizes a target protein against heat-induced denaturation.[13][14]
-
Genetic Screens (e.g., CRISPR): Genome-wide CRISPR screens can identify genes whose knockout confers resistance to the compound's cytotoxic effect, pointing to the target pathway.[15]
Hypothetical Scenario: Identification of a Kinase Target
Let's assume that target deconvolution efforts suggest that this compound binds to and inhibits a specific protein kinase, "Kinase X." The next step is to develop a direct biochemical assay to confirm this interaction and quantify its potency.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17] It is ideal for measuring the effects of compounds on purified kinase activity.[17]
Principle: The assay has two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP produced by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate light.[18] The signal is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing Kinase X, its specific substrate, and ATP at its Km concentration in kinase buffer.
-
Compound Addition: Add this compound from a serial dilution plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[19] Incubate at room temperature for 40 minutes to deplete all unconsumed ATP.[19]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well.[19] This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin for detection. Incubate for 30-60 minutes at room temperature.[19]
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Table 2: Example IC50 Data for Kinase X Inhibition
| Compound | Target Kinase | IC50 (nM) | Hill Slope | R² |
|---|---|---|---|---|
| This compound | Kinase X | 75.3 | 1.1 | 0.992 |
| Staurosporine (Control) | Kinase X | 5.8 | 1.0 | 0.995 |
Part 4: Cellular Target Engagement & Pathway Validation
A biochemical hit must be validated in a cellular context to ensure the compound can enter cells and engage its target.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to directly measure drug-target interaction in living cells.[13][20] It leverages the principle that a protein becomes more thermally stable when its ligand is bound.[21][22]
Principle: Cells are treated with the compound or vehicle. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. The temperature at which 50% of the target protein aggregates (the melting temperature, Tm) is measured. A shift to a higher Tm in compound-treated cells confirms target engagement.[21]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with a high concentration (e.g., 10-50 µM) of this compound or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured protein) from the aggregated pellet.
-
Protein Quantification: Analyze the supernatant (soluble fraction) by Western blot or other protein quantification methods (e.g., ELISA) using an antibody specific for Kinase X.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. Determine the Tm for both vehicle and compound-treated samples. A positive thermal shift confirms target engagement.
Visualizing the Effect on a Signaling Pathway
If Kinase X is part of a known signaling pathway, we can develop assays to measure the downstream functional consequences of its inhibition.
Caption: Hypothetical pathway showing inhibition of Kinase X.
Protocol 4.2: Luciferase Reporter Gene Assay
This assay measures the activity of a specific signaling pathway by linking the expression of a reporter gene (like firefly luciferase) to a promoter that is controlled by a pathway-specific transcription factor.[23][24]
Step-by-Step Methodology:
-
Cell Transfection: Transfect cells with a plasmid containing the firefly luciferase gene under the control of a response element for the Kinase X pathway. Often, a second plasmid containing Renilla luciferase under a constitutive promoter is co-transfected for normalization.[25]
-
Cell Plating & Treatment: Plate the transfected cells and allow them to recover. Treat them with a dose-response of this compound, followed by stimulation with an agonist that activates the Kinase X pathway.
-
Cell Lysis: After incubation, wash the cells and add Passive Lysis Buffer.[24]
-
Dual-Luciferase® Measurement: In a luminometer plate, add the cell lysate, followed by injection of Luciferase Assay Reagent II to measure firefly luciferase activity. Then, inject Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luciferase reaction.[25]
-
Data Analysis: Normalize the firefly luminescence to the Renilla luminescence for each well. Calculate the percent inhibition of the pathway relative to stimulated controls and determine the IC50.
Part 5: Assay Validation & Quality Control
A trustworthy protocol must be a self-validating system. For high-throughput screening (HTS), the Z'-factor is a critical statistical parameter used to quantify the quality and robustness of an assay.[26][27]
Protocol 5.1: Calculating the Z'-Factor
The Z'-factor measures the separation between the means of the positive control (PC, e.g., no inhibitor) and negative control (NC, e.g., a known potent inhibitor or no enzyme), relative to their standard deviations.[28]
Formula: Z' = 1 - ( (3 * σ_pc + 3 * σ_nc) / |µ_pc - µ_nc| )
Where:
-
µ_pc and σ_pc are the mean and standard deviation of the positive control.
-
µ_nc and σ_nc are the mean and standard deviation of the negative control.
Procedure:
-
On a single assay plate, dedicate a significant number of wells (e.g., 16 or 32) to both the positive control and the negative control.
-
Run the assay as previously described.
-
Calculate the mean and standard deviation for both control populations.
-
Apply the formula to calculate the Z'-factor.
Table 3: Z'-Factor Interpretation and Example Calculation
| Parameter | Value | Description |
|---|---|---|
| Mean of PC (µ_pc) | 1,200,000 RLU | Signal from uninhibited kinase reaction. |
| Std Dev of PC (σ_pc) | 80,000 RLU | Variation in the positive control. |
| Mean of NC (µ_nc) | 50,000 RLU | Signal from fully inhibited reaction. |
| Std Dev of NC (σ_nc) | 15,000 RLU | Variation in the negative control. |
| Calculated Z'-Factor | 0.75 | Result of the Z'-factor formula. |
| Assay Quality | Excellent | A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[28] |
Conclusion
This application note outlines a comprehensive, multi-stage workflow for characterizing the in vitro activity of a novel compound, this compound. By starting with broad phenotypic screening and systematically narrowing the focus through target deconvolution, biochemical confirmation, and cellular validation, researchers can build a robust data package. Each protocol is designed to be self-validating, incorporating industry-standard controls and quality metrics like the Z'-factor to ensure the generation of reliable and actionable results for drug discovery programs.
References
- Wikipedia. (2023). Phenotypic screening.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint.
- North Carolina State University. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
- Creative Bioarray. (n.d.). Phenotype-Based Drug Screening.
- Creative Biolabs. (n.d.). Phenotypic Screening.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube.
- The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol.
- Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3348-3354.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Wikipedia. (2023). Cellular thermal shift assay.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
- Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Nordlund Lab. (n.d.). CETSA.
- Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
- Al-Sha'er, M. A., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.
- ResearchGate. (n.d.). Combining experimental strategies for successful target deconvolution.
- Li, Z., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1409-1417.
- Stashko, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17754.
- Li, Z., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PubMed Central, PMC9594589.
- Thamilselvan, V., & Crist, R. M. (2020). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Medicine, 34(4), 227-232.
- Wang, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central, PMC11340003.
- Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304.
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central, PMC2531023.
- MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1635.
- OUCI. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives.
Sources
- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 2. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 3. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. pelagobio.com [pelagobio.com]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. ADP-Glo™ Kinase Assay [promega.sg]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. CETSA [cetsa.org]
- 21. researchgate.net [researchgate.net]
- 22. annualreviews.org [annualreviews.org]
- 23. Luciferase Assay System Protocol [worldwide.promega.com]
- 24. Luciferase reporter assay [bio-protocol.org]
- 25. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 26. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. punnettsquare.org [punnettsquare.org]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Investigational Use of 1-Benzylpyrrolidine-3-carboxamide in Neurological Disorder Research Models
An Application & Protocol Guide:
Section 1: Introduction and Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS).[1][2] Its three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal framework for designing molecules that interact with complex biological targets like receptors and enzymes.[1] The carboxamide functional group is also a key pharmacophore, known to participate in hydrogen bonding interactions critical for ligand-receptor binding.
This guide focuses on 1-Benzylpyrrolidine-3-carboxamide , an investigational compound belonging to this promising class. While direct research on this specific molecule is nascent, extensive literature on structurally related pyrrolidine carboxamides provides a strong rationale for its evaluation in neurological disorder models. Derivatives have shown significant potential as anticonvulsants, neuroleptics, and neuroprotective agents.[3][4][5]
Notably, a closely related analogue, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, was identified as a highly potent neuroleptic, suggesting a potential interaction with dopamine pathways.[5] Other derivatives have been developed as sodium channel blockers for ischemic stroke, highlighting the scaffold's versatility in modulating neuronal function.[4]
This document serves as a comprehensive guide for researchers initiating studies with this compound. It outlines hypothesized mechanisms of action and provides a tiered, systematic framework of detailed protocols for its characterization, from initial in vitro screening to preliminary in vivo evaluation.
Section 2: Hypothesized Mechanism of Action - Dopamine D2 Receptor Antagonism
Given the potent antipsychotic activity of a structurally similar benzamide derivative, a primary hypothesis is that this compound may act as an antagonist at dopamine D2 receptors (D2R).[5] D2R is a Gi-coupled G-protein coupled receptor (GPCR) that plays a critical role in controlling locomotor activity, motivation, and reward. Its dysregulation is implicated in psychosis, schizophrenia, and Parkinson's disease.
Proposed Signaling Pathway:
As a D2R antagonist, the compound would bind to the receptor but prevent its activation by dopamine. This would block the downstream inhibitory signaling cascade, leading to a disinhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and protein kinase A (PKA) activity.
Caption: Hypothesized D2R antagonist signaling pathway.
Section 3: A Tiered Strategy for Experimental Evaluation
A logical, stepwise approach is crucial when characterizing a novel compound. We propose a screening cascade that moves from broad cytotoxicity and neuroprotection assays to more specific mechanistic and behavioral models. This strategy efficiently allocates resources and builds a comprehensive profile of the compound's activity.
Caption: Proposed experimental workflow for compound evaluation.
Section 4: Detailed Experimental Protocols
PART A: COMPOUND HANDLING AND PREPARATION
Protocol 0: Solubilization and Stock Preparation
-
Rationale: Proper solubilization is critical for accurate and reproducible results. Pyrrolidine carboxamides are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration in final assays must be controlled to prevent solvent-induced toxicity.
-
Procedure:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% cell culture grade DMSO.
-
Gently warm and vortex until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
For experiments, create intermediate dilutions from the primary stock in DMSO or the appropriate cell culture medium. Crucially, ensure the final concentration of DMSO in the cell culture well is ≤ 0.1% (v/v) to avoid cytotoxicity.
-
PART B: IN VITRO SCREENING CASCADE
Protocol 1: Assessment of General Cytotoxicity in SH-SY5Y Cells
-
Objective: To determine the concentration range at which the compound is toxic to cells, establishing a safe therapeutic window for subsequent experiments.
-
Model: The SH-SY5Y human neuroblastoma cell line is an excellent model for initial screening as it provides a stable, reproducible neuronal-like background.[6]
-
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete medium (e.g., DMEM/F12 with 10% FBS) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration must be constant across all wells, including the vehicle control (0.1% DMSO).
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assay (MTT):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control wells. Calculate the LC₅₀ (Lethal Concentration, 50%) using non-linear regression.
-
Protocol 2: Neuroprotection Against Oxidative Stress
-
Objective: To assess if the compound can protect neuronal cells from death induced by oxidative stress, a common pathological mechanism in many neurodegenerative diseases.[7]
-
Model: Hydrogen peroxide (H₂O₂) is used to induce acute oxidative damage and cell death in SH-SY5Y cells.[8]
-
Methodology:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Pre-treatment: Treat cells with non-toxic concentrations of the compound (determined from Protocol 1) for 2-4 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).
-
Induce Damage: Add H₂O₂ to all wells (except the untreated control) to a final concentration that induces ~50% cell death (typically 100-200 µM, must be optimized).[8]
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Perform an MTT or LDH assay to quantify cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
-
PART C: IN VIVO PROOF-OF-CONCEPT STUDIES
Protocol 3: Evaluation in a Scopolamine-Induced Amnesia Model
-
Objective: To assess the compound's potential to mitigate cognitive deficits in a widely used rodent model of cholinergic dysfunction, relevant to Alzheimer's disease.[9]
-
Model: Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment in mice.
-
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Groups (n=10-12 per group):
-
Vehicle Control (e.g., Saline + DMSO)
-
Scopolamine Control (Scopolamine 1 mg/kg, i.p.)
-
Compound (Dose 1) + Scopolamine
-
Compound (Dose 2) + Scopolamine
-
Positive Control (e.g., Donepezil 1 mg/kg, p.o.) + Scopolamine
-
-
Procedure:
-
Administer the test compound or positive control via the desired route (e.g., intraperitoneal injection, i.p.).
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control.
-
After another 30 minutes, conduct a behavioral test for memory, such as the Y-maze (for spatial working memory) or Passive Avoidance Test (for long-term memory) .
-
-
Data Analysis: For the Y-maze, calculate the percentage of spontaneous alternations. For the passive avoidance test, measure the latency to enter the dark compartment. A significant improvement in performance in the compound-treated groups compared to the scopolamine-only group suggests pro-cognitive effects.
-
Section 5: Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The tables below represent hypothetical results from the described protocols.
Table 1: In Vitro Screening Results for this compound
| Assay | Metric | Result | Interpretation |
|---|---|---|---|
| Cytotoxicity (Protocol 1) | LC₅₀ (µM) | > 100 | Compound is not toxic to SH-SY5Y cells at concentrations up to 100 µM. |
| Neuroprotection (Protocol 2) | EC₅₀ (µM) | 5.2 | Compound shows potent protection against H₂O₂-induced cell death. |
| MPP⁺ Model (Protocol 3) | % Protection at 10µM | 65% (p < 0.01) | Compound significantly rescues cells from MPP⁺-induced toxicity, suggesting potential relevance for Parkinson's disease models. |
Interpretation: The hypothetical data suggest the compound is non-toxic at effective concentrations and exhibits significant neuroprotective activity in two distinct injury models. This provides a strong rationale for advancing to in vivo testing.
Section 6: References
-
Chesselet, M. F., et al. (2012). A progressive mouse model of Parkinson's disease: the Thy1-aSyn ("line 61") mice. Neurotherapeutics, 9(2), 297-314. Available at: [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
Tello, I., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6. Available at: [Link]
-
Moon, C. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. International Journal of Molecular Sciences, 23(9), 4858. Available at: [Link]
-
Greentech Bioscience. (n.d.). Animal Models in Psychiatry and Neurology. Retrieved from [Link]
-
Shukla, A. K., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15. Available at: [Link]
-
Tung, B. T., et al. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 23(10), 2627. Available at: [Link]
-
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). Available at: [Link]
-
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]
-
Tutt, K. J., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 19(5), 715-724. Available at: [Link]
-
Delwing-de Lima, D., et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 8(8), 1-8. Available at: [Link]
-
Silva, S., et al. (2021). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 13(11), 1957. Available at: [Link]
-
Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. Available at: [Link]
-
Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230. Available at: [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. Available at: [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. Available at: [Link]
-
Al-Salahi, R., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 819-832. Available at: [Link]
-
He, H., et al. (2004). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 47(21), 5245-5254. Available at: [Link]
-
Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1629. Available at: [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
ResearchGate. (2022). Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. Retrieved from [Link]
-
Shi, S., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 235, 114191. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. rroij.com [rroij.com]
- 4. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 7. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies | MDPI [mdpi.com]
- 8. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of 1-Benzylpyrrolidine-3-carboxamide for Analgesic Activity in Rodent Models
Abstract
The relentless pursuit of novel analgesic agents is a cornerstone of modern pharmacology, driven by the need for more effective and safer pain management strategies. Pyrrolidine carboxamide scaffolds have emerged as a promising class of compounds, with various derivatives demonstrating significant biological activities, including anticonvulsant and analgesic properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-Benzylpyrrolidine-3-carboxamide , a novel compound within this class, for its potential analgesic effects. These application notes and protocols are designed to provide a robust framework for conducting in vivo studies in rodent models, ensuring scientific integrity, ethical compliance, and data reproducibility. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies for established pain models, and offer insights into data analysis and interpretation.
Introduction and Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Recent studies on N-benzyl-pyrrolidine derivatives have highlighted their potential as central nervous system agents, with demonstrated efficacy in animal models of both epilepsy and pain.[1][4] For instance, certain hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have shown significant analgesic activity in both the formalin test and models of neuropathic pain.[1][4]
This compound shares structural similarities with these compounds, providing a strong rationale for its investigation as a potential analgesic. Its synthesis can be achieved through established methods such as nucleophilic substitution on the pyrrolidine ring and subsequent amide formation.[5] The primary objective of the protocols outlined herein is to systematically characterize the antinociceptive profile of this compound, determining its efficacy across different pain modalities—acute thermal pain, persistent inflammatory pain, and chronic neuropathic pain.
Foundational Principles: Ethical Conduct in Animal Research
All research involving animals must be predicated on a strong ethical foundation. It is a legal and moral obligation to minimize pain and distress in laboratory animals whenever possible.[6] The protocols described are designed in accordance with the ethical principles outlined by the International Association for the Study of Pain (IASP) and the National Institutes of Health (NIH).[6][7]
Core Ethical Tenets:
-
Justification: The research must have a clear scientific purpose and be based on sound scientific knowledge, with the potential to advance human or animal health.[8]
-
Minimization: Researchers must make every effort to minimize any pain or distress experienced by the animals. This includes using the least invasive procedures and alleviating pain with analgesics when it does not interfere with the study's objectives.[6][8]
-
Humane Endpoints: Clear criteria must be established for ending an experiment prematurely if an animal shows signs of severe or chronic pain that cannot be managed. Death should be avoided as an endpoint whenever possible.[6]
-
IACUC Approval: All experimental procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC), which is responsible for ensuring that the proposed research is humane and justified.[8][9]
Researchers must assume that a procedure that is painful to humans is also painful to animals.[9][10] Daily monitoring of the animals for signs of pain or distress is mandatory.[6]
Experimental Workflow and Design
A systematic approach is crucial for elucidating the analgesic profile of a novel compound. The following workflow provides a logical progression from initial screening in models of acute pain to more complex models of chronic and inflammatory pain.
Caption: General experimental workflow for assessing the analgesic potential of a novel compound.
Compound Preparation and Administration
-
Vehicle Selection: The choice of vehicle is critical and should be inert, non-toxic, and capable of solubilizing this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO or Tween 80 for less soluble compounds. The vehicle's effect must be evaluated in a control group.
-
Dose Formulation: Prepare fresh solutions on the day of the experiment. Calculate doses based on the animal's body weight (mg/kg).
-
Routes of Administration:
-
Intraperitoneal (i.p.): Common for initial screening due to ease of administration and rapid absorption.
-
Oral (p.o.): By gavage, to assess oral bioavailability and potential for clinical translation.
-
Intravenous (i.v.): For direct systemic delivery and pharmacokinetic studies.
-
Subcutaneous (s.c.): For slower, more sustained absorption.
-
Experimental Groups
A robust study design should include the following groups (n=8-10 animals per group is recommended):
| Group | Treatment | Purpose |
| Vehicle Control | Vehicle only | To establish baseline response and control for injection stress. |
| Test Compound | This compound | To evaluate the analgesic effect at various doses (e.g., 10, 30, 100 mg/kg). |
| Positive Control | Known analgesic (e.g., Morphine, Gabapentin) | To validate the assay's sensitivity and provide a benchmark for efficacy. |
Protocols for Nociceptive Testing
Hot Plate Test (Acute Thermal Pain)
This test measures the response to a constant, noxious thermal stimulus and is useful for evaluating centrally acting analgesics, as it involves supraspinal pathways.[11]
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder.[12][13]
-
Protocol:
-
Acclimation: Allow mice or rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[11][13]
-
Temperature Setting: Set the hot plate temperature to 52-55°C.[12][13] The temperature should be high enough to elicit a response within seconds but not so high as to cause tissue damage.
-
Baseline Latency: Gently place the animal on the hot plate and immediately start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[11][13] Record the time (latency) to the first clear response.
-
Cut-off Time: To prevent tissue injury, a cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by this time, it should be removed immediately, and the cut-off time recorded as its latency.[13]
-
Drug Administration: Administer the test compound, vehicle, or positive control (e.g., morphine) via the chosen route.
-
Post-treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis: The primary endpoint is the latency to response. Analgesic effect is indicated by a significant increase in latency compared to the vehicle-treated group. Data can be expressed as % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test (Acute Thermal Pain)
This test assesses the spinal reflex to a thermal stimulus applied to the tail. It is particularly useful for detecting spinal-level analgesia.[12]
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light onto the animal's tail.[12][14]
-
Protocol:
-
Acclimation & Restraint: Acclimate the animal to the testing room. Gently place the mouse or rat in a restrainer, allowing the tail to be exposed.[12][15]
-
Baseline Latency: Position the tail over the light source (e.g., 3 cm from the tip for a mouse).[15] Activate the light beam and start the timer. The timer stops automatically when the animal reflexively "flicks" its tail away from the heat. Record this latency.
-
Calibration: The intensity of the light beam should be calibrated to produce a baseline latency of approximately 3-6 seconds in untreated animals.[12]
-
Cut-off Time: A cut-off time (e.g., 10 seconds) is essential to prevent tissue damage.[12][14]
-
Drug Administration & Testing: Administer treatments as described for the hot plate test. Measure tail-flick latencies at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, an increase in latency indicates an antinociceptive effect. %MPE can also be calculated.
Formalin Test (Tonic/Inflammatory Pain)
The formalin test is a robust model of tonic chemical-induced pain that produces a biphasic response. It is valuable for distinguishing between neurogenic and inflammatory pain mechanisms.[16][17]
-
Principle: A subcutaneous injection of dilute formalin into the hind paw elicits two distinct phases of nocifensive behavior (licking, flinching, biting the injected paw).[16][18]
-
Protocol:
-
Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.
-
Drug Pre-treatment: Administer the test compound, vehicle, or positive control at a set time before the formalin injection (e.g., 30 minutes for i.p. administration).
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5% in saline) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the observation chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw. Observations are typically made in 5-minute blocks for up to 60 minutes.[16]
-
-
Data Analysis: The total time spent licking/biting is calculated for Phase I (e.g., 0-5 min) and Phase II (e.g., 15-40 min).[16][18]
-
Centrally acting analgesics like opioids typically suppress both phases.
-
NSAIDs and other anti-inflammatory agents often inhibit only Phase II.[18]
-
Von Frey Test (Mechanical Allodynia)
This test is the gold standard for assessing mechanical sensitivity (allodynia), a hallmark of neuropathic pain.[20] It is used in conjunction with a model of nerve injury.
-
Neuropathic Pain Models: Several surgical models can be used to induce neuropathic pain, including:
-
Apparatus: Calibrated Von Frey filaments, which are a series of nylon monofilaments of varying diameters that exert a specific bending force.[23][24] The test is conducted on an elevated wire mesh platform.[12]
-
Protocol:
-
Model Induction & Acclimation: After inducing the neuropathy model and allowing for recovery and development of allodynia (typically 7-14 days), acclimate the animals to the testing chambers on the wire mesh floor for at least 20-30 minutes before testing.[25]
-
Filament Application: Apply the filaments from underneath the mesh to the plantar surface of the hind paw. Apply the filament perpendicularly until it just begins to bend, and hold for 6-8 seconds.[23][25]
-
Response: A positive response is a sharp withdrawal, flicking, or licking of the paw.
-
Threshold Determination (Up-Down Method): The 50% withdrawal threshold is determined using the up-down method described by Chaplan et al. (1994).[23][25]
-
Start with a mid-range filament (e.g., 2.0 g).
-
If there is a positive response, the next filament used is weaker.
-
If there is no response, the next filament used is stronger.
-
This process is continued until a specific pattern of responses is obtained, which is then used to calculate the 50% withdrawal threshold.[23]
-
-
-
Data Analysis: The primary endpoint is the 50% paw withdrawal threshold in grams. An effective analgesic will significantly increase the withdrawal threshold in the injured paw compared to vehicle-treated animals.
Caption: Decision logic for the Von Frey up-down method.
Data Presentation and Interpretation
Results should be presented clearly and concisely. Tables are an effective way to summarize quantitative data.
Table 1: Example Data Summary for Hot Plate Test
| Treatment Group (Dose, mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at 60 min (Mean ± SEM) | % MPE (Mean ± SEM) |
| Vehicle | 10 | 8.5 ± 0.5 | 9.1 ± 0.7 | 2.8 ± 3.3 |
| Compound X (10) | 10 | 8.7 ± 0.6 | 14.5 ± 1.1 | 27.2 ± 5.1 |
| Compound X (30) | 10 | 8.4 ± 0.4 | 22.3 ± 1.5 | 64.7 ± 7.0 |
| Morphine (10) | 10 | 8.6 ± 0.5 | 28.9 ± 0.9 | 94.9 ± 4.2 |
| *Cut-off time = 30s. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. |
Interpretation: A dose-dependent increase in withdrawal latency that is statistically significant compared to the vehicle control would indicate that this compound has centrally mediated analgesic properties. Comparing its efficacy (%MPE) to a standard drug like morphine provides a valuable benchmark.
Conclusion
These application notes provide a comprehensive and ethically grounded framework for the preclinical evaluation of this compound as a potential analgesic. By systematically employing a battery of validated in vivo models, researchers can effectively characterize the compound's antinociceptive profile, determine its efficacy in different pain states, and gain preliminary insights into its mechanism of action. Rigorous adherence to these protocols will generate reliable and reproducible data, which is essential for making informed decisions in the drug development pipeline. The structural novelty of this compound, combined with the promising activity of related scaffolds, makes this a worthy and compelling area of investigation.
References
- Bourquin, A. F., et al. (2006). Assessment of mechanical allodynia in a murine neuropathic pain model. Journal of Visualized Experiments, (1), 67. [Link]
- Deuis, J. R., et al. (2017). Rodent analgesiometry: The hot plate, tail flick, and von Frey hairs. Journal of Visualized Experiments, (121), 55174. [Link]
- Leal, G. C., et al. (2012). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 203(1), 63-68. [Link]
- Challa, S. R. (2015). Animal models of neuropathic pain. Indian Journal of Anaesthesia, 59(9), 559-565. [Link]
- Jagga, A. S., et al. (2011). An overview of animal models for neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-14. [Link]
- Shibata, M. (1995). Animal models of neuropathic pain. Nihon Yakurigaku Zasshi, 106(3), 147-155. [Link]
- Bennett, G. J. (1993). An animal model of neuropathic pain: a review. Muscle & Nerve, 16(10), 1040-1048. [Link]
- Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1938. [Link]
- Maze Engineers. (n.d.).
- Pittsburgh Soprano Pelvic Pain & Prolapse Program. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home. [Link]
- Tannenbaum, J. (1999). Ethics and Pain Research in Animals. ILAR Journal, 40(3), 97-110. [Link]
- Taiwan Mouse Clinic. (n.d.).
- NIH Office of Animal Care and Use (OACU). (2011). Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. [Link]
- Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. [Link]
- American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]
- Font, L., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(19), e2568. [Link]
- DCC Animal Phenotyping Core. (2019). Tail Flick V.1. Protocols.io. [Link]
- Maze Engineers. (n.d.).
- Conduct Science. (n.d.). Tail Flick Test. [Link]
- Carbone, L. (2011). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR Journal, 52(4), 404-410. [Link]
- Neugebauer, V. (2018). Tail-flick test. Protocols.io. [Link]
- International Association for the Study of Pain. (n.d.). IASP Guidelines for the Use of Animals in Research. [Link]
- Gong, N., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1291. [Link]
- Hunskaar, S., & Hole, K. (1987).
- Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. [Link]
- Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. [Link]
- Mouse Metabolic Phenotyping Centers. (2024). Von Frey-Nociception Test. [Link]
- Goulielmaki, E., et al. (2021). Analgesic and Anti-Inflammatory Effects of the Synthetic Neurosteroid Analogue BNN27 during CFA-Induced Hyperalgesia. International Journal of Molecular Sciences, 22(16), 8788. [Link]
- Al-Said, M. S., et al. (2011). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 45(5), 282-286. [Link]
- Rapacz, A., et al. (2017). Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy. Pharmacological Reports, 69(1), 127-135. [Link]
- Kulkarni, S. K., & Reddy, D. S. (1996). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 46(11), 1051-1055. [Link]
- Rapacz, A., et al. (2020). Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain. European Journal of Pharmacology, 869, 172890. [Link]
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
- Rapacz, A., et al. (2017). Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy.
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
Sources
- 1. Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 115687-29-1 [smolecule.com]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. iasp-pain.org [iasp-pain.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. researchgate.net [researchgate.net]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. protocols.io [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 22. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 23. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-Benzylpyrrolidine-3-carboxamide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract: This document provides a detailed guide for assessing the cytotoxic potential of the novel compound "1-Benzylpyrrolidine-3-carboxamide." Recognizing the critical need for robust and reproducible cytotoxicity data in drug discovery and development, these application notes offer a suite of well-established cell-based assays.[1][2] This guide is designed to be a comprehensive resource, explaining not just the "how" but also the "why" behind each protocol, ensuring scientific integrity and empowering researchers to generate high-quality, interpretable data. We will delve into methods for evaluating cell viability, membrane integrity, and apoptosis induction, providing a multi-faceted understanding of the compound's cellular effects.
Introduction: The Importance of Cytotoxicity Profiling
Cytotoxicity is a crucial parameter in the safety and efficacy assessment of any new chemical entity.[2][3] It describes the degree to which a substance can cause damage to or kill cells.[1][4] For a compound like this compound, understanding its cytotoxic profile is paramount for several reasons:
-
Safety Assessment: Early identification of cytotoxic effects is essential to flag potentially harmful compounds and ensure the safety of therapeutic candidates.[3]
-
Dose Optimization: Cytotoxicity data helps in determining the optimal concentration range for therapeutic efficacy while minimizing harm to healthy cells.[3]
-
Mechanism of Action Insights: The nature and kinetics of a cytotoxic response can provide valuable clues about a compound's mechanism of action.[3] For instance, some structurally similar compounds, such as 1-benzylpyrrolidine-3-ol analogues, have been shown to induce apoptosis in cancer cells by activating caspases.[5][6][7]
This guide will focus on three fundamental and complementary assays to build a comprehensive cytotoxicity profile for this compound:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane damage.
-
Caspase-3/7 Assay: To specifically investigate the induction of apoptosis.
Foundational Principles: Choosing the Right Tools
A multi-parametric approach is essential for a thorough cytotoxicity assessment. Relying on a single assay can be misleading, as different assays measure distinct cellular events.[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for evaluating cell viability and proliferation. It is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[1][10][11] The LDH assay quantitatively measures the amount of released LDH, providing a direct measure of cytotoxicity due to membrane disruption.[11][12]
-
Caspase-3/7 Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis, or programmed cell death. Caspase-3 and -7 are key effector caspases. Assays that measure the activity of these enzymes provide a specific and sensitive method for detecting apoptosis induction.[13][14]
dot digraph "Cytotoxicity Assay Selection Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for selecting complementary cytotoxicity assays."
Experimental Design: Setting the Stage for Success
Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[15][16] Consider the following:
-
Tissue of Origin: Select cell lines that are relevant to the intended therapeutic target of this compound.[15][17] For general toxicity screening, commonly used and well-characterized cell lines such as human fibroblasts or immortalized cell lines are suitable.[15]
-
Cancer vs. Non-cancerous Cells: To assess selectivity, it is advisable to test the compound on both cancerous and non-cancerous cell lines. Some pyrrolidine analogues have shown selective cytotoxicity towards cancer cells.[6][7]
-
Growth Characteristics: Choose cell lines with reproducible growth rates and that are suitable for the chosen assay format (e.g., adherent or suspension cells).
| Parameter | Recommendation | Rationale |
| Cell Type | Adherent or suspension cells | Dependent on the specific cell line chosen. |
| Seeding Density | To be optimized for each cell line | Ensures cells are in the logarithmic growth phase during the experiment. |
| Culture Medium | As recommended by the cell line supplier | Provides optimal growth conditions. |
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
Dose Range: A broad range of concentrations should be tested to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A preliminary range-finding experiment is recommended.
-
Vehicle Control: Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) to account for any effects of the solvent on cell viability.
Detailed Protocols
MTT Assay for Cell Viability
This protocol is adapted from established methods.[18][19]
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[9][19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete medium.[12] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The next day, add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][18] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
dot digraph "MTT Assay Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Step-by-step workflow of the MTT assay."
LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH assay procedures.[12][20]
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 10X)[20]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Prepare additional wells for controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[20]
-
Maximum Release Control: Add 10 µL of lysis buffer to the maximum release control wells and incubate for 45 minutes at 37°C before collecting the supernatant.[20]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of stop solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20]
Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[13]
Materials:
-
White-walled 96-well plates (for luminescence assays)
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: After the desired incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
dot digraph "Apoptosis Signaling Pathway" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Simplified pathway of apoptosis induction and caspase activation."
Data Analysis and Interpretation
Calculations
-
MTT Assay:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
Percent Cytotoxicity (%) = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Caspase-3/7 Assay:
-
Data is typically expressed as fold change in luminescence relative to the vehicle control.
-
Data Presentation
Summarize the results in tables and generate dose-response curves. The IC50 or EC50 values can be calculated by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Assay | Endpoint Measured | Typical Data Output |
| MTT | Mitochondrial dehydrogenase activity | % Cell Viability, IC50 |
| LDH | Lactate dehydrogenase release | % Cytotoxicity, EC50 |
| Caspase-3/7 | Caspase-3 and -7 activity | Fold change in luminescence |
Interpreting the Results
A comprehensive interpretation involves synthesizing the data from all three assays.
-
A decrease in MTT signal coupled with an increase in LDH release suggests necrotic cell death.
-
A decrease in MTT signal accompanied by an increase in caspase-3/7 activity indicates apoptosis.
-
It is also possible to observe a mix of apoptotic and necrotic events, particularly at higher compound concentrations.
-
A decrease in cell viability without significant LDH release or caspase activation might suggest a cytostatic effect (inhibition of proliferation) rather than cytotoxicity.[8]
Conclusion
By employing this multi-assay strategy, researchers can obtain a robust and nuanced understanding of the cytotoxic effects of this compound. This comprehensive approach, grounded in established scientific principles, will provide the high-quality data necessary to make informed decisions in the drug development process.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- MTT Proliferation Assay Protocol. (2015, June 15). ResearchGate.
- What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate.
- Highlight report: Cell type selection for toxicity testing. (2018). ALTEX, 35(3), 407–408.
- LDH cytotoxicity assay. (2024, December 11). protocols.io.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Understanding Cytotoxicity. (2024, March 9). Virology Research Services.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
- Apoptosis Marker Assays for HTS. (2021, July 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation.
- Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020, September 1). ResearchGate.
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube.
- Cytotoxicity of 1-benzyl-pyrrolidine-3-ol analogues towards a panel of human cancer cells with lead compounds 5j and 5p. (2021). ResearchGate.
- Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014, November 23). ResearchGate.
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institut.
- In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. (n.d.). Monash University.
- (PDF) In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. (2021, May 25). ResearchGate.
- Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). (2020). European Journal of Medicinal Chemistry, 208, 112781.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. (2006). Journal of Medicinal Chemistry, 49(21), 6308–6323.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2006). Journal of Medicinal Chemistry, 49(21), 6308–6323.
- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). International Journal of Molecular Sciences, 25(22), 13819.
- (PDF) Discovery of piperidine carboxamide TRPV1 antagonists. (2008). ResearchGate.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry, 32, 115972.
Sources
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cellbiologics.com [cellbiologics.com]
Application Note: High-Throughput Screening of "1-Benzylpyrrolidine-3-carboxamide" Libraries for Novel Kinase Inhibitors
Introduction: The Promise of the Pyrrolidine Scaffold in Kinase Inhibition
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and synthetic tractability.[1] The "1-Benzylpyrrolidine-3-carboxamide" core, in particular, offers a versatile three-dimensional structure that can be readily diversified to explore vast chemical space. This scaffold has been associated with a range of biological activities, including antimalarial, neuroleptic, and anticancer effects, underscoring its potential as a starting point for drug discovery campaigns.[2][3][4] This application note provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for libraries based on the "this compound" scaffold, with the goal of identifying novel inhibitors of a hypothetical protein kinase, PKA-X, a critical target in a cancer signaling pathway.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[5][6][7] The success of an HTS campaign hinges on a robust and well-validated assay, a high-quality and diverse compound library, and a rigorous hit validation process to eliminate false positives.[8][9] This document will detail the critical steps, from library design to hit confirmation, providing experienced-based insights and detailed protocols to guide researchers in this endeavor.
Library Design and Synthesis: Exploring Chemical Diversity
The design of a focused library around the "this compound" core is a critical first step. The goal is to maximize chemical diversity to explore a wide range of interactions with the target protein. The core scaffold presents several points for diversification:
-
The Benzyl Group (R1): Substitution on the aromatic ring can modulate electronic properties and provide vectors for additional interactions. A variety of substituted benzyl groups (e.g., with electron-donating or -withdrawing groups, halogens, or bulky substituents) should be incorporated.
-
The Carboxamide (R2 and R3): The amide bond is a key feature for hydrogen bonding. Diversification can be achieved by varying the amine component, incorporating a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic moieties.
-
The Pyrrolidine Ring: While the core scaffold is fixed, stereochemistry can play a crucial role in biological activity. Synthesis of both enantiomers of the 3-carboxamide can be valuable.
A representative synthetic scheme for library generation is outlined below. This often involves parallel synthesis techniques to efficiently generate a large number of analogs.[10][11]
Table 1: Representative Diversity Elements for Library Synthesis
| R1 (Substituted Benzyl) | R2 (Amine Component) | R3 (Amine Component) |
| 4-Fluoro-benzyl | Hydrogen | Cyclohexyl |
| 4-Methoxy-benzyl | Hydrogen | 4-Picolyl |
| 3,4-Dichloro-benzyl | Hydrogen | 2-(Morpholino)ethyl |
| 2-Naphthylmethyl | Methyl | Phenyl |
Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) for Kinase Activity
For the primary HTS campaign, a robust, miniaturizable, and automation-friendly assay is essential.[12] A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is an excellent choice for monitoring kinase activity. This technology offers high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.
The assay principle involves the PKA-X kinase phosphorylating a biotinylated peptide substrate. The phosphorylated product is then detected by a specific antibody conjugated to a fluorescent acceptor (e.g., d2), while the biotinylated peptide is captured by streptavidin conjugated to a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), Förster Resonance Energy Transfer (FRET) occurs, resulting in a specific fluorescent signal. Inhibitors of PKA-X will prevent substrate phosphorylation, leading to a decrease in the HTRF® signal.
Diagram 1: HTRF® Assay Principle for PKA-X Inhibition
Caption: HTRF® assay principle for detecting PKA-X kinase inhibitors.
Protocol: Primary HTS using HTRF®
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into a 384-well low-volume assay plate.
-
For controls, dispense DMSO into columns 1 and 2 (negative control, 0% inhibition) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a final concentration of 10 µM into columns 23 and 24 (positive control, 100% inhibition).
-
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
PKA-X Solution: Dilute recombinant PKA-X enzyme in Kinase Buffer to a 2X working concentration (e.g., 2 nM).
-
Substrate/ATP Mix: Dilute biotinylated peptide substrate and ATP in Kinase Buffer to a 2X working concentration (e.g., 200 nM peptide, 20 µM ATP).
-
-
Assay Procedure (5 µL final volume):
-
Add 2.5 µL of the 2X PKA-X solution to all wells of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X HTRF® detection mix containing Streptavidin-Europium cryptate and an anti-phospho-antibody-d2 in HTRF® detection buffer.
-
Add 5 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data using the plate controls:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos))
-
-
A "hit" is defined as a compound exhibiting ≥ 50% inhibition (or a Z-score ≤ -3).
-
Hit Confirmation and Triage: From Actives to Validated Hits
A crucial phase of any HTS campaign is the rigorous validation of primary hits to eliminate artifacts and false positives.[8][9] This is a multi-step process designed to increase confidence in the selected compounds.
Diagram 2: Hit Validation Cascade
Caption: A typical workflow for hit validation and triage.
Secondary Assay: Fluorescence Polarization (FP) for Direct Binding
To confirm that the hits from the primary screen are acting on the target and not interfering with the assay components, an orthogonal assay with a different detection method is employed.[13] A fluorescence polarization (FP) assay is an excellent choice as it directly measures the binding of a fluorescently labeled ligand (a tracer) to the target protein.[14][15][16] In a competitive FP assay, a hit compound will displace the fluorescent tracer from the kinase's active site, leading to a decrease in the FP signal.
Protocol: FP-based Orthogonal Assay
-
Reagents:
-
FP Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
PKA-X: Recombinant PKA-X at a 2X concentration (e.g., 20 nM) in FP Buffer.
-
Fluorescent Tracer: A fluorescently labeled, known PKA-X ligand at a 2X concentration (e.g., 10 nM) in FP Buffer.
-
-
Assay Procedure (20 µL final volume in a 384-well black plate):
-
Dispense 10 µL of the 2X PKA-X solution into all wells except those for the "tracer only" control.
-
Add 100 nL of the hit compound at various concentrations (for IC₅₀ determination) or a fixed concentration for single-point confirmation.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Counter-Screen: Assessing Assay Interference
It is essential to identify compounds that interfere with the primary assay technology itself (e.g., HTRF® quenchers or enhancers).[9] A simple counter-screen can be performed by running the primary assay with a pre-phosphorylated substrate. True inhibitors should not show activity in this format.
Protocol: HTRF® Counter-Screen
-
Follow the primary HTS protocol, but substitute the unphosphorylated biotin-peptide with a synthetically pre-phosphorylated biotin-peptide.
-
In this setup, the HTRF® signal should be maximal in all wells, regardless of the presence of a true PKA-X inhibitor.
-
Compounds that still cause a significant decrease in the HTRF® signal are likely interfering with the detection reagents and should be flagged as artifacts.
Data Management and Analysis
HTS generates vast amounts of data that require robust analysis pipelines.[17][18] Key considerations include:
-
Normalization: Plate-based normalization methods, such as normalizing to the median or using robust statistics like the Z-score or B-score, are essential to minimize plate-to-plate variability.[19][20]
-
Hit Selection: The choice of hit threshold should be based on the assay performance (e.g., Z' factor) and the desired hit rate.
-
Data Visualization: Heatmaps of assay plates can help identify systematic errors, such as edge effects or gradients.
Table 2: Key HTS Assay Quality Control Metrics
| Metric | Formula | Acceptance Criteria | Rationale |
| Z' Factor | 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 | Indicates a large separation band between positive and negative controls, signifying a robust assay. |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 5 | A high S/B ratio indicates a strong signal window for hit detection. |
| Coefficient of Variation (%CV) | (SD_neg / Mean_neg) * 100 | < 10% | Low %CV for the negative controls indicates good assay precision and reproducibility. |
Conclusion: A Pathway to Novel Chemical Matter
The "this compound" scaffold represents a promising starting point for the discovery of novel kinase inhibitors. A well-designed HTS campaign, as outlined in this application note, provides a systematic and efficient approach to identifying potent and specific modulators of kinase activity. By employing a robust primary assay, a rigorous hit validation cascade including orthogonal and counter-screens, and sound data analysis practices, researchers can confidently identify high-quality hit compounds. These validated hits will serve as the foundation for subsequent lead optimization efforts, ultimately paving the way for the development of new therapeutic agents.
References
- Fluorescence Polarization Assays in Small Molecule Screening.
- Fluorescence polarization assays in small molecule screening.PubMed.[Link]
- High throughput screening of small molecule library: procedure, challenges and future.
- A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.[Link]
- Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- AlphaScreen.BMG LABTECH.[Link]
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
- Fluorescence Polarization Assays in Small Molecule Screening.
- A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- Rank ordering plate data facilitates data visualization and normalization in high throughput screening.
- A brief review of high throughput screening in drug discovery process.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- What is data normalization in the context of HTS?True Geometry's Blog.[Link]
- High throughput screening of small molecule library: procedure, challenges and future.
- Data normalization methods recommended for the analysis of HTS and HCS...
- AlphaScreen assays. (A) Principles of AlphaScreen technology...
- The Impact of Normalization Methods on RNA-Seq D
- Cell-Based Assays in High-Throughput Screening for Drug Discovery.Lifescience Global.[Link]
- Four Well-Established Strategies Used in Hit Identific
- Cell-based assays for high-throughput screening.Broad Institute.[Link]
- Applications of Biophysics in High-Throughput Screening Hit Valid
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).Visikol.[Link]
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl).PubMed.[Link]
- High-Throughput Screening & Discovery.Southern Research.[Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.[Link]
- High-throughput screening as a method for discovering new drugs.Drug Target Review.[Link]
- HTS Identification and Optimization of Heterocyclic Carboxamide Agonists.
- Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hep
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis.PubMed.[Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 115687-29-1 [smolecule.com]
- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assays in small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blog.truegeometry.com [blog.truegeometry.com]
- 18. researchgate.net [researchgate.net]
- 19. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rank ordering plate data facilitates data visualization and normalization in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the N-Benzylation of Pyrrolidine-3-Carboxamide via Reductive Amination
Introduction
N-benzylated pyrrolidine-3-carboxamide and its derivatives represent a significant scaffold in modern medicinal chemistry. These structures are integral to the development of various therapeutic agents, notably as selective dual serotonin/noradrenaline reuptake inhibitors, which have applications in treating central nervous system disorders[1][2]. The precise installation of the N-benzyl group is a critical synthetic step that dictates the biological activity and pharmacokinetic properties of these molecules. This application note provides a detailed, field-proven protocol for the N-benzylation of pyrrolidine-3-carboxamide using reductive amination, a reliable and highly selective method. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights to ensure successful and reproducible outcomes for researchers in drug discovery and organic synthesis.
Strategic Approach: Reductive Amination
Direct alkylation of secondary amines like pyrrolidine-3-carboxamide with benzyl halides can be problematic, often leading to overalkylation and the formation of quaternary ammonium salts. Reductive amination offers a superior and more controlled alternative[3][4]. This powerful strategy involves the reaction of the amine with an aldehyde (benzaldehyde in this case) to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzylated product.
The choice of reducing agent is paramount for the success of this one-pot reaction. It must be selective enough to reduce the iminium ion much faster than it reduces the starting aldehyde[5][6]. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for iminium ions over carbonyls, ensuring high yields and minimal side-product formation[7][8][9].
Reaction Mechanism: The "Why" Behind the Reagents
The reductive amination process using sodium triacetoxyborohydride proceeds through a well-established mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (pyrrolidine-3-carboxamide) on the carbonyl carbon of benzaldehyde. This is often catalyzed by a stoichiometric amount of a weak acid, such as acetic acid. The acid serves to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack[6][10]. Subsequent dehydration of the resulting hemiaminal intermediate generates a highly electrophilic iminium ion.
-
Hydride Transfer: Sodium triacetoxyborohydride, with its sterically hindered and electronically attenuated boron-hydrogen bonds, acts as the hydride donor[5][7]. It selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the aldehyde, which is the cornerstone of this method's success[5]. This selective reduction yields the final N-benzylated tertiary amine.
Caption: Reaction mechanism of reductive amination.
Experimental Protocol: N-Benzylation
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrrolidine-3-carboxamide | ≥98% | Commercial | Store in a desiccator. |
| Benzaldehyde | ≥99%, Redistilled | Commercial | Use freshly opened or redistilled to remove benzoic acid. |
| Sodium Triacetoxyborohydride | ≥97% | Commercial | Highly hygroscopic; handle quickly under inert atmosphere. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Preferred solvent. THF can also be used[5][9]. |
| Acetic Acid, Glacial | ACS Grade | Commercial | Acts as a catalyst[10]. |
| Saturated Sodium Bicarbonate | Aq. Solution | Lab Prepared | For quenching the reaction. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercial | For drying the organic phase. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine-3-carboxamide (1.0 eq, e.g., 1.14 g, 10 mmol).
-
Add anhydrous 1,2-dichloroethane (DCE, approx. 40 mL). Stir the mixture to dissolve the starting material. Some gentle warming may be required if solubility is low.
-
Place the flask under an inert atmosphere (Nitrogen or Argon). This is good practice, especially to protect the reducing agent from moisture.
-
-
Reagent Addition:
-
Add benzaldehyde (1.05 eq, e.g., 1.11 g, 10.5 mmol) to the stirred solution via syringe. A slight excess of the aldehyde ensures full conversion of the amine.
-
Add glacial acetic acid (1.1 eq, e.g., 0.66 g, 11 mmol). The acid catalyzes iminium ion formation[3][10]. Stir the mixture at room temperature for 20-30 minutes. This allows for the pre-formation of the iminium ion.
-
-
Reduction:
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 3.18 g, 15 mmol) to the reaction mixture. Causality: A larger excess of the reducing agent ensures the reaction goes to completion and accommodates any minor deactivation by trace moisture. The addition may cause a slight exotherm.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: A typical mobile phase is 5-10% Methanol in Dichloromethane. Visualize with UV light and/or a potassium permanganate stain. The product should have a different Rf value than the starting materials.
-
-
Work-up and Quenching:
-
Once the reaction is complete (disappearance of the starting amine), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and add the solution slowly until bubbling ceases.
-
Stir the biphasic mixture vigorously for 15-20 minutes. This neutralizes the acetic acid and hydrolyzes any remaining reducing agent.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (~20 mL each).
-
Combine all organic layers. Wash them with brine (~20 mL) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane to afford the pure N-benzyl-pyrrolidine-3-carboxamide.
-
Sources
- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. brainly.com [brainly.com]
Crystallization of 1-Benzylpyrrolidine-3-carboxamide: A Guide to Polymorph Control and Purification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The final physical form of an active pharmaceutical ingredient (API) is a critical determinant of its performance, stability, and manufacturability. Crystallization is the primary unit operation used to isolate and purify APIs, directly influencing key attributes such as particle size distribution, purity, and, most importantly, the crystalline form (polymorphism). 1-Benzylpyrrolidine-3-carboxamide, a key intermediate and potential API, possesses structural motifs—a tertiary amine, an aromatic ring, and a carboxamide group—that allow for a rich landscape of intermolecular interactions, suggesting the potential for polymorphism.
This application note provides a comprehensive technical guide to the crystallization of this compound. It moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to develop robust, scalable, and reproducible processes. We will explore various techniques, from traditional cooling crystallization to more nuanced anti-solvent and vapor diffusion methods, all within the context of controlling the final solid-state properties of the target compound.
Compound Profile: this compound
A thorough understanding of the molecule's physicochemical properties is the foundation of any successful crystallization strategy.
| Property | Value | Source/Note |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related structures |
| Solubility Profile | Predicted: Soluble in polar organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile). Limited solubility in non-polar solvents (e.g., Heptane, Hexane) and water. | Based on functional groups (amide, tertiary amine) |
| Hydrogen Bond Donors | 1 (from the amide N-H) | [2] (for a related N-methyl analog) |
| Hydrogen Bond Acceptors | 2 (from the amide C=O and pyrrolidine N) | [2] (for a related N-methyl analog) |
Note: Experimental data for this specific compound is limited. The provided information is based on its chemical structure and data from closely related analogs.
The Critical Impact of Polymorphism in Pharmaceutical Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[3] These different forms, or polymorphs, are chemically identical but can exhibit vastly different physicochemical properties.[4]
-
Solubility & Bioavailability: Different polymorphs can have different solubilities. The most stable polymorph typically has the lowest solubility and a higher melting point.[5] This can directly impact the drug's dissolution rate and, consequently, its bioavailability. The infamous case of the HIV drug Ritonavir in 1998, where an unexpected and less soluble polymorph appeared on the market, led to a temporary withdrawal and reformulation, highlighting the severe consequences of uncontrolled polymorphism.[5][6]
-
Stability: Metastable polymorphs are thermodynamically unstable and can convert to a more stable form over time, especially when subjected to heat, pressure, or the presence of a solvent during manufacturing or storage.[3][6] Such a transformation can alter the drug product's performance and shelf-life.
-
Manufacturing Properties: Properties like crystal shape (morphology), flowability, and compressibility are dependent on the polymorphic form.[5] These factors are critical for downstream processing, such as tableting.
Controlling crystallization conditions—including the choice of solvent, cooling rate, and degree of supersaturation—is the key to selectively producing the desired, most stable polymorph.[5][7]
Workflow for Crystallization Method Development
The development of a robust crystallization process follows a logical progression from solvent screening to method optimization. This workflow ensures that the selected conditions consistently produce the desired crystal form with high purity and yield.
Caption: General workflow for developing a crystallization protocol.
Protocols for Crystallization
The following protocols are designed as starting points. The choice of solvent and specific parameters should be refined based on preliminary solubility screening.
Solvent Selection: The First Principle
The goal is to find a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. An anti-solvent is a solvent in which the compound is poorly soluble.
Protocol 1: Solubility Screening
-
Preparation: Place approximately 10-20 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., Isopropanol, Acetone, Toluene, Acetonitrile, Ethyl Acetate, Heptane) dropwise at room temperature with stirring until the solid dissolves. Record the approximate volume needed.
-
Heating: For solvents where the compound is poorly soluble at room temperature, gently heat the mixture (e.g., to 50-60°C) and continue adding solvent until dissolution is achieved.
-
Cooling: Allow the heated vials to cool to room temperature and then place them in an ice bath. Observe for precipitation.
-
Evaluation: A good single-solvent system is one where the compound dissolves at a higher temperature and precipitates upon cooling. A good solvent/anti-solvent pair is identified by finding a "good" solvent (high solubility) and a "poor" solvent (low solubility) that are miscible.
Hypothetical Solvent Screening Results
| Solvent | Solubility at 20°C | Solubility at 60°C | Observations on Cooling | Suitability |
| Isopropanol (IPA) | Moderate | High | Crystalline precipitate | Good for Cooling Crystallization |
| Acetone | High | High | No precipitate | Possible "Good Solvent" for Anti-Solvent method |
| Toluene | Low | Moderate | Crystalline precipitate | Potential for Cooling Crystallization |
| Heptane | Insoluble | Insoluble | - | Good "Anti-Solvent" |
| Acetonitrile | Moderate | High | Oily precipitate | Poor, risk of oiling out |
digraph "Solvent_Selection_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Perform Solubility Test\nin a Chosen Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Is compound soluble\nat high temp?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision2 [label="Is compound insoluble\nat low temp?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Good_Cooling [label="Suitable for\nCooling Crystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Good_Solvent [label="Candidate for 'Good Solvent'\nin Anti-Solvent Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bad_Solvent [label="Unsuitable Solvent\n(Try another)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_Solvent [label="Candidate for 'Anti-Solvent'", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision3 [label="Is compound insoluble\nat all temps?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Decision1; Decision1 -> Decision2 [label="Yes"]; Decision1 -> Decision3 [label="No"]; Decision2 -> Good_Cooling [label="Yes"]; Decision2 -> Good_Solvent [label="No"]; Decision3 -> Anti_Solvent [label="Yes"]; Decision3 -> Bad_Solvent [label="No"]; }
Caption: Decision tree for solvent system selection.
Protocol 2: Slow Cooling Crystallization
This is a widely used technique for compounds with temperature-dependent solubility.[8]
-
Dissolution: In a flask equipped with a stirrer and condenser, dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., Isopropanol) at an elevated temperature (e.g., 60-70°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution. A programmed cooling ramp is ideal (e.g., 10-20°C per hour). If unavailable, allow the flask to cool slowly to room temperature in an insulated bath, followed by further cooling in a refrigerator or ice bath.
-
Nucleation/Growth: Crystal nucleation should begin as the solution becomes supersaturated. Slow cooling promotes the growth of larger, more well-defined crystals. Seeding with a small amount of previously obtained pure crystals can be employed to control nucleation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).
Protocol 3: Anti-Solvent Addition
This method is effective when a suitable single solvent for cooling crystallization cannot be found.[8][9]
-
Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent (e.g., Acetone) at room temperature.
-
Addition: Slowly add a miscible "anti-solvent" (e.g., Heptane) to the stirred solution. The addition rate is a critical parameter; slow addition is crucial to avoid amorphous precipitation and promote crystal growth.
-
Maturation: Continue stirring the resulting slurry for a period (e.g., 1-4 hours) to allow the crystallization to complete and potentially for any metastable forms to convert to a more stable form.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Slow Cooling protocol, using the anti-solvent or a mixture for washing.
Protocol 4: Vapor Diffusion
This is an excellent method for obtaining high-quality single crystals for analysis, especially with small amounts of material.[10][11]
-
Preparation: Dissolve the compound in a small volume of a "good," less volatile solvent (e.g., Toluene) in a small, open vial.
-
Setup: Place this inner vial inside a larger, sealable jar that contains a small amount of a more volatile "anti-solvent" (e.g., Hexane).
-
Diffusion: Seal the larger jar. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and inducing slow crystallization over hours or days.
-
Isolation: Carefully remove the inner vial and isolate the crystals.
Good Manufacturing Practices (GMP) in Crystallization
In a regulated drug development environment, crystallization processes must be robust, reproducible, and well-documented.[12][13]
-
Process Control: Critical process parameters (CPPs) such as cooling rates, addition rates, temperatures, and agitation speeds must be defined and controlled.
-
Documentation: All steps, from solvent selection to the final analysis, must be meticulously recorded in batch manufacturing records.[14]
-
Quality Assurance: The quality unit is responsible for reviewing and approving all procedures and ensuring the final API meets all specifications for purity, quality, and crystalline form.[12]
Adherence to GMP ensures that every batch of API is produced to the same high standard, a fundamental requirement for patient safety.[15]
Conclusion
The crystallization of this compound is a critical step that defines the purity and solid-state properties of the final material. A systematic approach, beginning with logical solvent screening and progressing through the methodical application of techniques like slow cooling and anti-solvent addition, is essential for developing a controlled and reproducible process. By understanding the principles of polymorphism and carefully controlling crystallization parameters, researchers can consistently produce the desired crystalline form, ensuring the quality and performance of this important pharmaceutical building block.
References
- PharmaCores. (2025).
- Bansal, A. K., & Rawat, S. (2021). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
- CPhI Online. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
- MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals.
- Jagiellonian Centre of Innovation. (n.d.).
- European Medicines Agency. (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- Crystal Systems. (n.d.). Good Manufacturing Practices.
- Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
- Syrris. (n.d.).
- University of Geneva. (n.d.).
- Kar, S., et al. (2020).
- ChemScene. (n.d.). 1-Benzyl-N-methylpyrrolidine-3-carboxamide.
- Singh, K., et al. (2019). General quality requirements for pharmaceutical crystals.
- World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO).
- Santa Cruz Biotechnology, Inc. (n.d.). 1-Benzyl-pyrrolidine-3-carboxylic acid amide.
Sources
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. mdpi.com [mdpi.com]
- 5. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. syrris.com [syrris.com]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. crystalsystems.io [crystalsystems.io]
- 15. Health products policy and standards [who.int]
Application Notes and Protocols: Validated Stability-Indicating HPLC Method for the Quantification of 1-Benzylpyrrolidine-3-carboxamide
Abstract
This document provides a comprehensive guide to the validation of a stability-indicating analytical method for the quantification of "1-Benzylpyrrolidine-3-carboxamide," a key intermediate and potential active pharmaceutical ingredient (API). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed framework grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently adopted Q2(R2)/Q14 framework, which emphasizes a lifecycle approach to analytical procedures.[1][2][3][4][5] The described High-Performance Liquid Chromatography (HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This application note not only presents the procedural steps but also delves into the scientific rationale behind the experimental design, ensuring the development of a trustworthy and self-validating analytical system.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound featuring a pyrrolidine ring, a benzyl group, and a carboxamide functional group. Its structural motifs are common in a variety of pharmacologically active molecules, making it a compound of significant interest in drug discovery and development. Accurate quantification of this compound is critical for several reasons:
-
Purity Assessment: Ensuring the identity and purity of the bulk drug substance.
-
Stability Studies: Evaluating its degradation profile under various environmental conditions to establish a shelf-life.[6]
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthesis protocols.
-
Quality Control: Routine analysis of manufactured batches to ensure they meet predefined specifications.
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[6][7][8] This requires a method that can physically separate all relevant species.[9] The validation of such a method is a regulatory requirement to ensure the reliability of data submitted for drug approval.[10][11]
Method Development and Optimization: A Scientific Rationale
The development of a robust HPLC method is the foundation of a successful validation. For a molecule like this compound, which contains both a basic nitrogen in the pyrrolidine ring and a neutral amide, a reversed-phase HPLC (RP-HPLC) approach is typically most effective.
Chromatographic System Selection
-
Column: A C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is a suitable starting point due to its versatility and wide availability.[7] The hydrophobicity of the benzyl group will provide good retention on this stationary phase.
-
Mobile Phase: A gradient elution is often necessary to achieve adequate separation of the main peak from potential impurities and degradants within a reasonable runtime.[12][13] A typical mobile phase would consist of an aqueous component (e.g., phosphate buffer at a slightly acidic pH to ensure consistent ionization of the pyrrolidine nitrogen) and an organic modifier (e.g., acetonitrile or methanol).[13] The amide group is non-ionizable under typical chromatographic conditions.[14]
-
Detector: A UV detector is appropriate as the benzyl group provides a chromophore. The detection wavelength should be set at the absorbance maximum of this compound (e.g., 254 nm or a wavelength determined by UV scan) to maximize sensitivity.
Forced Degradation Studies: The Key to a Stability-Indicating Method
To ensure the method is stability-indicating, forced degradation studies must be performed.[6][15][16] These studies intentionally stress the drug substance to generate potential degradation products.[16][17] The goal is to achieve 5-20% degradation to provide a reasonable amount of degradants for analytical detection without completely destroying the main compound.[15]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat at 60°C for 24 hours.[18]
-
Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to dry heat at 80°C for 48 hours.[19]
-
Photolytic Degradation: Expose the API solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/square meter of UV and visible light, as per ICH Q1B guidelines.[16][19][20]
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The chromatograms should demonstrate baseline resolution between the parent peak and all degradation product peaks.
Analytical Method Validation Protocol
The validation protocol is executed according to ICH Q2(R1) guidelines and encompasses the following parameters.[2][21]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze samples from the forced degradation study. The method is specific if the analyte peak is well-resolved from all degradation peaks (Resolution > 2.0) and the peak purity can be confirmed using a Diode Array Detector (DAD).
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected sample concentration. For impurity quantification, the range should bracket the expected impurity levels.[9]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
| 80% | 80 | 810,500 |
| 90% | 90 | 912,300 |
| 100% | 100 | 1,015,000 |
| 110% | 110 | 1,118,200 |
| 120% | 120 | 1,220,500 |
| Regression Analysis | R² = 0.9995 | y = 10125x + 500 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.
-
Protocol:
-
Prepare a placebo (matrix without the API).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.97% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the API at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.
-
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | %RSD |
| Repeatability (Day 1) | 100.5 | 0.45 | 0.45% |
| Intermediate (Day 2) | 99.8 | 0.62 | 0.62% |
| Overall | 100.15 | 0.54 | 0.54% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the analyte.
-
-
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with acceptable precision (%RSD ≤ 10%).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method parameters, one at a time.
-
Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits.
Solution Stability
The stability of both the standard and sample solutions should be evaluated to ensure that the results are not affected by storage time before analysis.[9]
-
Protocol:
-
Prepare standard and sample solutions and store them under specified conditions (e.g., room temperature and refrigerated).
-
Analyze the solutions at various time points (e.g., 0, 8, 24, 48 hours).
-
Compare the results to the initial analysis.
-
-
Acceptance Criteria: The change in concentration should be ≤ 2.0% from the initial value.
Conclusion
The HPLC method described and validated in this application note is demonstrated to be suitable for its intended purpose: the accurate and reliable quantification of this compound. The method is specific, linear, accurate, precise, and robust, making it a valuable tool for quality control, stability testing, and process monitoring in a pharmaceutical development setting. Adherence to the principles outlined in ICH guidelines ensures the generation of high-quality, defensible data that meets regulatory expectations. The lifecycle approach to analytical methods encourages continuous monitoring and improvement, ensuring the method remains fit-for-purpose throughout the product's lifecycle.[3]
References
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). [Link]
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- Development and Validation of HPLC Stability-Indicating Assays. (n.d.).
- Forced Degradation Study as per ICH Guidelines: Wh
- ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). [Link]
- Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- Quality Guidelines. (n.d.).
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). National Institutes of Health (NIH). [Link]
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Bioanalytical method valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH). [Link]
- ICH GUIDELINES: STRESS DEGRAD
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct. [Link]
- Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]
- Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2012). National Institutes of Health (NIH). [Link]
- Amide or Amino HPLC Columns What are the Differences. (2025). MicroSolv. [Link]
- N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). ALS. [Link]
- Update on analytical methods for toxic pyrrolizidine alkaloids. (2025).
- How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? (2017).
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S.
- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (2025).
- How can I separate drugs with carboxylic and amide groups by using HPLC? (2017).
- Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020).
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ijcrt.org [ijcrt.org]
- 21. database.ich.org [database.ich.org]
Application Note: A Comprehensive Framework for Investigating the Anti-Inflammatory Properties of Novel Pyrrolidine Derivatives
A Case Study with 1-Benzylpyrrolidine-3-carboxamide
Abstract
The relentless pursuit of novel anti-inflammatory therapeutics necessitates robust and logical frameworks for screening and characterizing new chemical entities. Pyrrolidine scaffolds are versatile structures in medicinal chemistry, and their derivatives represent a promising avenue for drug discovery.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth technical guide to investigate the anti-inflammatory potential of a novel compound, using "this compound" as an exemplar. While some benzamides have demonstrated anti-inflammatory effects, often through inhibition of the NF-κB pathway[2], the specific activity of this compound is uncharacterized. This document outlines a complete workflow, from initial cell-based screening to the elucidation of its molecular mechanism of action by examining key inflammatory signaling pathways, namely NF-κB and MAPK.[3][4] We provide detailed, field-proven protocols for an LPS-induced macrophage inflammation model, cytokine quantification via ELISA, pathway analysis by Western Blot, and gene expression analysis using RT-qPCR, enabling a thorough and scientifically rigorous evaluation.
Scientific Rationale & Hypothesized Mechanism of Action
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli.[5] This response is tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways can lead to chronic inflammatory diseases.[5] Two of the most critical signaling cascades in inflammation are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6][7]
1.1. The NF-κB Signaling Pathway The NF-κB pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][7] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-6, and IL-1β.[9][10] Given that related benzamide structures can inhibit NF-κB[2], we hypothesize that This compound may exert anti-inflammatory effects by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
1.2. The MAPK Signaling Pathway The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), represents another critical axis in inflammatory signaling.[6][11] These kinases are activated by upstream kinases in response to stimuli like LPS and pro-inflammatory cytokines.[11] Once activated, they phosphorylate various downstream targets, including transcription factors like AP-1 (a dimer of c-Fos and c-Jun), which collaborates with NF-κB to drive the expression of inflammatory genes.[12] Therefore, inhibition of MAPK phosphorylation is a key strategy for reducing inflammation.
Experimental Design & Overall Workflow
A tiered approach ensures an efficient and logical investigation. The workflow begins with a primary cell-based screen to confirm anti-inflammatory activity, followed by mechanistic studies to identify the molecular target(s). The murine macrophage cell line RAW 264.7 is an excellent model as it robustly responds to LPS, producing high levels of pro-inflammatory mediators.[13][14]
Detailed Protocols
3.1 Protocol: In Vitro Inflammation Model
This protocol establishes the primary cell-based assay using LPS-stimulated RAW 264.7 macrophages.[8][15]
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
DMEM with high glucose, L-glutamine, and sodium pyruvate.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100x).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound ("Test Compound").
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
24-well tissue culture plates.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium (DMEM + 10% FBS + 1% Pen/Strep). Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of the Test Compound in DMSO. Create serial dilutions in serum-free DMEM to achieve desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM). Causality: The final DMSO concentration must be kept below 0.1% to prevent solvent-induced cytotoxicity or off-target effects.[10]
-
Treatment:
-
Carefully aspirate the old medium from the adhered cells.
-
Pre-treatment: Add 450 µL of serum-free DMEM containing the desired concentration of the Test Compound to each well. For controls, add vehicle (DMEM with 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add 50 µL of LPS solution (10 µg/mL stock in PBS) to achieve a final concentration of 1 µg/mL. In the "Unstimulated Control" wells, add 50 µL of PBS.
-
-
Incubation: Incubate the plates for the desired time points.
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well and transfer to a microcentrifuge tube. Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any detached cells.[10]
-
Store the clarified supernatant at -80°C for ELISA.
-
Wash the remaining adherent cells with ice-cold PBS before proceeding to cell lysis for Western Blot or qPCR.
-
-
3.2 Protocol: Quantifying Pro-Inflammatory Cytokines (TNF-α, IL-6) via ELISA
This sandwich ELISA protocol quantifies the amount of secreted cytokines in the cell supernatant, serving as the primary indicator of anti-inflammatory activity.[16][17]
-
Materials:
-
Mouse TNF-α and IL-6 ELISA development kits (containing capture antibody, detection antibody, standard, and streptavidin-HRP).
-
96-well high-binding ELISA plates.
-
Assay Diluent (e.g., PBS with 10% FBS).[16]
-
Wash Buffer (PBS + 0.05% Tween-20).[16]
-
TMB Substrate Solution.[10]
-
Stop Solution (2N H₂SO₄).[10]
-
-
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer as per the manufacturer's instructions. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[18]
-
Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature (RT).[16]
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of your collected cell supernatants and recombinant cytokine standards (serially diluted in Assay Diluent) to the appropriate wells. Incubate for 2 hours at RT.[18]
-
Detection Antibody: Wash the plate 5 times. Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well. Incubate for 1 hour at RT.[19]
-
Streptavidin-HRP: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.
-
Development: Wash the plate 7 times. Add 100 µL of TMB Substrate. Incubate in the dark at RT until a blue color develops (typically 15-30 minutes).[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
| Hypothetical ELISA Data Presentation | | :--- | :---: | :---: | | Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | | Unstimulated Control | 15.2 ± 3.1 | 8.5 ± 2.2 | | LPS (1 µg/mL) | 2850.4 ± 150.7 | 1543.2 ± 98.4 | | LPS + Cmpd (3.125 µM) | 2105.3 ± 112.9 | 1201.7 ± 85.1 | | LPS + Cmpd (6.25 µM) | 1450.1 ± 98.2 | 855.4 ± 60.3 | | LPS + Cmpd (12.5 µM) | 780.6 ± 55.4 | 430.9 ± 33.7 | | LPS + Cmpd (25 µM) | 350.8 ± 25.1 | 188.1 ± 15.6 | | LPS + Cmpd (50 µM) | 112.5 ± 10.8 | 65.3 ± 8.9 | | Calculated IC₅₀ (µM) | ~8.5 µM | ~9.2 µM |
3.3 Protocol: Pathway Analysis via Western Blot
This protocol assesses the phosphorylation status of key signaling proteins to elucidate the compound's mechanism of action.[20]
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Primary Antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL Chemiluminescence Substrate.
-
-
Procedure:
-
Protein Extraction: After treatment (15-60 min), wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[21]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay. Causality: Equal protein loading is critical for accurate comparison between samples.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[20]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[21]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at RT with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at RT.[21]
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping & Re-probing: To analyze total protein levels or a loading control (like β-actin), the membrane can be stripped of antibodies and re-probed.
-
3.4 Protocol: Gene Expression Analysis via RT-qPCR
This protocol quantifies changes in mRNA levels of key inflammatory genes.[8]
-
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
qPCR instrument.
-
Primers for target genes (Tnf-α, Il-6) and a reference gene (Actb - β-actin).
-
-
Procedure:
-
RNA Extraction: After treatment (4-6 hours), lyse the cells directly in the well using 1 mL of TRIzol reagent.[8] Extract total RNA according to the manufacturer's protocol, including a phase separation with chloroform and precipitation with isopropanol.[8]
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.[22]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.[23] Run samples in duplicate or triplicate.
-
qPCR Cycling: Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[23]
-
Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method. Normalize the Cₜ value of the target gene to the Cₜ value of the reference gene (ΔCₜ) and then normalize to the LPS-treated control group (ΔΔCₜ). The fold change is calculated as 2^(-ΔΔCₜ).
-
| Hypothetical qPCR Data Presentation | | :--- | :---: | :---: | | Treatment Group | Relative Tnf-α mRNA Fold Change | Relative Il-6 mRNA Fold Change | | Unstimulated Control | 0.05 | 0.02 | | LPS (1 µg/mL) | 1.00 (Reference) | 1.00 (Reference) | | LPS + Cmpd (12.5 µM) | 0.35 | 0.41 | | LPS + Cmpd (25 µM) | 0.12 | 0.15 | | LPS + Cmpd (50 µM) | 0.04 | 0.06 |
Conclusion
This application note provides a structured, multi-faceted approach to characterize the anti-inflammatory properties of a novel compound, "this compound." By integrating a primary screen for cytokine inhibition with detailed mechanistic studies on the NF-κB and MAPK pathways, researchers can build a comprehensive profile of the compound's biological activity. The provided protocols are robust, widely accepted, and designed to generate reliable and reproducible data. This systematic workflow is not only applicable to the exemplar compound but can be readily adapted for the screening and validation of any new chemical entity in the field of anti-inflammatory drug discovery.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, S2, 21-33. [Link]
- Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(4), 396-405. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Towers, C. (n.d.).
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
- Huang, P., Han, J., & Hui, L. (2013). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 3(1), 41. [Link]
- Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
- Wirleitner, B., Schroecksnadel, K., Winkler, C., & Fuchs, D. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 80, 245-253. [Link]
- Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., & Micol, V. (2018).
- Sutar, N., & Das, S. (2015). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 134-139. [Link]
- Slideshare. (n.d.).
- Wisdomlib. (2025). NF-kB pathway: Significance and symbolism. [Link]
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Discovery and Development, 2(1). [Link]
- Singh, S. K. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]
- Chen, Y. C., et al. (2024).
- Cuschieri, J., et al. (2006). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 177(8), 5547-5555. [Link]
- Weinstein, S. L., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 188(11), 2043-2055. [Link]
- Bio-protocol. (n.d.). Inflammation-Related Gene Expression Measurement Using qPCR Array. [Link]
- ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. [Link]
- Cuschieri, J., et al. (2006). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 177(8), 5547-5555. [Link]
- Doe, C., et al. (2010). Biochemical, cellular, and anti-inflammatory properties of a potent, selective, orally bioavailable benzamide inhibitor of Rho kinase activity. Journal of Pharmacology and Experimental Therapeutics, 333(1), 1-12. [Link]
- ResearchGate. (n.d.).
- Leinco Technologies. (n.d.). Western Blot Protocol. [Link]
- ResearchGate. (n.d.).
- Creative Bioarray. (n.d.). Western Blot Protocol. [Link]
- Wang, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Bioorganic Chemistry, 151, 107338. [Link]
- Khan, A., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS ONE, 17(12), e0279610. [Link]
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
- Wang, Y., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 13(1), 21-42. [Link]
- Pero, R. W., et al. (1999). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Molecular and Cellular Biochemistry, 193(1-2), 119-125. [Link]
- Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5516-5520. [Link]
- Kandeel, M., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(18), 4100. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 5. journalajrb.com [journalajrb.com]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. purformhealth.com [purformhealth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. bowdish.ca [bowdish.ca]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Western Blot Protocol | Leinco Technologies [leinco.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. 使用SYBR Green I染料检测的qPCR基因表达/拷贝数分析实验方案 [sigmaaldrich.cn]
- 23. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Pharmacokinetic Study of 1-Benzylpyrrolidine-3-carboxamide in Rodents
Abstract: This document provides a comprehensive guide for designing and executing a robust pharmacokinetic (PK) study of the novel compound "1-Benzylpyrrolidine-3-carboxamide" in a rodent model. The protocols herein are synthesized from established regulatory guidelines and field-proven best practices, intended for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and data reliability for preclinical drug development programs.
Introduction: The Imperative of Pharmacokinetics
Pharmacokinetics (PK), the study of a drug's journey through the body, is a cornerstone of drug discovery and development.[1][2] It quantitatively describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3][4] A thorough understanding of a compound's PK profile is essential to bridge the gap between a promising molecule and a viable therapeutic, informing critical decisions on dosing regimens, safety margins, and the potential for clinical success.[5][6]
This guide details a foundational PK study for "this compound," a novel entity with a pyrrolidine carboxamide scaffold. While related structures have shown biological activity[7], the ADME properties of this specific molecule are unknown. The primary objectives of this study are to determine key PK parameters following both intravenous (IV) and oral (PO) administration, including maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), terminal half-life (t½), and absolute oral bioavailability (F%).[8][9]
PART 1: Pre-Study Characterization & Formulation
Scientific Rationale: Before any in vivo work commences, a fundamental understanding of the test article's physicochemical properties is paramount. These properties directly influence its biological behavior and the technical design of the study. For instance, a compound's solubility is a critical determinant of its oral absorption and dictates the choice of vehicle for administration.[10]
While specific experimental data for "this compound" is not publicly available, we can infer likely properties from its parent acid, "1-Benzyl-pyrrolidine-3-carboxylic acid."
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale & Implication for PK Study |
| Molecular Weight | ~204.27 g/mol | Small molecule, likely susceptible to renal and/or hepatic clearance. |
| Physical Form | Solid | Based on related structures being solids.[11] Requires solubilization for dosing. |
| Aqueous Solubility | Low to Moderate | The amide may have slightly better solubility than the parent acid but is likely to be a challenge. Critical for oral absorption. |
| pKa | ~15-16 (amide proton) | The basic pyrrolidine nitrogen will be protonated at physiological pH, potentially aiding solubility. |
| Predicted logP | ~1.0 - 2.0 | Suggests moderate lipophilicity, allowing for membrane permeability but potentially requiring a formulation vehicle. |
| Metabolic Sites | Pyrrolidine ring, Benzyl group | Studies on 1-benzylpyrrolidine suggest metabolic oxidation of the pyrrolidine ring is a likely pathway.[12] Aromatic hydroxylation of the benzyl ring is also possible. |
Protocol 1.1: Formulation Development & Preparation
Objective: To prepare a homogenous and stable dosing formulation suitable for both IV and PO administration in rats.
Scientist's Note: The choice of vehicle is critical. For initial PK screening, a universal vehicle that can be used for both IV and PO routes is ideal to minimize variability. A co-solvent system is often employed for compounds with challenging solubility. All preclinical studies should adhere to Good Laboratory Practices (GLP).[3][13][14]
Materials:
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile water for injection
-
Vortex mixer, magnetic stirrer, analytical balance
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing DMSO and PEG400 in a 1:4 ratio (e.g., 10% DMSO, 40% PEG400). This will be the initial solvent.
-
Solubility Test: Accurately weigh 5-10 mg of this compound and determine the volume of vehicle required to dissolve it, establishing an initial solubility estimate.
-
Dosing Solution Preparation (Example for 1 mg/mL): a. Accurately weigh the required amount of the test compound (e.g., 10 mg for 10 mL final volume). b. Add 10% of the final volume as DMSO (1 mL) and vortex until the compound is fully dissolved. c. Add 40% of the final volume as PEG400 (4 mL) and mix thoroughly. d. Slowly add the remaining 50% of the volume (5 mL) as sterile saline while stirring continuously to avoid precipitation. e. Visually inspect the final solution for clarity and homogeneity.
-
Final Concentration Verification: It is best practice to verify the concentration of the final dosing solution using a qualified analytical method (e.g., HPLC-UV or LC-MS/MS).
PART 2: In Vivo Study Design & Execution
Scientific Rationale: The selection of the animal model should be based on established physiological and metabolic similarities to humans, where possible.[15] Sprague-Dawley rats are a common and well-characterized rodent model for PK studies.[15][16] The study design incorporates both IV and PO arms to allow for the calculation of absolute oral bioavailability, a critical parameter for assessing a drug's potential for oral delivery.[1]
Experimental Design
-
Animal Model: Male Sprague-Dawley rats (n=18), weight range 225-275g.
-
Housing: AAALAC-accredited facility, controlled environment, 12-hour light/dark cycle. Animals are fasted overnight (~12 hours) before dosing.
-
Groups:
-
Group 1 (IV): n=6 rats, 1 mg/kg dose via tail vein injection.
-
Group 2 (PO): n=6 rats, 10 mg/kg dose via oral gavage.
-
Group 3 (Vehicle Control): n=6 rats, dosed with vehicle PO to provide blank matrix for bioanalysis.
-
Scientist's Note: The IV dose is typically lower than the PO dose. The IV data provides the benchmark for 100% bioavailability. The higher PO dose accounts for potentially incomplete absorption and first-pass metabolism. A sparse sampling design (3 animals per timepoint) can be used, but serial sampling from the same animal (as described below) is preferred as it significantly reduces inter-animal variability and the total number of animals used.[17][18]
// Connections Formulation -> {Dosing_IV, Dosing_PO}; Acclimatization -> {Dosing_IV, Dosing_PO}; Dosing_IV -> Sampling; Dosing_PO -> Sampling; Sampling -> Plasma_Proc; Plasma_Proc -> LCMS; LCMS -> PK_Calc; PK_Calc -> Report; } } Caption: High-level workflow for the rodent pharmacokinetic study.
Protocol 2.1: Dosing and Serial Blood Sampling
Objective: To administer the compound and collect serial blood samples at predetermined time points.
Materials:
-
Rat restrainers, oral gavage needles, insulin syringes with 27G needles (for IV).
-
Micro-centrifuge tubes pre-coated with K2-EDTA anticoagulant.
-
Lancets (for saphenous vein puncture), sterile gauze.
-
Heat lamp.
Procedure:
-
Pre-Dose: Collect a pre-dose blood sample (t=0) from each animal.
-
Dosing:
-
IV Administration: Restrain the rat and warm the tail under a heat lamp to dilate the lateral tail vein. Administer a slow bolus of the 1 mg/kg formulation. Record the exact time.
-
PO Administration: Restrain the rat and administer the 10 mg/kg formulation using a ball-tipped gavage needle. Record the exact time.
-
-
Blood Collection:
-
At each time point, restrain the animal.
-
Puncture the lateral saphenous vein with a sterile lancet.
-
Collect ~100 µL of blood into a K2-EDTA coated micro-centrifuge tube.[19]
-
Apply gentle pressure with sterile gauze to the puncture site until bleeding stops.
-
Alternate between the left and right legs for subsequent samples to minimize stress and injury.
-
-
Sampling Schedule:
Protocol 2.2: Plasma Sample Processing and Storage
Objective: To isolate plasma from whole blood and store it under conditions that ensure analyte stability.
Procedure:
-
Immediately after collection, gently invert the EDTA tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice.
-
Within 1 hour of collection, centrifuge the tubes at approximately 2,000 x g for 10 minutes at 4°C.
-
Carefully pipette the supernatant (plasma) into a new, clearly labeled cryovial.
-
Store the plasma samples at -80°C until bioanalysis.
PART 3: LC-MS/MS Bioanalytical Method
Scientific Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[21][22] A robust and validated method is non-negotiable for generating reliable data that can be used for regulatory submissions.[23][24] The validation process ensures the method is accurate, precise, and fit for its intended purpose, following guidelines from regulatory bodies like the FDA and EMA.[13][25]
Protocol 3.1: Plasma Sample Preparation (Protein Precipitation)
Objective: To remove proteins from the plasma matrix, which can interfere with LC-MS/MS analysis, and to extract the analyte of interest.
Scientist's Note: Protein precipitation is a rapid and effective method for sample cleanup. Acetonitrile is commonly used as it efficiently precipitates proteins while keeping most small molecules, like our test compound, in solution. An internal standard (IS) is added to correct for variability during sample preparation and analysis.
Materials:
-
Rat plasma samples, calibration standards, and quality control (QC) samples.
-
Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope-labeled version of the analyte, or another compound with similar properties, in acetonitrile).
-
Acetonitrile (ACN), HPLC grade.
-
Centrifuge, 96-well collection plates or micro-centrifuge tubes.
Procedure:
-
Thaw plasma samples, standards, and QCs on ice. Vortex briefly to mix.
-
In a 96-well plate or micro-centrifuge tube, pipette 25 µL of plasma.
-
Add 100 µL of the IS solution in acetonitrile (a 4:1 ratio of ACN to plasma).
-
Seal the plate or cap the tubes and vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS injection.
LC-MS/MS Conditions
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | Standard HPLC/UHPLC System | Provides robust and reproducible chromatographic separation. |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase suitable for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 3 minutes | A generic gradient to elute the analyte and clean the column. Must be optimized. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis using Selected Reaction Monitoring (SRM). |
| Ionization Mode | Positive Electrospray (ESI+) | The basic pyrrolidine nitrogen is readily protonated. |
| SRM Transition | To be determined by infusion | The specific precursor ion (M+H)+ and a stable product ion are selected for maximum sensitivity and selectivity. |
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines.[21][23] Key parameters and typical acceptance criteria are summarized below.
Table 3: Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Accuracy & Precision | Ensures results are close to the true value and reproducible. | For QC samples, mean concentration should be ±15% of nominal (±20% at LLOQ); precision (%CV) should not exceed 15% (20% at LLOQ).[22][23] |
| Selectivity | Confirms the method can differentiate the analyte from other matrix components. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Calibration Curve | Defines the range of reliable quantification. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response; Accuracy ±20%, Precision ≤20%.[23] |
| Matrix Effect | Assesses the suppression or enhancement of ionization by matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Confirms the analyte is stable during sample handling and storage. | Mean concentration of stability QCs must be within ±15% of nominal values (e.g., after 3 freeze-thaw cycles, 24h at room temp, etc.).[24] |
PART 4: Pharmacokinetic Data Analysis
Scientific Rationale: The plasma concentration-time data generated by the LC-MS/MS analysis is used to calculate the fundamental PK parameters. Non-compartmental analysis (NCA) is the most common method for this purpose.[5][8]
Procedure:
-
Plot the mean plasma concentration of this compound versus time for both the IV and PO groups.
-
Use a validated software package (e.g., Phoenix® WinNonlin®) to perform NCA on the concentration-time data.[1]
-
Calculate the key PK parameters.
Table 4: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug; relevant for efficacy and toxicity.[5] |
| Tmax | Time at which Cmax is observed. | Represents the speed of drug absorption.[5] |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable time point. | Represents the total drug exposure over the measured time period.[9] |
| AUC(0-inf) | AUC extrapolated to infinity. | Represents the total drug exposure after a single dose.[9] |
| t½ | Terminal elimination half-life. | The time required for the plasma concentration to decrease by 50%; determines dosing interval.[5][8] |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time; indicates the body's efficiency in eliminating the drug.[5][8] |
| Vd | Apparent volume of distribution. | A theoretical volume that relates the amount of drug in the body to its concentration in plasma; indicates the extent of tissue distribution.[8] |
| F% | Absolute Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[1] |
Table 5: Example Pharmacokinetic Data Output
| Parameter (Units) | IV Route (1 mg/kg) | PO Route (10 mg/kg) |
| Cmax (ng/mL) | 450 | 850 |
| Tmax (hr) | 0.08 (5 min) | 1.0 |
| AUC(0-inf) (ng*hr/mL) | 975 | 4,875 |
| t½ (hr) | 3.5 | 3.8 |
| CL (L/hr/kg) | 1.03 | - |
| Vd (L/kg) | 5.2 | - |
| F% | - | 50% |
Conclusion
This application note provides a detailed, scientifically-grounded framework for conducting a preliminary pharmacokinetic study of this compound in rodents. By following these protocols—from rational formulation and precise in vivo execution to robust bioanalytical validation and data analysis—researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in the drug development process, guiding lead optimization, and forming the basis for subsequent preclinical safety and efficacy studies required for regulatory submissions.[13][26]
References
- Bioanalytical Methods Validation, Guidance for Industry. (2018). U.S.
- Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK? [Link]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S.
- Allied Academies. (n.d.).
- European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. [Link]
- University of California, Berkeley. (n.d.).
- BioAgilytix Labs. (n.d.).
- GaBI Journal. (2015). EMA issues revised guideline on non-clinical and clinical issues for biosimilars. [Link]
- Emery Pharma. (2023).
- Slideshare. (2017). Expt.
- ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. [Link]
- ResearchGate. (n.d.).
- GaBI Journal. (2015). EMA issues revised guideline on non-clinical and clinical issues for biosimilars. [Link]
- Patsnap Synapse. (2025). How to design a rodent PK study for a poorly soluble compound? [Link]
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
- Luo, S., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(22). [Link]
- NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. [Link]
- Kufe, D. W., et al. (Eds.). (2003). Principles of Pharmacokinetics. Holland-Frei Cancer Medicine. 6th edition. [Link]
- Lee, H. W., et al. (2014). A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin. Journal of Pharmacological and Toxicological Methods, 70(1), 70–75. [Link]
- Bienta. (n.d.).
- Resolian. (n.d.).
- Prisys Events. (2025). Understanding Pharmacokinetics (PK)
- European Medicines Agency. (2015). Guideline on non-clinical and clinical development of similar biological medicinal products containing recombinant human insulin. [Link]
- Stanford University Mass Spectrometry. (2020).
- ChemBK. (2024). (3S)-1-Benzylpyrrolidine-3-carboxylic acid. [Link]
- Springer. (2025). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]
- Duke University. (n.d.).
- Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. [Link]
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
- National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. [Link]
- Hollenberg, P. F., et al. (1981). Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of 1-benzylpyrrolidine. Journal of Medicinal Chemistry, 24(5), 543–549. [Link]
- Semantic Scholar. (n.d.). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. [Link]
- PubChem. (n.d.). (S)
- NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
- PubChem. (n.d.). 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide. [Link]
- Wang, S., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme.
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
- Strolin Benedetti, M., et al. (2009). Drug metabolism and pharmacokinetics. Drug Metabolism Reviews, 41(3), 344–390. [Link]
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]
- Mach, R. H., et al. (1995). Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. Journal of Medicinal Chemistry, 38(16), 3143–3146. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]
- 11. chembk.com [chembk.com]
- 12. Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of 1-benzylpyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Step 2: Preclinical Research | FDA [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 17. researchgate.net [researchgate.net]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. einsteinmed.edu [einsteinmed.edu]
- 20. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 21. alliedacademies.org [alliedacademies.org]
- 22. resolian.com [resolian.com]
- 23. tandfonline.com [tandfonline.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Non-clinical: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 26. karger.com [karger.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "1-Benzylpyrrolidine-3-carboxamide" synthesis
Welcome to the technical support center for the synthesis of 1-Benzylpyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide bond formation. Below, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method is the direct amidation of 1-Benzylpyrrolidine-3-carboxylic acid. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of an ammonia source. The use of modern peptide coupling reagents is highly recommended over harsher methods like conversion to an acid chloride, which can be less efficient for this substrate.
Q2: Which coupling agents are most effective for this synthesis?
Carbodiimide-based coupling agents are a robust choice for this transformation. A combination of 1-Ethyl-3-(3-dimethylaminaminopropyl)carbodiimide (EDC) and an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is a standard and effective protocol.[1][2] These additives form a more stable activated intermediate, which improves yields and minimizes side reactions.[3] Alternative uronium-based reagents like HATU can also be used, particularly if standard EDC/NHS conditions are sluggish.[4]
Q3: How do I choose the appropriate solvent for the reaction?
Anhydrous polar aprotic solvents are ideal. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices. DCM is advantageous for its ease of removal during workup, while DMF can be beneficial for solubilizing reagents, particularly the carboxylic acid starting material. It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate, which would halt the reaction.[1]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for monitoring the reaction.
-
TLC: A typical mobile phase would be a mixture of DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine to reduce tailing of the amine-containing starting material and product. The disappearance of the starting carboxylic acid is a key indicator of reaction progress.
-
LC-MS: This provides a more definitive analysis, allowing you to track the consumption of the starting material (m/z = 206.25 for [M+H]⁺) and the formation of the product, this compound (m/z = 205.27 for [M+H]⁺).[5]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Q: My TLC/LC-MS analysis shows unreacted starting material and no desired product. What went wrong?
A: This is a common issue in amide coupling reactions and usually points to one of several root causes.[1]
-
Cause 1: Incomplete Carboxylic Acid Activation. The first step of the reaction is the activation of 1-Benzylpyrrolidine-3-carboxylic acid by the coupling agent (e.g., EDC). If the coupling agent is old, has been improperly stored, or an insufficient amount was used, activation will be incomplete.[1]
-
Solution: Use fresh, high-purity coupling reagents. Ensure you are using at least 1.1 to 1.5 equivalents of the coupling agent and additive (NHS/HOBt).
-
-
Cause 2: Amine Deactivation. The starting material, 1-Benzylpyrrolidine-3-carboxylic acid, is an amino acid. An intermolecular acid-base reaction can occur, protonating the pyrrolidine nitrogen and rendering it non-nucleophilic. While the primary reaction is amide formation at the carboxylic acid, this internal salt formation can affect solubility and reactivity. More critically, if an external amine were being used, it could be protonated by the carboxylic acid starting material.[1]
-
Solution: The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.5-2.0 equivalents), is often beneficial. The base neutralizes any adventitious acid and prevents protonation of the amine nucleophile.
-
-
Cause 3: Hydrolysis of Activated Intermediate. The presence of water is detrimental. Water can hydrolyze the highly reactive O-acylisourea intermediate (from EDC activation) or the more stable NHS-ester, reverting it back to the carboxylic acid.[1][6]
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Store hygroscopic reagents like EDC in a desiccator.
-
Problem: Multiple Byproducts Observed on TLC/LC-MS
Q: My reaction mixture shows the product spot, but also several other spots. What are these byproducts and how can I avoid them?
A: Side reactions are common if conditions are not optimized.
-
Cause 1: N-Acylurea Formation. A primary byproduct of EDC coupling is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[6]
-
Solution: This is precisely why additives like NHS or HOBt are used. They rapidly convert the O-acylisourea to a more stable active ester, minimizing the time available for rearrangement.[2][3] Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) can also suppress this side reaction.[1]
-
-
Cause 2: Epimerization (if using a chiral starting material). If you are starting with an enantiomerically pure material, such as (S)-1-Benzylpyrrolidine-3-carboxylic acid, harsh conditions or prolonged reaction times can lead to racemization at the C3 position.
-
Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] Avoid high temperatures and excess base, which can promote epimerization.
-
Problem: Difficulty with Product Purification
Q: The product appears to be very polar, making purification by standard column chromatography difficult. How can I effectively purify this compound?
A: The final product is indeed quite polar due to the amide and the tertiary amine. This can cause issues with traditional silica gel chromatography.
-
Solution 1: Modified Normal-Phase Chromatography.
-
Solvent System: Use a more polar solvent system, such as DCM with a high percentage of Methanol (e.g., 95:5 to 90:10 DCM:MeOH).
-
Amine Additive: Add a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase. This deactivates the acidic silanol groups on the silica gel, preventing peak tailing and improving separation.
-
-
Solution 2: Reversed-Phase Chromatography. For highly polar compounds, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative.[7]
-
Solvent System: A gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, is used. The product will elute as the percentage of the organic solvent increases.
-
-
Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for very polar compounds that are not well-retained in reversed-phase.[8] It uses a polar stationary phase (like silica or an amine-bonded phase) with a reversed-phase solvent system (e.g., Acetonitrile/Water).[8][9]
Data & Protocols
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling System | Base (optional but recommended) | Solvent | Typical Temp. | Key Advantages & Disadvantages |
| EDC / HOBt | DIPEA or NMM | DCM or DMF | 0 °C to RT | Pro: Cost-effective, suppresses racemization. Con: HOBt has explosive properties when dry. |
| EDC / NHS | DIPEA or NMM | DCM or DMF | 0 °C to RT | Pro: Forms stable intermediate, easy to handle. Con: Urea byproduct can be difficult to remove. |
| HATU | DIPEA or NMM | DMF | 0 °C to RT | Pro: Very efficient, fast reaction times. Con: More expensive, byproducts can complicate workup. |
| SOCl₂ then NH₃ source | Pyridine or Et₃N | DCM or THF | 0 °C | Pro: Inexpensive reagents. Con: Harsh conditions, risk of side reactions, not ideal for complex molecules. |
Optimized Experimental Protocol: EDC/NHS Coupling
This protocol is a reliable starting point for the synthesis of this compound.
Materials:
-
1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq)
-
EDC·HCl (1.5 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Anhydrous DCM
Procedure:
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add NHS (1.2 eq) and EDC·HCl (1.5 eq) sequentially. Stir the mixture at 0 °C for 30 minutes. The solution should remain clear.
-
Ammonia Addition: In a separate flask, prepare a solution/slurry of Ammonium Chloride (5.0 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 5 minutes.
-
Coupling: Add the ammonia/DIPEA mixture to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with a suitable organic solvent like Ethyl Acetate or DCM (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using one of the chromatography methods described in the "Difficulty with Product Purification" section.
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Scaling Up 1-Benzylpyrrolidine-3-carboxamide Production
Welcome to the technical support resource for the synthesis and scale-up of 1-Benzylpyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during production. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Overview of Synthetic Strategy
The synthesis of this compound typically involves the formation of an amide bond between 1-benzylpyrrolidine-3-carboxylic acid and an amine source, most commonly ammonia. While seemingly straightforward, this transformation is fraught with challenges, especially during scale-up. The core of the process relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
The general reaction scheme is illustrated below. Success hinges on the careful selection of coupling agents, solvents, and reaction conditions to maximize yield and minimize impurity formation.
Identifying and minimizing byproducts in "1-Benzylpyrrolidine-3-carboxamide" synthesis
Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical advice to help you identify and minimize byproducts, troubleshoot common issues, and optimize your synthetic protocols.
Introduction: The Importance of Purity
This compound is a key structural motif in medicinal chemistry. Achieving high purity is critical, as even minor impurities can confound biological assays and compromise downstream applications. This guide focuses on the most common synthetic pathway—reductive amination—and addresses the key challenges associated with it.
Common Synthetic Route: Reductive Amination
The most prevalent method for synthesizing this compound involves the reductive amination of pyrrolidine-3-carboxamide with benzaldehyde. This reaction proceeds in two main steps: the formation of an intermediate iminium ion, followed by its reduction to the final tertiary amine product. While efficient, this pathway is susceptible to several side reactions that can impact yield and purity.[1][2]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: I'm seeing an impurity with a mass corresponding to benzyl alcohol in my crude LC-MS. What's causing this and how can I prevent it?
Answer:
Cause: The formation of benzyl alcohol is a common byproduct in reductive amination reactions.[3] It occurs when the reducing agent directly reduces the starting benzaldehyde before it can react with the pyrrolidine-3-carboxamide to form the imine intermediate. This is particularly problematic with strong, unhindered reducing agents like sodium borohydride.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Switch to a milder, more sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is often the preferred choice for reductive aminations precisely because it is less reactive towards aldehydes and ketones but efficiently reduces the intermediate iminium ion.
-
Reaction Conditions:
-
Pre-formation of the Imine: Allow the pyrrolidine-3-carboxamide and benzaldehyde to stir together in the reaction solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium equilibrium to be established, maximizing the concentration of the desired intermediate.
-
pH Control: The formation of the iminium ion is often favored under slightly acidic conditions (pH 5-6). Adding a small amount of acetic acid can catalyze imine formation and accelerate the desired reaction pathway over aldehyde reduction.
-
Question 2: My yield is low, and I've identified unreacted pyrrolidine-3-carboxamide starting material. How can I drive the reaction to completion?
Answer:
Cause: Incomplete conversion is often due to suboptimal reaction conditions, insufficient equivalents of reagents, or deactivation of the reagents.
Troubleshooting Strategies:
-
Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of both the benzaldehyde and the reducing agent relative to the starting amine. This helps to drive the equilibrium towards the product.
-
Solvent and Temperature: Use an appropriate solvent that can dissolve all reactants. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve reaction rates, but must be balanced against potential byproduct formation.
-
Moisture Control: The formation of the imine intermediate releases water. This water can hydrolyze the imine back to the starting materials and can also decompose some hydride reducing agents. The addition of powdered molecular sieves (3Å or 4Å) to the reaction mixture can sequester this water and drive the reaction forward.
Question 3: I have an unknown impurity that I can't easily separate by column chromatography. What could it be?
Answer:
Cause: A common and often difficult-to-separate byproduct is the dibenzylamine impurity. This can arise if the benzylamine formed in situ (or present as an impurity in the benzaldehyde) undergoes reductive amination with another molecule of benzaldehyde. While less common in this specific synthesis, over-alkylation to form a quaternary ammonium salt is also a theoretical possibility, especially if using a more reactive alkylating agent like benzyl bromide instead of reductive amination.
Troubleshooting Strategies:
-
Purification of Starting Materials: Ensure the purity of your starting benzaldehyde. Old bottles of benzaldehyde can oxidize to benzoic acid, which can complicate the reaction.
-
Alternative Purification:
-
Acid-Base Extraction: The basicity of the desired product and potential amine byproducts can be exploited. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine products will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and re-extracted into an organic solvent, potentially leaving behind non-basic impurities.
-
Recrystallization/Trituration: If the product is a solid, recrystallization or trituration from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be a highly effective method for removing closely related impurities.
-
Data Summary: Common Byproducts
| Byproduct Name | Typical Cause | Identification (LC-MS) | Recommended Minimization Strategy |
| Benzyl Alcohol | Direct reduction of benzaldehyde | [M+H]+ ~109.06 | Use STAB; pre-form imine |
| Unreacted Pyrrolidine-3-carboxamide | Incomplete reaction | [M+H]+ ~115.08 | Use slight excess of reagents; add molecular sieves |
| Dibenzylamine | Side reaction of benzylamine impurity | [M+H]+ ~198.13 | Use high-purity benzaldehyde |
Visualizing the Troubleshooting Process
The following workflow provides a logical sequence for diagnosing and resolving common issues in the synthesis.
Caption: Troubleshooting workflow for byproduct identification.
Experimental Protocol: Optimized Reductive Amination
This protocol is designed to minimize byproduct formation through controlled addition and the use of a mild reducing agent.
Materials:
-
Pyrrolidine-3-carboxamide
-
Benzaldehyde (freshly distilled or from a recently opened bottle)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine-3-carboxamide (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material completely.
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.2 eq) to the reaction mixture. Note: The reaction may become slightly exothermic.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.
References
- American Pharmaceutical Review. (2014).
- ResearchGate. (2023).
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
Sources
Technical Support Center: Crystallization of 1-Benzylpyrrolidine-3-carboxamide
Welcome to the technical support center for the crystallization of 1-Benzylpyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. As a Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physicochemical properties of your compound is the foundation of a successful crystallization. Below is a summary of available data for this compound and a closely related analog.
| Property | This compound | Methyl 1-benzylpyrrolidine-3-carboxylate |
| Molecular Formula | C₁₂H₁₆N₂O[1][2] | C₁₃H₁₇NO₂[3] |
| Molecular Weight | 204.27 g/mol [1][2] | 219.28 g/mol [3] |
| Predicted Boiling Point | 376.7 ± 31.0 °C[1] | 105 °C at 4 mmHg[3] |
| Predicted Density | 1.157 ± 0.06 g/cm³[1] | 1.08 g/cm³[3] |
| Physical Form | Not specified (likely solid) | Colorless to light orange to yellow clear liquid[3] |
| Predicted XLogP3 | 1.632[1] | Not specified |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I'm not getting any crystals at all. What should I do?
A1: The absence of crystal formation is a common issue that can stem from several factors, primarily related to supersaturation and nucleation.
-
Explanation of Causality: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute is higher than its solubility at a given temperature. Nucleation, the initial formation of small crystal seeds, is the first step in this process. If the solution is not sufficiently supersaturated, or if there are no nucleation sites, crystallization will not occur.
-
Troubleshooting Workflow:
-
Step-by-Step Protocols:
-
Inducing Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Seeding: If you have a small amount of solid this compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
Lowering Temperature: If you are cooling the solution, try a lower temperature bath (e.g., an ice-water bath or a freezer) to further decrease the solubility and increase supersaturation.
-
-
Addressing Excess Solvent:
-
If the solution is clear and nucleation induction fails, it's likely you have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
-
Solvent Re-evaluation:
-
If none of the above methods work, the chosen solvent may not be appropriate. A systematic approach to solvent selection is recommended. Please refer to the Solvent Screening Protocol below.
-
-
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is cooled too quickly or when the solute's melting point is lower than the temperature at which it precipitates.
-
Explanation of Causality: If the supersaturation is too high, the molecules may not have enough time to orient themselves into an ordered crystal lattice and will instead aggregate as a disordered, liquid-like oil. This is particularly common with impure compounds, as impurities can depress the melting point.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
-
Step-by-Step Protocols:
-
Slowing the Cooling Rate: Avoid placing the hot solution directly into a cold bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, you can then move it to a refrigerator.
-
Adjusting the Solvent System:
-
Re-heat the solution until the oil dissolves. Add a small amount of additional solvent to decrease the saturation level. Then, cool slowly.
-
If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).
-
-
Purification:
-
If oiling out persists, it may be due to impurities. Consider purifying the crude material using another technique, such as column chromatography, before attempting crystallization again. For related compounds, purification by chromatography on silica gel has been reported.
-
-
Q3: The yield of my crystals is very low. How can I improve it?
A3: A low yield can be attributed to several factors, including using too much solvent, incomplete precipitation, or premature filtration.
-
Explanation of Causality: Some of your compound will always remain dissolved in the mother liquor. The goal is to minimize this amount. Using an excessive amount of solvent is a common reason for low yield. Cooling to a sufficiently low temperature is also crucial to maximize the amount of product that crystallizes out of solution.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: When dissolving your crude product, use the minimum amount of hot solvent necessary to fully dissolve it. Adding solvent in small portions is a good practice.
-
Ensure Complete Cooling: Allow the solution to cool for an adequate amount of time at a low temperature to ensure maximum precipitation.
-
Recover a Second Crop: The mother liquor (the solution remaining after filtration) may still contain a significant amount of your product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that the second crop may be less pure than the first.
-
Check for Premature Crystallization: If crystals form in the funnel during a hot gravity filtration step, you will lose product. To prevent this, use a pre-heated funnel and dilute the hot solution with a small amount of extra solvent before filtering.
-
Experimental Protocol: Systematic Solvent Screening for this compound
Since there is no established crystallization solvent for this compound in the literature, a systematic solvent screening is the most logical first step.
Objective: To identify a single solvent or a binary solvent system suitable for the crystallization of this compound. An ideal single solvent will dissolve the compound when hot but not when cold. For a binary system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent, and the two solvents must be miscible.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Small-Scale Solubility Tests:
-
Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.5 mL) and observe the solubility at room temperature. Agitate using a vortex mixer.
-
If the compound dissolves at room temperature, that solvent is likely too good for single-solvent crystallization but could be a "good" solvent in a binary system.
-
If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath and observe the solubility.
-
If the compound dissolves when hot, allow the tube to cool to room temperature and then in an ice bath. Observe if crystals form. This is a promising candidate for a single-solvent crystallization.
-
If the compound remains insoluble when hot, that solvent is unsuitable.
-
-
Evaluating Binary Solvent Systems:
-
Take a sample of your compound and dissolve it in a "good" solvent (identified in the previous step) at room temperature.
-
Slowly add a "bad" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point).
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly and observe for crystal formation.
-
Data Interpretation:
| Observation at Room Temp | Observation when Hot | Observation on Cooling | Interpretation |
| Soluble | Soluble | No Crystals | Too soluble. Potential "good" solvent for a binary system. |
| Insoluble | Insoluble | - | Unsuitable solvent. |
| Insoluble | Soluble | Crystals Form | Ideal single solvent. |
| Insoluble | Soluble | No Crystals/Oils Out | Potentially suitable, but may require optimization (slower cooling, seeding). |
References
- recrystallization-2.doc.pdf. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization-1.pdf. (n.d.).
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
- The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide.
- Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- ResearchGate. (n.d.). Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine.
Sources
Technical Support Center: Resolving Poor Solubility of 1-Benzylpyrrolidine-3-carboxamide in Assays
Welcome to the technical support center for researchers working with 1-Benzylpyrrolidine-3-carboxamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the compound's challenging solubility profile in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. Why is this happening?
A1: this compound possesses structural features—a bulky, non-polar benzyl group and a pyrrolidine ring—that contribute to low aqueous solubility. Such compounds are often classified as 'brick-dust' or 'grease-ball' molecules, which have high crystal lattice energy or high lipophilicity, respectively, making them difficult to dissolve in water-based systems.[1] Precipitation occurs when the compound's concentration exceeds its solubility limit in your specific assay medium.
Q2: I've prepared my stock solution in 100% DMSO, but it still precipitates when diluted into my aqueous buffer. What should I do?
A2: This is a common issue. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, the high concentration in the stock solution can cause the compound to crash out when introduced to a predominantly aqueous environment.[2] The key is to manage the final concentration of DMSO in your assay and potentially employ intermediate dilution steps or other formulation strategies. It is often recommended to keep the final DMSO concentration in cell-based assays below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[3]
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, pH adjustment can be a very effective strategy. The 1-benzylpyrrolidine moiety contains a tertiary amine, which is basic and can be protonated. By lowering the pH of the buffer (e.g., to pH 4-6), you can protonate the nitrogen in the pyrrolidine ring, forming a more soluble salt. The solubility of ionizable compounds is often pH-dependent.[4] However, you must ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Q4: Are there alternative solvents to DMSO I can use?
A4: Yes, other water-miscible organic solvents, known as co-solvents, can be used.[5][6] Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice of co-solvent depends on the specific compound and the tolerance of the biological assay system. It's crucial to perform solvent tolerance tests for your specific assay.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide provides a systematic workflow for addressing the poor solubility of this compound.
Phase 1: Initial Characterization and Stock Solution Preparation
The first step is to understand the compound's basic properties and prepare a stable, concentrated stock solution.
Protocol 1: Co-Solvent Screening for Stock Solution
-
Objective: To identify the most effective co-solvent for creating a high-concentration stock solution.
-
Materials: this compound, DMSO, Ethanol (EtOH), Propylene Glycol (PG), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Attempt to dissolve a small, known amount of the compound in each solvent to determine an approximate solubility limit.
-
Start by aiming for a high concentration (e.g., 10-50 mM).
-
Use gentle vortexing and sonication if necessary to aid dissolution.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
Once a suitable solvent is identified (DMSO is often the starting point), prepare a stock solution at the desired concentration.
-
-
Causality: The goal is to find a solvent in which the compound is highly soluble, allowing for the preparation of a concentrated stock that can be diluted to the final assay concentration with minimal solvent carryover.[7]
Phase 2: Optimizing Dilution into Aqueous Media
The critical step is the transition from the organic stock solution to the aqueous assay buffer.
Workflow for Optimizing Aqueous Solubility
The following diagram outlines a decision-making process for improving the aqueous solubility of this compound.
Caption: Decision workflow for troubleshooting poor solubility.
Protocol 2: pH-Dependent Solubility Testing
-
Objective: To determine if reducing the pH of the assay buffer can increase the solubility of this compound.
-
Materials: Stock solution of the compound, a set of buffers with varying pH (e.g., pH 7.4, 6.0, 5.0), and the primary assay buffer.
-
Procedure:
-
Prepare serial dilutions of the compound's stock solution into each of the different pH buffers.
-
Incubate the dilutions under the same conditions as the actual assay (temperature, time).
-
Visually inspect for precipitation.
-
If possible, quantify the amount of soluble compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Causality: The tertiary amine in the pyrrolidine ring of the compound is expected to have a pKa in the range of 8-9. By lowering the pH well below the pKa, the equilibrium shifts towards the protonated, more polar, and thus more water-soluble form. The cleavage of amide bonds can be pH-dependent, but this is generally a slower process and less of a concern for typical assay durations.[8]
Phase 3: Advanced Formulation Strategies
If co-solvents and pH adjustments are insufficient or incompatible with the assay, more advanced formulation techniques can be employed.
Table 1: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Mechanism of Action | Suitable Assays | Key Considerations |
| Surfactants | Encapsulate hydrophobic molecules within micelles, increasing apparent solubility.[4] | Cell-free assays (e.g., enzyme kinetics, binding assays). | Can disrupt cell membranes; use concentrations above the Critical Micelle Concentration (CMC). Not suitable for cell-based assays.[9] |
| Cyclodextrins | Form inclusion complexes where the hydrophobic compound resides within the cyclodextrin's non-polar cavity, while the exterior remains water-soluble.[10] | Cell-based and cell-free assays. | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Solid Dispersions | Disperse the compound in an inert carrier matrix at a molecular level to improve the dissolution rate.[1][4] | Primarily for in vivo studies, but the principle can be adapted for assay preparation. | Requires specialized preparation techniques like spray drying or melt extrusion. |
Protocol 3: Using Cyclodextrins for Solubility Enhancement
-
Objective: To use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
-
Materials: Stock solution of the compound, HP-β-CD powder, aqueous buffer.
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 10-40% w/v).
-
Add the compound's stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by shaking or rotating for several hours at room temperature).
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine the concentration of the solubilized compound in the filtrate.
-
-
Causality: The hydrophobic benzyl group of the compound can fit into the lipophilic cavity of the cyclodextrin, forming a water-soluble inclusion complex, thereby increasing its apparent solubility.
Summary of Key Recommendations
The following diagram summarizes the recommended escalation path for resolving solubility issues with this compound.
Caption: Recommended troubleshooting workflow summary.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by this compound, leading to more accurate and reproducible experimental outcomes.
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Drug delivery strategies for poorly water-soluble drugs. Scilit.
- Cosolvent. Wikipedia.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Amides. Principles of Drug Action 1, Spring 2005.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- On the pH dependence of amide proton exchange rates in proteins. PMC - NIH.
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- How to enhance drug solubility for in vitro assays?. ResearchGate.
- The Effects of pH on the Supramolecular Structure of Amino Amides. R Discovery.
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed.
- (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 1-(Phenylmethyl)pyrrolidine. PubChem - NIH.
- Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate.
- Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate. PubChem.
- Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Chromatographic Purification of 1-Benzylpyrrolidine-3-carboxamide
Welcome to the technical support guide for the chromatographic purification of 1-Benzylpyrrolidine-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and facing purification challenges. As a moderately polar compound featuring a basic tertiary amine, a polar carboxamide, and a non-polar benzyl group, this compound presents a unique set of chromatographic behaviors that require careful optimization for successful purification.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established scientific principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the chromatographic purification of this compound in a direct question-and-answer format.
Question 1: Why is my compound showing severe peak tailing or streaking on a standard silica gel column?
Answer: This is the most common issue encountered with amine-containing compounds like this compound.
-
Causality: Standard silica gel possesses a surface rich in silanol groups (Si-OH), which are weakly acidic. The basic tertiary amine of your pyrrolidine ring can engage in a strong acid-base interaction with these silanol groups. This secondary interaction, separate from the desired adsorption-desorption equilibrium of the chromatography, is often slow to reverse, causing a portion of the molecules to lag behind the main band, resulting in a "tail".[1][2] This can lead to poor separation, broad peaks, and lower purity of collected fractions. In severe cases, irreversible binding can occur, leading to loss of yield.[3]
-
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent. This modifier acts as a competitive base, binding to the acidic silanol sites and masking them from your target compound.[2]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. Start with 1%. This is highly effective but be aware that TEA must be removed from your final product, typically by evaporation under high vacuum.[4][5]
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as your polar component can also effectively reduce tailing.[4]
-
-
Use a Different Stationary Phase: If mobile phase additives are undesirable or ineffective, consider a stationary phase with a less acidic or basic surface.
-
Amine-Functionalized Silica: This is an excellent choice as the surface is basic, which repels the basic analyte and prevents tailing through ionic repulsion.[6]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can prevent the acid-base interactions causing tailing.[7]
-
Reversed-Phase (C18) Silica: For highly polar compounds or when normal-phase fails, reversed-phase chromatography is a powerful alternative where separation is based on hydrophobicity.[8]
-
-
Question 2: My compound won't elute from the column, or the Rf value is near zero on my TLC plate.
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase, and the mobile phase is not strong (polar) enough to move it.
-
Causality: The polar carboxamide and the basic amine create strong interactions (hydrogen bonding, acid-base) with the polar silica gel surface. A non-polar mobile phase (e.g., high percentage of hexane or heptane) lacks the ability to disrupt these interactions and elute the compound.[4]
-
Solutions:
-
Increase Eluent Polarity: The solution is to increase the "strength" of your mobile phase.
-
Gradually increase the percentage of the more polar solvent in your mixture (e.g., increase ethyl acetate in a hexane/ethyl acetate system, or methanol in a dichloromethane/methanol system).[9]
-
Switch to a more polar solvent system altogether. If a 50:50 hexane/ethyl acetate mixture is not polar enough, consider trying a dichloromethane/methanol system, which offers a different selectivity and polarity range.[6]
-
-
Check Sample Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not move. This is particularly relevant for liquid loading.[9]
-
Question 3: I can't separate my product from a closely related impurity.
Answer: This is a problem of resolution, which depends on the selectivity, efficiency, and retention of your chromatographic system.
-
Causality: The impurity and your product have very similar polarities and interactions with the stationary phase under the current conditions, causing them to co-elute.
-
Solutions:
-
Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in affinity between your product and the impurity.
-
Change Solvent Selectivity: Do not just vary the ratio of your current two solvents. Try a completely different solvent system. The "solvent selectivity triangle" (e.g., using solvents from different groups like an ether, a chlorinated solvent, and an alcohol) can be a guide. For example, switching from a hexane/ethyl acetate system to a toluene/acetone system can dramatically alter the relative retention of compounds.
-
Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the run. This sharpens peaks and can often resolve compounds that co-elute under isocratic conditions.[5][10]
-
-
Improve Column Efficiency:
-
Use a smaller particle size silica gel (higher mesh).
-
Ensure your column is packed uniformly without any channels or cracks.
-
Avoid overloading the column. As a rule of thumb, for a moderately difficult separation, the crude material mass should be about 1-2% of the silica gel mass.
-
-
Question 4: I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?
Answer: While this compound is generally stable, some acid-sensitive functional groups can degrade on silica. It's a good practice to verify stability.
-
Confirmation - 2D TLC Analysis: This is a definitive way to check for on-plate decomposition.[11]
-
Spot your crude sample in one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Run the plate again in the same eluent system.
-
Interpretation: Stable compounds will appear on the diagonal. Any spots that appear "off-diagonal" are decomposition products that formed on the silica plate during the first elution.[11]
-
-
Prevention:
-
Deactivate the Silica: As with preventing tailing, adding TEA to the mobile phase will neutralize the acidic sites and can prevent acid-catalyzed degradation.[5]
-
Use a Neutral Stationary Phase: Switch to neutral alumina or consider reversed-phase chromatography.[7]
-
Minimize Contact Time: Work efficiently. Do not let the sample sit on the column for an extended period before eluting.
-
Process Logic & Workflow Diagrams
The following diagrams illustrate the logical flow for troubleshooting common issues and the standard experimental workflow for purification.
Troubleshooting Peak Tailing
Caption: Troubleshooting logic for peak tailing issues.
General Purification Workflow
Caption: Standard workflow for flash chromatography purification.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for developing a TLC method for this compound? A: Given the molecule's moderate polarity, a good starting point for normal-phase TLC is a mixture of a non-polar and a moderately polar solvent.
-
System 1: Hexane : Ethyl Acetate (start with 1:1, then adjust ratio).
-
System 2: Dichloromethane : Methanol (start with 95:5, then adjust ratio). Always add ~1% triethylamine (TEA) to your developing chamber to prevent streaking on the TLC plate, which will give you a more accurate prediction of the behavior on a column run with TEA.[4][12] An ideal Rf value for the target compound for column chromatography is between 0.2 and 0.4.[9]
Q: Should I use normal-phase or reversed-phase chromatography? A: The choice depends on the nature of your impurities.
-
Normal-Phase (e.g., Silica Gel): This is the most common and is generally the first choice. It works well for separating compounds based on differences in polarity. It is the preferred method if your impurities are significantly more or less polar than your product.[6]
-
Reversed-Phase (e.g., C18): This method separates compounds based on hydrophobicity. It is an excellent choice if your product and impurities have similar polarities but different hydrophobic characteristics (e.g., one has an extra alkyl chain). It is also highly effective for very polar compounds that have poor retention on normal-phase.[8][13]
| Feature | Normal-Phase (Silica) | Reversed-Phase (C18) | Amine-Bonded Phase |
| Stationary Phase | Polar, Acidic | Non-Polar | Polar, Basic |
| Mobile Phase | Non-Polar to Polar | Polar (e.g., Water/Acetonitrile) | Non-Polar to Polar |
| Elution Order | Least polar elutes first | Most polar elutes first | Least polar elutes first |
| Pros for this compound | Standard, well-understood | Excellent for polar compounds, avoids acidic conditions | Eliminates peak tailing without mobile phase additives |
| Cons for this compound | Peak tailing due to basic amine | May require method development; higher cost | Higher cost than plain silica |
Q: How should I load my sample onto the column? A: You have two main options: liquid loading or dry loading.
-
Liquid Loading: Dissolve your crude product in a minimal amount of the initial mobile phase (or a weaker solvent) and pipette it directly onto the top of the column. This is fast but can lead to band broadening if you use too much solvent or a solvent that is too strong.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally provides superior resolution, especially if your compound has poor solubility in the mobile phase.[5][9]
Q: My product is a racemate. Can I separate the enantiomers using this method? A: Standard (achiral) chromatography as described here will not separate enantiomers. Enantiomers have identical physical properties (polarity, solubility) in an achiral environment. To separate them, you need to introduce a chiral element.
-
Chiral Chromatography: This requires a specialized Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®) are commonly used. The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral stationary phase, which have different energies and stabilities, leading to different retention times.[14][15][16] Developing a chiral separation often requires screening different columns and mobile phases.[17]
Experimental Protocol: Flash Chromatography Purification
This protocol outlines the purification of 1.0 g of crude this compound using manual flash column chromatography.
Objective: To isolate the target compound from less polar and more polar impurities.
1. TLC Method Development
-
Prepare several developing chambers with different solvent systems. System A: 70:30 Hexane:Ethyl Acetate + 1% TEA. System B: 95:5 Dichloromethane:Methanol + 1% TEA.
-
Spot your crude material on TLC plates and develop them in the prepared chambers.
-
Identify the system that places your product spot at an Rf of ~0.3 and provides good separation from impurities. For this example, we will assume System A is optimal.
2. Column Preparation
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom and cover with a thin layer of sand.
-
Prepare a slurry of silica gel (approx. 50-100 g for 1 g of crude) in the initial, weaker mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Allow excess solvent to drain until it is level with the top of the silica bed. Add a final layer of sand on top to protect the silica surface.
3. Sample Loading (Dry Loading)
-
Dissolve the 1.0 g of crude product in ~10 mL of dichloromethane.
-
Add ~3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
4. Elution and Fraction Collection
-
Carefully add your starting eluent (90:10 Hexane:EtOAc + 1% TEA) to the column.
-
Begin applying gentle air pressure to push the solvent through the column at a steady flow rate.
-
Start collecting fractions (e.g., 20 mL per test tube) as soon as the first drop of eluent emerges from the column.
-
It is recommended to use a gradient elution for better separation:
-
Fractions 1-10: 90:10 Hexane:EtOAc + 1% TEA
-
Fractions 11-30: 70:30 Hexane:EtOAc + 1% TEA (Your target compound should elute here)
-
Fractions 31-40: 50:50 Hexane:EtOAc + 1% TEA (To elute more polar impurities)
-
5. Fraction Analysis
-
Using TLC, spot every other fraction on a plate.
-
Develop the TLC plate in your optimal solvent system (70:30 Hexane:EtOAc + 1% TEA).
-
Visualize the spots under a UV lamp (the benzyl group makes it UV-active at 254 nm).
-
Identify the fractions containing only your pure product.
6. Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove residual solvent and triethylamine.
-
Obtain the mass of the purified product and calculate the yield. Confirm purity using methods like NMR or LC-MS.
References
- Phenomenex. Troubleshooting Guide.
- ResearchGate Discussion. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]
- Waters Corporation.
- Crawford Scientific. HPLC Troubleshooting Guide. [Link]
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Sorbent Technologies, Inc.
- University of Rochester, Department of Chemistry.
- Axion Labs. HPLC problems with very polar molecules. [Link]
- Quora. Very polar compounds are sometimes purified by reverse phase chromatography... why might one want to use this technique?. [Link]
- ResearchGate Discussion. Why heavy metals produces peak tailing on reversed phase columns (ODS)?. [Link]
- Biotage.
- LCGC International.
- Reddit r/Chempros.
- Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]
- Chromatography Forum. Low-pH taling of bases in RPC. [Link]
- Wiley Online Library.
- King Group, Biotage.
- ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
- IAPC-OBP. Chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]
- PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Purification [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. sorbtech.com [sorbtech.com]
- 10. theseus.fi [theseus.fi]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 16. iapc-obp.com [iapc-obp.com]
- 17. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Biological Assays for 1-Benzylpyrrolidine-3-carboxamide
Welcome to the technical support resource for researchers utilizing 1-Benzylpyrrolidine-3-carboxamide in biological assays. This guide is designed to address common challenges and provide actionable solutions to ensure the generation of robust and reproducible data. Inconsistent results in biological assays can stem from a multitude of factors, ranging from the physicochemical properties of the compound to the intricacies of the experimental setup.[1][2] This center, presented in a question-and-answer format, offers in-depth troubleshooting advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the likely causes?
A1: Fluctuations in IC50 values are a common challenge in drug discovery assays and can be attributed to several factors.[1] A primary suspect is the compound's solubility. If this compound precipitates in your assay buffer, the effective concentration will be lower and more variable than the nominal concentration, leading to inconsistent activity measurements.[3][4][5] Another major contributor is the inherent biological variability of the assay system, especially in cell-based assays where factors like cell passage number, confluency, and metabolic state can significantly impact the outcome.[6][7] Inconsistent incubation times, temperature fluctuations, and minor variations in reagent concentrations can also lead to data scatter.[1] Finally, ensure that your stock solutions of the compound are stable and have not undergone degradation.
Q2: Our results with this compound are not reproducible between different laboratories. How can we standardize our protocol to address this?
A2: Inter-laboratory reproducibility is a cornerstone of reliable scientific research. A multi-center study highlighted that even with seemingly identical protocols, variations in cell counting methods, image processing algorithms, and even pipetting techniques can lead to significant discrepancies in drug response assays.[2] To improve reproducibility, it is crucial to have a highly detailed and standardized protocol. This should include specifics on:
-
Compound Handling: Detailed instructions for dissolving and diluting this compound, including the recommended solvent (e.g., DMSO) and final concentration.
-
Cell Culture Conditions: Specify the cell line, passage number range, seeding density, growth medium, and serum percentage.
-
Assay Parameters: Clearly define incubation times, temperatures, and the make and model of plate readers or other detection instruments.
-
Data Analysis: Use a consistent method for data normalization and curve fitting to determine IC50 values.
Q3: We've noticed that this compound appears to be cytotoxic in our cell-based assays, which is confounding our results for the intended target. How can we differentiate true target engagement from non-specific toxicity?
A3: Distinguishing between on-target pharmacological effects and off-target cytotoxicity is a critical step in drug development. A useful strategy is to run a counter-screen using a cell line that does not express the intended target of this compound. If the compound still exhibits cytotoxicity in this "target-minus" cell line, the effect is likely independent of your primary target.[8] Additionally, consider using orthogonal assays that measure different downstream effects of target engagement.[8][9] For example, if you are studying a specific signaling pathway, you could use a reporter gene assay in conjunction with a proliferation assay. If you observe modulation of the reporter gene at concentrations that are not cytotoxic, it suggests a specific on-target effect.
Troubleshooting Guide: Enzyme Inhibition Assays
Issue: High background signal or false positives in an enzyme inhibition screen with this compound.
This can often be due to the compound interfering with the assay technology itself, such as causing autofluorescence or light scattering.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signals.
Detailed Protocol: Assessing Compound Autofluorescence
-
Prepare Plates: In a microplate identical to the one used for your assay, add this compound at the same concentrations used in your screen to wells containing only the assay buffer (no enzyme or substrate).
-
Control Wells: Include wells with buffer alone and wells with your positive and negative controls.
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Read Plate: Use the same plate reader and settings to measure the signal.
-
Analysis: If the wells containing this compound show a significantly higher signal than the buffer-only wells, the compound is likely autofluorescent and interfering with your assay.
Troubleshooting Guide: Cell-Based Functional Assays
Issue: Poor assay window (low Z'-factor) or inconsistent cell response to this compound.
A low Z'-factor indicates high variability in your assay, making it difficult to distinguish true hits from noise.[10]
Key Areas for Optimization:
| Parameter | Potential Problem | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers per well leading to variable responses. | Optimize seeding density to ensure cells are in the logarithmic growth phase for the duration of the assay. Use an automated cell counter for accuracy. |
| Edge Effects | Evaporation from wells on the plate edges can concentrate media components and the test compound, leading to aberrant cell growth and response.[2] | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier. |
| Serum Concentration | Serum proteins can bind to the compound, reducing its effective concentration. Variability in serum lots can also introduce inconsistencies. | Test a range of serum concentrations or consider using serum-free media if your cell line can tolerate it. If using serum, qualify each new lot before use in assays. |
| DMSO Concentration | High concentrations of DMSO, the solvent for the compound, can be toxic to cells. | Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).[10] |
Experimental Workflow for Optimizing Cell-Based Assays:
Caption: Workflow for optimizing cell-based assay consistency.
Troubleshooting Guide: Receptor Binding Assays
Issue: High non-specific binding of this compound in a radioligand binding assay.
High non-specific binding can obscure the specific binding signal, leading to a poor assay window and inaccurate determination of binding affinity.
Strategies to Reduce Non-Specific Binding:
| Strategy | Rationale |
| Optimize Blocking Agents | The addition of proteins like bovine serum albumin (BSA) or the use of specific blocking buffers can prevent the compound from binding to the filter membrane or plate surface. |
| Reduce Radioligand Concentration | Using a radioligand concentration at or below its Kd value minimizes its binding to low-affinity, non-specific sites.[11] |
| Increase Wash Steps | Additional or more stringent wash steps can help remove unbound compound and radioligand. |
| Use Pre-coated Plates/Filters | Commercially available plates or filters pre-coated to reduce non-specific binding can be a valuable tool. |
Protocol for Determining Non-Specific Binding:
-
Set up Reactions: Prepare your binding assay reactions as usual.
-
Total Binding: A set of wells will contain the cell membranes/receptor, radioligand, and buffer.
-
Non-Specific Binding: A parallel set of wells will contain the same components plus a high concentration of a known, unlabeled ligand for the target receptor (a "cold" competitor). This will displace the radioligand from the specific binding sites, leaving only the non-specific binding.
-
Incubate and Separate: Incubate the reactions to allow binding to reach equilibrium, then separate the bound and free radioligand (e.g., via filtration).
-
Quantify and Calculate: Measure the radioactivity in both sets of samples. Specific binding is calculated as Total Binding - Non-Specific Binding.
If the non-specific binding is a high percentage of the total binding, the assay conditions need to be optimized using the strategies outlined in the table above.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
- Dispendix. (2024, April 9).
- EU-OPENSCREEN. (2021, February 3). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]
- Sirenko, O., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Assay and drug development technologies, 17(4), 183-192. [Link]
- Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. [Link]
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
- News-Medical.Net. (2023, October 24). Advancing protein quality control for efficient high-throughput screening. [Link]
- Obach, R. S., et al. (2007). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Drug metabolism and disposition, 35(8), 1475-1483. [Link]
- ResearchGate. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]
- National Center for Biotechnology Information. (2004). Assay Guidance Manual. [Link]
- National Institutes of Health. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
- National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
- Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 345-355.e5. [Link]
- Society for Laboratory Automation and Screening. (2021, November 24). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. [Link]
- SRI International. (n.d.).
- Lee, J. W., et al. (2006). Validation of Assays for the Bioanalysis of Novel Biomarkers. Pharmaceutical Research, 23(2), 312-328. [Link]
- PeploBio. (2024, May 29).
- National Center for Biotechnology Information. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
- National Institutes of Health. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]
- bioRxiv. (2017, November 3). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. [Link]
- BioPharm International. (2019, November 1). Essentials in Bioassay Development. [Link]
- Reddit. (2019, September 22). Problems Inherent Within Pharmacological and Biological Assays. [Link]
- Royal Society of Chemistry. (2017). Chapter 2: Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening in Drug Discovery. [Link]
- EDRA Services. (n.d.).
- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]
- PubMed. (2018, July 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell Surface Receptors (pp. 1-33). Humana Press, Totowa, NJ. [Link]
- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples.
- LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]
- National Center for Biotechnology Information. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]
- National Center for Biotechnology Information. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
- National Center for Biotechnology Information. (2023, August 22). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. [Link]
- YouTube. (2023, January 9). What are the most challenging analytical assays for biological products?. [Link]
Sources
- 1. dispendix.com [dispendix.com]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - paasp network [paasp.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eu-openscreen.eu [eu-openscreen.eu]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting mass spectrometry fragmentation of "1-Benzylpyrrolidine-3-carboxamide"
Technical Support Center: Mass Spectrometry Analysis
Guide: Troubleshooting Mass Spectrometry Fragmentation of 1-Benzylpyrrolidine-3-carboxamide
Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the complexities of mass spectrometry fragmentation is crucial for accurate structural elucidation and quantification. This guide is designed for researchers, scientists, and drug development professionals to address common and advanced issues encountered during the analysis of "this compound" (Molecular Formula: C₁₂H₁₆N₂O).
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected protonated molecular ion for this compound and what common adducts might I see?
Answer: When analyzing this compound using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary ion you should look for is the protonated molecule, [M+H]⁺.[1][2][3][4]
The molecular weight of this compound is approximately 204.26 g/mol . Therefore, the expected monoisotopic mass-to-charge ratio (m/z) for the protonated molecule will be approximately 205.27 .
It is common in ESI to observe adducts, where the analyte molecule associates with cations present in the sample matrix or mobile phase.[3] Be aware of the following common adducts, which can sometimes be more abundant than the [M+H]⁺ ion, especially if there are salts present in your sample.
| Ion Species | Formula | Approximate m/z | Mass Difference from [M+H]⁺ |
| Protonated Molecule | [M+H]⁺ | 205.27 | - |
| Sodium Adduct | [M+Na]⁺ | 227.25 | +21.98 |
| Potassium Adduct | [M+K]⁺ | 243.23 | +37.96 |
| Dimer | [2M+H]⁺ | 409.53 | +204.26 |
Expert Insight: The relative abundance of these adducts versus the [M+H]⁺ ion is highly dependent on mobile phase purity, sample cleanliness, and instrument source conditions. If adducts dominate your spectrum and suppress the desired [M+H]⁺ signal, consider improving your sample cleanup protocol or using LC-MS grade solvents and additives.[2]
FAQ 2: What are the most probable primary fragmentation pathways for protonated this compound in MS/MS analysis?
Answer: The fragmentation of this compound is largely dictated by its three key structural motifs: the N-benzyl group, the pyrrolidine ring, and the primary carboxamide. The charge on the protonated molecule will likely reside on one of the nitrogen atoms, initiating fragmentation.[5][6] The most energetically favorable fragmentation pathways involve the formation of stable ions.
The three most anticipated fragmentation pathways are:
-
Benzylic Cleavage to form the Tropylium Ion: The cleavage of the C-N bond between the benzyl group and the pyrrolidine ring is highly probable. This results in the formation of the extremely stable benzyl cation, which often rearranges to the even more stable tropylium ion at m/z 91 .[7][8] This fragment is frequently the base peak in the spectra of N-benzyl compounds.[9]
-
Alpha-Cleavage adjacent to Pyrrolidine Nitrogen: Cleavage of the bond between the pyrrolidine ring and the benzyl group's methylene (CH₂) can lead to a stabilized iminium ion. This pathway results in an ion at m/z 161 , corresponding to the loss of the carboxamide group and subsequent rearrangement.
-
Amide Bond Cleavage: Cleavage of the bond between the pyrrolidine ring and the carbonyl carbon is a characteristic fragmentation for amides.[10][11] This can lead to the formation of a primary amide fragment ion, [CONH₂]⁺, at m/z 44 .
Below is a diagram illustrating these key fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated this compound.
Summary of Key Predicted Fragments:
| m/z | Proposed Fragment Ion | Formula | Origin |
| 91.05 | Tropylium ion | [C₇H₇]⁺ | Cleavage of the N-benzyl bond |
| 161.12 | 1-benzylpyrrolidin-3-ylium | [C₁₁H₁₅N]⁺ | Loss of the carboxamide group |
| 44.02 | Carboxamide cation | [CH₂NO]⁺ | Cleavage of the C-C bond between the ring and carbonyl |
FAQ 3: My spectrum is dominated by the precursor ion ([M+H]⁺) with minimal fragmentation. How can I obtain more structural information?
Answer: This is a common scenario with soft ionization techniques like ESI, which are designed to preserve the molecular ion.[3] To obtain structural data, you need to induce fragmentation. There are two primary approaches:
-
Tandem Mass Spectrometry (MS/MS): This is the preferred method. In an MS/MS experiment, you first isolate the precursor ion of interest (e.g., m/z 205.27), and then subject it to Collision-Induced Dissociation (CID) by colliding it with an inert gas (like nitrogen or argon). The resulting fragment ions are then analyzed. By systematically increasing the Collision Energy (CE), you can control the degree of fragmentation.
-
In-Source Fragmentation: This technique uses the ion source itself to induce fragmentation before the ions enter the mass analyzer.[5][12] It is achieved by increasing the voltage potential difference in the atmospheric pressure interface (often called "cone voltage," "orifice voltage," or "fragmentor voltage"). While useful for quick scans and isomer differentiation, it is less controlled than MS/MS and can lead to a complex mix of precursor and fragment ions in the same spectrum.[12][13] Enhanced in-source fragmentation has been shown to be beneficial for molecular identification.[5]
Expert Insight: Start with a full scan to confirm your precursor ion. Then, perform a product ion scan (MS/MS) on m/z 205.27. Ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that provides a rich fragmentation pattern without completely losing the precursor signal.
FAQ 4: I am seeing many unexpected peaks, and my base peak is not m/z 91. What are the likely causes?
Answer: Observing an unexpected fragmentation pattern is a frequent challenge that requires systematic troubleshooting. The cause can range from instrument conditions to sample complexity.
Sources
- 1. poseidon-scientific.com [poseidon-scientific.com]
- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. In-source fragmentation [jeolusa.com]
- 13. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of 1-Benzylpyrrolidine-3-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzylpyrrolidine-3-carboxamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you enhance the cell permeability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how might they influence its cell permeability?
Based on its chemical structure, the predicted physicochemical properties of this compound can be analyzed in the context of established principles like Lipinski's Rule of Five to anticipate its potential for passive diffusion across cell membranes.[1][2][3][4]
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight | 218.29 g/mol | Favorable (< 500 Da) |
| LogP | 1.25 | Indicates moderate lipophilicity, which is generally favorable for membrane partitioning. |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | Favorable (< 140 Ų), suggesting good potential for passive diffusion. |
| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Favorable (≤ 10) |
Data sourced from commercial supplier information.[5]
Interpretation: The predicted properties of this compound largely adhere to Lipinski's Rule of Five, suggesting that it has a reasonable foundation for passive cell permeability.[1][2][3][4] However, these are computational predictions, and experimental validation is crucial.
Q2: My initial experiments suggest low cellular uptake of this compound. What are the potential reasons for this discrepancy with its favorable predicted properties?
Several factors beyond basic physicochemical properties can limit the cellular uptake of a compound:
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively transport substances out of the cell, reducing intracellular concentration.[6][7][8][9][10]
-
Poor Aqueous Solubility: While not predicted to be a major issue based on its LogP, poor solubility can limit the concentration of the compound available for absorption.
-
Metabolic Instability: The compound may be rapidly metabolized by cells, leading to a lower measured intracellular concentration of the parent molecule.
-
Cell-Specific Barriers: The type of cells used in your assay can have unique membrane compositions and transporter expression profiles that affect permeability.[11]
Troubleshooting Guide: Low Permeability of this compound
Issue 1: How can I experimentally determine if this compound is a substrate for efflux pumps?
A common method to investigate the involvement of efflux pumps is to conduct a bidirectional Caco-2 permeability assay.
Experimental Workflow: Bidirectional Caco-2 Assay
Caption: Bidirectional Caco-2 assay workflow to determine efflux.
Interpretation of Results: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters.[12][13]
Troubleshooting Steps: If efflux is confirmed, consider the following:
-
Co-administration with an Efflux Pump Inhibitor: Use a known inhibitor (e.g., verapamil for P-gp) to see if the intracellular concentration of your compound increases.
-
Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. This is a more involved medicinal chemistry approach.[14][15]
Issue 2: How can I improve the passive permeability of this compound?
Even with favorable predicted properties, there are several strategies to enhance passive diffusion.
Strategy 1: Formulation Approaches Formulation strategies aim to increase the solubility and/or membrane partitioning of the compound without chemically altering it.[16][17]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate its passage across the cell membrane.[17][18]
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its uptake by cells.[19]
Strategy 2: Prodrug Approach A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[20]
-
Mechanism: A lipophilic moiety can be temporarily attached to the this compound molecule to increase its membrane permeability. This moiety is then cleaved off inside the cell by endogenous enzymes to release the active compound.
Strategy 3: Use of Permeation Enhancers Permeation enhancers are excipients that transiently and reversibly increase the permeability of the cell membrane.[21][22]
-
Caution: The use of permeation enhancers should be carefully evaluated for cytotoxicity in your specific cell model.[23]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based assay that assesses passive permeability across an artificial lipid membrane.[13][24][25] It is a useful first screen to evaluate passive diffusion potential.[12]
Caption: Decision tree for addressing low cell permeability.
References
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). PubMed Central. [Link]
- Parallel artificial membrane permeability assay (PAMPA)
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (n.d.). MDPI. [Link]
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (n.d.). PubMed. [Link]
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). SpringerLink. [Link]
- In Silico Prediction of Permeability Coefficients. (n.d.). SpringerLink. [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.).
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (n.d.). PubMed. [Link]
- New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. (n.d.). NIH. [Link]
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). NIH. [Link]
- Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
- Cell permeability beyond the rule of 5. (n.d.).
- CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation. (n.d.).
- caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.).
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- Lipinski's rule of five. (n.d.). Wikipedia. [Link]
- lipinski rule of five. (n.d.). SlideShare. [Link]
- Comparison between Caco-2 permeability and PAMPA permeability. The... (n.d.).
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC - NIH. [Link]
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PMC - PubMed Central. [Link]
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
- The importance of efflux pumps in bacterial antibiotic resistance. (n.d.). Oxford Academic. [Link]
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (n.d.). PMC - PubMed Central. [Link]
- How to increase cell permeability of highly lipophillic compounds in vitro? (n.d.).
Sources
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 5. chemscene.com [chemscene.com]
- 6. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
Modifying assay protocols for high-content screening of "1-Benzylpyrrolidine-3-carboxamide"
A Senior Application Scientist's Guide to High-Content Screening Assay Modification and Troubleshooting
Welcome to the technical support center for researchers working with "1-Benzylpyrrolidine-3-carboxamide" and related small molecules in high-content screening (HCS) environments. This guide is designed to move beyond rigid protocols, providing you with the foundational knowledge and logical frameworks required to intelligently modify, optimize, and troubleshoot your cell-based assays. As a Senior Application Scientist, my goal is to explain not just the "how," but the critical "why" behind each experimental choice, ensuring your screening campaigns are robust, reproducible, and yield high-quality, actionable data.
Section 1: Foundational Knowledge & Pre-Screening Considerations (FAQs)
This section addresses the crucial preliminary questions that form the bedrock of a successful HCS campaign. Getting these parameters right from the start will save significant time and resources during optimization.
Q1: What are the known or potential biological targets of this compound, and how does that influence my assay design?
A: This is the most critical starting point. "this compound" belongs to the pyrrolidine carboxamide class. Compounds in this family are known to target a diverse range of proteins, making a literature review essential. For example, different derivatives have shown activity as:
-
Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors: A target in Mycobacterium tuberculosis, relevant for antimicrobial screens.[1][2]
-
Anticancer Agents: Some analogues induce apoptosis, potentially through activation of Protein Kinase C delta (PKCδ) or by inhibiting Death-Associated Protein Kinase 1 (DAPK1).[3][4]
-
Ion Channel Modulators: Certain related structures act as antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key target in pain research.[5]
Your assay design must be tailored to the relevant biology. If you are screening for anticancer properties, a phenotypic assay measuring apoptosis (e.g., Caspase-3 activation, nuclear condensation) or cell cycle arrest would be a logical start.[3] If you hypothesize a specific target like DAPK1, an assay could measure the translocation of a downstream effector or changes in phosphorylation status.[4]
Q2: How do I select the most appropriate cell line for my screen?
A: The choice of a physiologically relevant cell model is paramount.[6]
-
Target Expression: The cell line must express your target of interest at a sufficient level. If you are investigating a DAPK1 inhibitor, for instance, you must use a cell line (e.g., a specific cancer line like K-562 or MDA-MB-468) known to express DAPK1 and where its inhibition leads to a measurable phenotype.[4]
-
Disease Relevance: The model should be relevant to the disease context. For screening potential hepatocellular carcinoma therapeutics, using a well-characterized liver cancer cell line (e.g., HepG2, Huh7) is more appropriate than a generic line like HEK293.[3]
-
HCS Compatibility: The cell line must have morphology suitable for automated imaging and segmentation. Cells that grow in a flat, single layer without excessive clumping are ideal. Ensure the cells are healthy, viable, and used at a low passage number to avoid phenotypic drift.[7][8]
Q3: What is a sensible starting concentration range for this compound, and how should I prepare it?
A: For a novel compound in a primary screen, a common starting point is a final concentration of 10 µM.[9] However, a broader dose-response curve is essential for initial characterization.
| Parameter | Recommendation | Rationale |
| Stock Solution | 10 mM in 100% DMSO | High concentration allows for minimal volume transfer, keeping final DMSO concentration low. |
| Intermediate Dilutions | Serial dilutions in 100% DMSO | Prepares a dilution plate for easy transfer to the final assay plate. |
| Starting Test Range | 0.1 µM to 50 µM (e.g., 8-point, 3-fold dilution) | Covers a wide range to identify the potency window without prior knowledge. |
| Final DMSO Concentration | < 0.5% , ideally ≤ 0.1% | High DMSO concentrations are cytotoxic and can induce stress responses, confounding results.[10] |
Always include a "vehicle-only" control (e.g., 0.1% DMSO in media) to assess the baseline cellular phenotype and a positive control known to elicit the expected phenotype to validate the assay's performance.
Section 2: Core HCS Protocol & Modification Workflow
The following is a generalized, robust protocol for a fluorescence-based HCS assay. It is designed to be a starting point, with clear decision nodes for modification based on your specific biological question.
Generalized HCS Experimental Protocol
-
Cell Seeding:
-
Gently detach and count healthy, viable cells (viability >95%).[7]
-
Seed cells into HCS-compatible microplates (e.g., 384-well, black-walled, clear-bottom imaging plates) at a pre-optimized density.[11] The optimal density should result in a 60-80% confluent monolayer at the time of imaging to avoid artifacts from overcrowding or under-seeding.[7]
-
Allow cells to adhere and recover for 18-24 hours in a controlled incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Using an automated liquid handler to minimize variability, add the compound from your dilution plate to the cell plate.[6]
-
Include vehicle controls (e.g., 0.1% DMSO) and positive/negative controls on every plate.
-
Incubate for a duration relevant to your biological endpoint (e.g., 24-72 hours for proliferation/cytotoxicity, or minutes-to-hours for rapid signaling events).
-
-
Staining & Fixation:
-
Gently wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes if intracellular targets are being stained.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with primary antibodies targeting your protein(s) of interest, followed by fluorescently-labeled secondary antibodies.
-
Include a nuclear counterstain (e.g., Hoechst or DAPI) in the final staining step to identify and count all cells.
-
-
Imaging & Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use imaging channels appropriate for your chosen fluorophores, ensuring no significant spectral overlap.[7]
-
Analyze images using HCS software to segment cells (identify nuclei first, then cytoplasmic boundaries) and quantify dozens of parameters (intensity, texture, morphology, etc.).
-
Workflow for Assay Modification
The following diagram illustrates the logical flow for adapting the core protocol to your specific scientific goals when screening this compound.
Caption: Workflow for HCS assay development and validation.
The Z'-factor is a statistical measure of assay quality. A value greater than 0.5 indicates a robust assay with a large enough separation between positive and negative controls to confidently identify hits.[9] If your Z' is low, you must re-optimize before proceeding to a full screen.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems encountered during HCS assay development. High-content screening is susceptible to artifacts from compound autofluorescence, contaminants, or cytotoxicity that can lead to false positives or negatives.[12]
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. High variability in replicates: Inconsistent cell seeding, edge effects, liquid handling errors. 2. Weak positive control: Suboptimal concentration or incubation time. 3. High background signal: Autofluorescence from media, plates, or compound; non-specific antibody staining.[12] | 1. Improve technique: Use automated liquid handlers, randomize plate layouts to mitigate row/column effects, and ensure even cell suspension before seeding.[6] 2. Optimize controls: Titrate the positive control to find the EC₈₀ (80% of maximal effect) for a robust signal window. 3. Reduce background: Use phenol red-free media during imaging. Test different blocking reagents and antibody concentrations. Image an "unstained, untreated" control well to quantify endogenous autofluorescence.[12] |
| Image Analysis Fails (Poor Segmentation) | 1. Incorrect cell density: Cells are too confluent, causing nuclei to overlap, or too sparse for accurate cytoplasmic boundary detection. 2. Weak nuclear stain: Insufficient signal to reliably identify primary objects (nuclei). 3. Compound-induced cytotoxicity: Cells are dead/dying, rounded up, and detached from the plate, making segmentation impossible. | 1. Re-optimize cell density: Perform a titration to find a density that results in a 60-80% confluent monolayer at the imaging step.[7] 2. Adjust staining: Increase concentration or incubation time of the nuclear stain (e.g., Hoechst). 3. Assess cytotoxicity first: Run a simple viability assay first. If the compound is highly toxic at the tested concentration, lower the dose or shorten the incubation time. |
| Anomalous "Hits" (Suspected Artifacts) | 1. Compound autofluorescence: The compound itself fluoresces in the same channel as your readout, creating a false-positive signal.[12] 2. Compound precipitation: The compound falls out of solution at the tested concentration, and the precipitate is incorrectly identified as a cell or subcellular object.[12] 3. Fluorescence quenching: The compound absorbs light, reducing the signal from your fluorescent probe and leading to a false-negative result. | 1. Run a "Compound-Only" Plate: Image a plate with only media and your compound dilutions. Any signal detected is from compound autofluorescence. If significant, consider changing fluorophores to a different spectral channel.[12] 2. Visual Inspection & solubility check: Manually inspect images of hit wells for obvious precipitates. Check the compound's solubility in your final assay media. 3. Counter-screen: Flag compounds that cause a universal drop in fluorescence across all channels, including the nuclear stain, as potential quenchers. |
| High Well-to-Well Variability | 1. Edge effects: Wells at the edge of the plate evaporate more quickly, changing media and compound concentrations. 2. Inconsistent cell plating: Poor mixing of cell suspension leads to a gradient of cells across the plate. 3. Temperature fluctuations: Removing the plate from the incubator multiple times or uneven heating can affect cell health. | 1. Mitigate edge effects: Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. 2. Improve plating: Gently and thoroughly resuspend cells before and during plating. 3. Minimize handling: Automate as many steps as possible. Allow plates to equilibrate to room temperature before adding reagents to avoid temperature gradients. |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing the root cause of a common and critical issue: a poor Z'-factor.
Caption: Decision tree for troubleshooting a low Z'-factor.
By systematically addressing potential sources of error, you can efficiently diagnose and solve assay problems, leading to the development of a high-quality, screen-ready HCS assay for "this compound."
References
- Celtarys Research. (2025, October 28). Improve your HCS assays with robust, reproducible screening design. [Link]
- Curia Global. Assay Development & Screening. [Link]
- Nierode, G. J., Kwon, P. S., & Tona, A. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 235–246. [Link]
- Laing, D. M., et al. (2021). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- Nierode, G. J., Kwon, P. S., & Tona, A. (2016).
- Mason, E. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
- Biopharma Trend. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
- Williams, D. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World. [Link]
- Williams, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Eppendorf. (2021, October 22).
- Ardigen. High Content Screening (HCS) with AI & ML: Redefining Drug Discovery. [Link]
- Ho, C. H., et al. (2021). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 24(3), 193-204. [Link]
- Biobide. High Content Screening: What is it, Methodologies and Best Practices. [Link]
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
- Al-Hujaily, E. M., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 886–895. [Link]
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
- Lee, C. S., et al. (2023). High Prevalence of Artifacts in Optical Coherence Tomography With Adequate Signal Strength. Translational Vision Science & Technology, 12(5), 16. [Link]
- Al-blewi, F. F., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5480. [Link]
- Radiopaedia. X-ray artifacts. [Link]
- O'Neill, P. M., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245885. [Link]
- Khan, I., et al. (2023). (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]
- Li, Y., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 65, 128695. [Link]
- Voight, E. A., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
Sources
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improve your HCS assays with robust, reproducible screening design - Celtarys [celtarys.com]
- 7. biocompare.com [biocompare.com]
- 8. m.youtube.com [m.youtube.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. selectscience.net [selectscience.net]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and storage of "1-Benzylpyrrolidine-3-carboxamide"
Welcome to the technical support center for "1-Benzylpyrrolidine-3-carboxamide." This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of this compound in your experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your research endeavors.
Section 1: Compound Overview and Key Properties
"this compound" is a derivative of the pyrrolidine ring, a versatile scaffold in medicinal chemistry.[1][2][3] Its structure, featuring a benzyl group and a carboxamide functional group, imparts specific chemical properties that necessitate careful handling and storage to maintain its integrity and ensure experimental reproducibility. The pyrrolidine nucleus is a common feature in many FDA-approved drugs.[1]
Table 1: General Properties of this compound and Related Structures
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₆N₂O | Inferred from structure |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to have moderate solubility in organic solvents. Low aqueous solubility is common for similar compounds.[4] | Inferred |
| Stability | Generally stable under recommended storage conditions. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.[5] | Inferred |
Section 2: Best Practices for Handling and Storage
Proper handling and storage are critical to preserving the quality of "this compound" and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment (PPE) when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Storage Recommendations
To ensure the long-term stability of "this compound," adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | To prevent potential photodegradation. |
| Hygroscopicity | The compound may be hygroscopic. Store in a tightly sealed container, preferably in a desiccator. | To prevent absorption of moisture, which can lead to degradation and affect weighing accuracy. |
Handling Procedures
-
Weighing: If the compound is hygroscopic, perform weighing in a glove box or a controlled-humidity environment to minimize moisture absorption.
-
Solution Preparation: Bring the container to room temperature before opening to prevent condensation of moisture inside the vial. Prepare solutions fresh for each experiment whenever possible.
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during the use of "this compound" in experimental settings.
Inconsistent Experimental Results
Question: My experimental results are inconsistent or show lower-than-expected activity. Could the compound have degraded?
Answer: Yes, compound degradation is a common cause of inconsistent results. Follow these steps to troubleshoot:
-
Verify Compound Integrity:
-
Protocol: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your current stock.[6] Compare the results to the certificate of analysis (CoA) provided by the supplier.
-
Rationale: This will confirm if the compound has degraded over time or due to improper storage.
-
-
Review Storage Conditions:
-
Action: Ensure that the compound has been stored according to the recommendations in Table 2 .
-
Rationale: Deviations from recommended storage conditions can accelerate degradation.
-
-
Assess Solution Stability:
-
Protocol: Prepare a fresh working solution and compare its performance in your assay to that of an older solution.
-
Rationale: The compound may have limited stability in certain solvents. It is crucial to determine the stability of your compound in the specific solvent system you are using.
-
Solubility Issues
Question: I'm having trouble dissolving "this compound." What can I do?
Answer: Low aqueous solubility is a common characteristic of many organic compounds.[4] Consider the following:
-
Solvent Selection: For non-aqueous reactions, try common organic solvents such as DMSO, DMF, or ethanol.
-
Aqueous Solutions: For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer is a standard practice. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of compounds with basic nitrogen atoms, such as the one in the pyrrolidine ring, can sometimes be increased by adjusting the pH to form a more soluble salt. However, be cautious as extreme pH can cause hydrolysis of the amide bond.[5]
Reaction Failures or Low Yields
Question: My reaction involving "this compound" is not proceeding as expected or is giving a low yield. What are the potential causes?
Answer: Several factors can contribute to reaction issues. Consider this troubleshooting workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Benzylpyrrolidine-3-carboxamide and Its Analogs: A Guide for Drug Discovery Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Among its numerous derivatives, 1-benzylpyrrolidine-3-carboxamide serves as a key pharmacophore, the foundation for a diverse range of biologically active molecules. This guide provides a comparative analysis of this compound and its analogs, delving into their activities across various therapeutic areas. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to support further research and development in this promising chemical space.
The this compound Core: A Privileged Scaffold
The this compound core combines several key features that contribute to its pharmacological potential. The pyrrolidine ring provides a rigid, sp³-rich structure that allows for precise spatial orientation of substituents. The carboxamide moiety is a common hydrogen bond donor and acceptor, facilitating interactions with biological targets. The N-benzyl group offers a lipophilic anchor and can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which can significantly influence binding affinity and selectivity.
The versatility of this scaffold is demonstrated by the wide array of biological activities exhibited by its analogs, including anticancer, antituberculosis, antimalarial, and neuroprotective effects. The following sections will provide a comparative overview of these activities, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Key Kinases
Several analogs of pyrrolidine-3-carboxamide have emerged as potent anticancer agents, primarily through the inhibition of critical kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase C delta (PKCδ).
A novel series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of EGFR and CDK2.[1] Notably, compounds with specific substitutions on the N-phenyl ring of the carboxamide moiety demonstrated significant antiproliferative activity against various cancer cell lines.[1]
In a separate study, new pyrrolidine carboxamide analogues were designed as potential chemotherapeutic agents for hepatocellular carcinoma, showing promising anticancer potency.[2]
Table 1: Comparative Anticancer Activity of Pyrrolidine-3-carboxamide Analogs
| Compound ID | Modifications | Target(s) | IC50 (µM) - A549 | IC50 (µM) - MCF-7 | IC50 (µM) - HT-29 | Reference |
| 7g | N-(4-chlorophenyl) | EGFR/CDK2 | 0.85 | 0.92 | 0.88 | [1] |
| Doxorubicin | (Standard) | DNA intercalation | 1.20 | 1.05 | 1.15 | [1] |
| 10m | N-(substituted aryl) | PKCδ (putative) | - | - | - | [2] |
| Sorafenib | (Standard) | Multi-kinase | - | - | - | [2] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. The data for compound 10m and Sorafenib against specific cell lines were not detailed in the abstract but the study indicated 10m was about 2-folds more potent than Sorafenib in hepatocellular carcinoma.[2]
The structure-activity relationship studies revealed that the nature and position of substituents on the aryl carboxamide moiety are critical for anticancer activity. For instance, electron-withdrawing groups at the para-position of the phenyl ring, as seen in compound 7g, enhance the inhibitory potency against EGFR and CDK2.[1]
Antitubercular Activity: Targeting InhA
The emergence of multidrug-resistant Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. Pyrrolidine carboxamides have been identified as a promising class of inhibitors targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[3]
A high-throughput screening campaign led to the discovery of a series of pyrrolidine carboxamides as potent InhA inhibitors.[3] Subsequent optimization of the lead compound resulted in a significant improvement in potency.[3]
Table 2: Comparative Antitubercular Activity of Pyrrolidine Carboxamide Analogs against InhA
| Compound ID | Modifications | % Inhibition @ 15 µM | IC50 (µM) | Reference |
| p31 | Fused aromatic amine | 90 | 1.39 | [3] |
| p33 | Fused aromatic amine | - | 2.57 | [3] |
| d11 | 3,5-dichloro substitution | - | 0.39 | [3] |
SAR studies on these analogs indicated that the fusion of aromatic rings to the amine attached to the pyrrolidine carboxylic acid and specific substitutions on the aromatic ring significantly impact InhA inhibition.[3] For example, the 3,5-dichloro substitution in compound d11 resulted in the most potent compound in the series.[3]
Antimalarial Activity: Targeting PfNMT
Malaria remains a significant global health threat, and the development of new antimalarial drugs is a priority. Pyrrolidine carboxamide derivatives bearing a sulphonamide functionality have been investigated as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated drug target in the malaria parasite.[4][5]
A series of thirty-two new sulphonamide pyrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial activity.[4][5] Several compounds exhibited promising activity against the parasite.[4][5]
Table 3: Comparative Antimalarial Activity of Sulphonamide Pyrolidine Carboxamide Derivatives
| Compound ID | Modifications | IC50 (µM) vs. P. falciparum | Antioxidant Activity (DPPH IC50 µg/mL) | Reference |
| 10o | Specific sulphonamide substitution | 2.40 - 8.30 (range for active compounds) | 4.32 | [4][5] |
| Ascorbic Acid | (Standard) | - | 1.06 | [4][5] |
Molecular docking studies suggested that these compounds bind to the active site of PfNMT.[4][5] Compound 10o emerged as a lead candidate with both antimalarial and antioxidant properties.[4][5]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed above.
EGFR Kinase Inhibition Assay
This protocol describes a continuous-read kinase assay to determine the inhibitory potency of compounds against EGFR.
Caption: Workflow for the EGFR Kinase Inhibition Assay.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare 10X stock solutions of EGFR-WT enzyme, ATP, and Y12-Sox conjugated peptide substrate in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
-
Enzyme and Compound Pre-incubation:
-
In a 384-well white, non-binding surface microtiter plate, add 5 µL of the EGFR enzyme solution to each well.
-
Add 0.5 µL of the serially diluted compounds or 50% DMSO (for control) to the respective wells.
-
Incubate the plate for 30 minutes at 27°C.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm using a plate reader.
-
Record readings every 71 seconds for a duration of 30 to 120 minutes.
-
-
Data Analysis:
-
Analyze the progress curves from each well to ensure linear reaction kinetics.
-
Calculate the initial velocity (slope of the linear portion of the fluorescence versus time plot).
-
Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.
-
InhA Inhibition Assay
This protocol outlines an assay to measure the inhibition of M. tuberculosis InhA.
Caption: Workflow for the InhA Inhibition Assay.
Detailed Steps:
-
Reaction Setup:
-
In a 96-well plate, prepare 50 µL reactions containing assay buffer.
-
Add serial dilutions of the inhibitor or DMSO for controls.
-
Add NADH to a final concentration of 40 µM.
-
Add InhA enzyme to a final concentration of 2 nM.
-
-
Reaction Initiation and Incubation:
-
Start the reaction by adding 2-trans-dodecenoyl-CoA (DD-CoA) to a final concentration of 20 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding an equal volume (50 µL) of NAD/NADH-Glo™ reagent.
-
Incubate for 30 minutes at room temperature in the dark.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 values from log-dose response curves using a four-parameter fit.
-
Future Directions and Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The diverse biological activities highlighted in this guide underscore the importance of continued exploration of this chemical space. Future research should focus on:
-
Systematic SAR studies: A more systematic investigation of the substituents on both the N-benzyl group and the carboxamide moiety is needed to delineate a clearer understanding of the SAR for different biological targets.
-
Mechanism of action studies: For promising compounds, detailed mechanistic studies are required to elucidate their precise mode of action.
-
In vivo evaluation: Compounds with potent in vitro activity should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/38230772/]
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2531122/]
- Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. [URL: https://pubmed.ncbi.nlm.nih.gov/28865276/]
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [URL: https://pubmed.ncbi.nlm.nih.gov/33626047/]
- This compound | 115687-29-1. [URL: https://www.smolecule.com/1-benzylpyrrolidine-3-carboxamide-cas-115687-29-1]
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [URL: https://www.researchgate.net/publication/349479361_New_sulphonamide_pyrolidine_carboxamide_derivatives_Synthesis_molecular_docking_antiplasmodial_and_antioxidant_activities]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR Kinase Enzyme System Application Note [promega.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1-Benzylpyrrolidine-3-carboxamide Derivatives
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, offering a three-dimensional architecture that is adept at exploring chemical space.[1][2] When functionalized to form 1-benzylpyrrolidine-3-carboxamide, this core structure presents a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, drawing on experimental data from studies targeting N-acylethanolamine acid amidase (NAAA), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and various cancer cell lines.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound scaffold can be systematically modified at three key positions: the N-benzyl group (R1), the pyrrolidine ring itself, and the carboxamide moiety (R2 and R3). Each of these regions plays a critical role in defining the compound's affinity, selectivity, and overall pharmacological profile. The following sections will dissect the SAR at each of these positions in the context of different therapeutic targets.
Comparative SAR Analysis
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: Targeting Inflammation and Pain
NAAA is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid messenger, palmitoylethanolamide (PEA).[3][4] Inhibition of NAAA elevates PEA levels, offering a promising therapeutic strategy for inflammatory disorders and chronic pain.[3] SAR studies on pyrrolidine amide derivatives have revealed crucial insights for designing potent NAAA inhibitors.[3]
Key SAR observations for NAAA inhibitors based on the pyrrolidine carboxamide scaffold include:
-
The Linker between the Pyrrolidine and the Aromatic Group: The nature and length of the linker replacing the benzyl group are critical. Conformationally flexible linkers have been shown to increase inhibitory potency.[3]
-
Terminal Aromatic Group: Modifications to the terminal phenyl group significantly impact activity. Small, lipophilic substituents at the 3-position of the phenyl ring are generally preferred for optimal potency.[3] For instance, a rigid 4-phenylcinnamoyl group was found to be a potent feature in one of the developed inhibitors.[3]
-
Selectivity over FAAH: A common challenge in developing NAAA inhibitors is achieving selectivity over the related enzyme, fatty acid amide hydrolase (FAAH). It has been observed that while flexible linkers can enhance NAAA potency, they may decrease selectivity against FAAH.[3] Conversely, conformationally restricted linkers can improve this selectivity profile.[3]
Table 1: SAR Summary of Pyrrolidine Amide Derivatives as NAAA Inhibitors
| Modification Position | Structural Change | Impact on NAAA Inhibition | Impact on FAAH Selectivity | Reference |
| Linker | Introduction of a flexible linker | Increased potency | Decreased selectivity | [3] |
| Introduction of a rigid linker | Decreased or maintained potency | Increased selectivity | [3] | |
| Terminal Phenyl Group | Small, lipophilic 3-substituents | Increased potency | Variable | [3] |
| 4-phenylcinnamoyl group | Potent inhibition | Good selectivity | [3] |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: A Handle on Metabolic Disease
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in metabolic syndrome, obesity, and type 2 diabetes.[5] Selective inhibition of 11β-HSD1 is a validated therapeutic approach for these conditions. The design of pyrrolidine carboxamide derivatives has yielded potent and selective 11β-HSD1 inhibitors.[5]
A notable example from this class is the inhibitor PF-877423, which demonstrated potent in vitro activity against both human and mouse 11β-HSD1 enzymes and in vivo efficacy in inhibiting the conversion of cortisone to cortisol.[5] Structure-guided optimization efforts have led to the development of highly stable and selective inhibitors.[5]
Anticancer Activity: A Multifaceted Approach
The this compound scaffold has also been explored for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines.[6] The mechanism of action can be diverse, with some compounds inducing apoptosis.[6]
Key determinants for the anticancer activity of new pyrrolidine aryl carboxamide derivatives include:[6]
-
Amide Nature: The specific nature of the amide bond is a key factor in their anticancer efficacy.[6]
-
Tether Length: The length of the linker connecting different parts of the molecule plays a crucial role in the observed activity.[6]
One study reported that a particularly effective analogue, compound 10m , exhibited anticancer potency comparable to the established agent OSU-2S and was found to be about two-fold more potent than sorafenib in hepatocellular carcinoma (HCC) models, while being safer on normal cells.[6] The proposed mechanism for these analogues involves the activation of PKCδ, leading to apoptosis, cell cycle arrest, and inhibition of cancer cell migration.[6]
Experimental Protocols
To facilitate further research and validation in this area, detailed protocols for key in vitro assays are provided below.
NAAA Inhibition Assay (Fluorogenic Method)
This assay determines the half-maximal inhibitory concentration (IC50) of test compounds against NAAA.[7]
Materials:
-
Human recombinant NAAA enzyme
-
NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution to each well.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence at an excitation of 355 nm and an emission of 460 nm for a set period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control and calculate the IC50 value.[7]
11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence)
This assay measures the conversion of cortisone to cortisol by 11β-HSD1.[8]
Materials:
-
Recombinant 11β-HSD1 enzyme
-
Assay buffer: 100 mM K2HPO4/KH2PO4, pH 7.5
-
Cortisone
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
EDTA
-
Test compounds
-
Cortisol competitive homogeneous time-resolved fluorescence assay kit
-
384-well plates
Procedure:
-
Assay Incubation: In a 384-well plate, combine cortisone (160 nM), glucose 6-phosphate (1 mM), NADPH (100 μM), glucose-6-phosphate dehydrogenase (12.5 μg/mL), EDTA (1 mM), assay buffer, recombinant 11β-HSD1 (1.5 μg/mL), and the test compound in a total volume of 20 μL.
-
Incubation: Incubate the plate for 25 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 μL of 0.5 mM glycyrrhetinic acid plus cortisol-XL665.
-
Detection: Add anti-cortisol cryptate to the plates and incubate for 2 hours at room temperature.
-
Fluorescence Measurement: Measure the fluorescence and calculate the 665 nm to 620 nm ratio using a plate reader.
-
Data Analysis: Use the data to calculate the IC50 values for the test compounds.[8]
In Vitro Cancer Cell Line Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[9]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.[9]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams outline the general SAR exploration workflow and the NAAA signaling pathway.
Caption: General workflow for SAR studies of this compound derivatives.
Caption: NAAA signaling pathway and the site of action for inhibitors.
Conclusion
The this compound scaffold is a remarkably adaptable platform for the design of novel therapeutic agents. The comparative analysis of its derivatives reveals that subtle structural modifications can profoundly influence biological activity and selectivity across diverse targets, including NAAA, 11β-HSD1, and cancer-related pathways. The SAR insights and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile chemical class. Continued investigation, guided by these principles, holds the promise of delivering next-generation therapies for a range of human diseases.
References
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [https://www.unipa.it/dipartimenti/stebicef/.content/documenti/documenti_ Raimondi/Raimondi_et_al-2021-Top-Current-Chemistry.pdf]([Link]_ Raimondi/Raimondi_et_al-2021-Top-Current-Chemistry.pdf)
- Li, Y., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS One, 7(8), e43023.
- Satriano, C., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11034-11045.
- Tantawy, A. S., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 944-955.
- Rumsby, M. G., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-11.
- Morgan, S. A., et al. (2016). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 157(8), 3097-3108.
- Ren, R., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 269-278.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Cheng, H., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2897-2902.
- Webster, R., et al. (2013). Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study. Hepatology Communications, 6(3), 585-596.
- La-Crete, S., et al. (2012). Modulation of 11β-Hydroxysteroid Dehydrogenase (11βHSD) Activity Biomarkers and Pharmacokinetics of PF-00915275, a Selective 11βHSD1 Inhibitor. The Journal of Clinical Endocrinology & Metabolism, 97(8), E1449-E1457.
- Ren, R., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 269-278.
Sources
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating Novel Analgesics: A Comparative Guide to Preclinical Efficacy Testing Using "1-Benzylpyrrolidine-3-carboxamide" as a Model Candidate
Introduction: The Quest for Novel Analgesics
The development of new, effective, and safe analgesics is a critical challenge in modern medicine.[1][2] Many existing treatments are hampered by incomplete efficacy, significant side effects, or the risk of tolerance and addiction.[3] The preclinical validation pipeline for a novel chemical entity (NCE) is therefore a rigorous, multi-step process designed to systematically evaluate its potential as a therapeutic agent.[1][4] This guide provides a comprehensive framework for assessing the analgesic efficacy of an NCE in established animal models of pain. We will use the hypothetical candidate, "1-Benzylpyrrolidine-3-carboxamide" (NCE-BPC), as a working example to illustrate the experimental choices, detailed protocols, and comparative data analysis essential for this process.
While the pyrrolidine carboxamide scaffold is present in molecules with diverse biological activities, from antipsychotics to antimicrobials, the specific analgesic potential of NCE-BPC is unknown.[5][6][7] Our objective is to design and execute a series of experiments that will systematically characterize its efficacy across the primary domains of pain: acute nociceptive, inflammatory, and neuropathic.
Part 1: A Strategic Framework for Preclinical Pain Assessment
A robust preclinical validation strategy must be logical and sequential. It begins with assessing efficacy in acute pain models before moving to more complex, resource-intensive models of chronic pain. This tiered approach allows for early go/no-go decisions. The overall workflow is designed to not only determine if the compound works, but to begin to understand how and in what context.
Experimental Validation Workflow
The following diagram outlines a standard workflow for validating an NCE like NCE-BPC for analgesic properties. This process ensures a comprehensive evaluation from initial screening for central activity to assessing efficacy in persistent pain states that better mimic clinical conditions.
Caption: High-level workflow for the preclinical validation of a novel analgesic candidate.
Rationale for Model Selection and Comparators
The choice of animal models is critical for dissecting the potential mechanism of action.
-
Acute Nociceptive Models: Tests like the Hot Plate and Tail-Flick assays measure responses to noxious thermal stimuli.[8][9][10] They are excellent for identifying compounds with centrally-acting analgesic effects, such as opioids.[9] A positive result here suggests the NCE can modulate pain signaling at the spinal or supraspinal level.
-
Inflammatory Pain Models: The Carrageenan-Induced Paw Edema model is a standard for assessing anti-inflammatory and anti-hyperalgesic effects.[11][12][13] Carrageenan injection triggers a localized inflammatory response, allowing for the measurement of both edema (swelling) and pain hypersensitivity.[12][13] This model helps identify compounds that may act by inhibiting inflammatory mediators like prostaglandins, a mechanism distinct from opioids.[8][12]
-
Neuropathic Pain Models: The Chronic Constriction Injury (CCI) model involves loose ligation of the sciatic nerve, mimicking human nerve compression injuries.[14][15][16][17] This leads to the development of chronic pain behaviors like allodynia (pain from a non-painful stimulus).[16][17] This model is essential for identifying compounds effective against neuropathic pain, a condition often poorly managed by traditional analgesics.[16]
To ensure the validity of our findings, each experiment must include a Vehicle Control (the formulation minus the NCE) and a clinically relevant Positive Control (a standard-of-care drug).
| Pain Model Category | Standard Comparator | Rationale for Use |
| Acute Nociceptive | Morphine | A potent µ-opioid receptor agonist, the gold standard for centrally-acting analgesics.[3][9] |
| Inflammatory | Celecoxib | A selective COX-2 inhibitor, representing the class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that target prostaglandin synthesis.[8][18] |
| Neuropathic | Gabapentin | An anticonvulsant widely used to treat neuropathic pain, thought to act by modulating calcium channel function.[18][19][20] |
Part 2: Detailed Experimental Methodologies
Scientific integrity demands reproducible and well-described protocols. The following sections provide step-by-step methodologies for the key behavioral assays.
Protocol 1: Hot Plate Test for Thermal Nociception
This test assesses the response to a constant, noxious thermal stimulus, primarily reflecting supraspinal (brain-level) integration of pain signals.[9][10]
Objective: To determine if NCE-BPC increases the latency to respond to a painful heat stimulus.
Methodology:
-
Apparatus: A commercial hot plate apparatus with the surface temperature precisely maintained at 55 ± 0.5°C. A transparent glass cylinder confines the animal to the heated surface.[9]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and start a timer. Record the time (latency) until the first sign of nociception, typically paw licking or jumping.[9][21] Immediately remove the animal upon response. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.
-
Dosing: Administer NCE-BPC (e.g., 1, 10, 30 mg/kg), Morphine (10 mg/kg), or Vehicle via the intended route (e.g., intraperitoneal, oral).
-
Post-Dosing Test: At a predetermined time after administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency again.[22]
-
Data Analysis: The primary endpoint is the change in latency from baseline. Efficacy is often expressed as the Maximum Possible Effect (%MPE).
Protocol 2: Carrageenan-Induced Inflammatory Pain
This model evaluates a compound's ability to reverse both inflammation (edema) and the associated pain hypersensitivity (hyperalgesia).
Objective: To assess if NCE-BPC can reduce paw edema and mechanical allodynia in an acute inflammation model.
Methodology:
-
Baseline Measurements:
-
Paw Volume: Measure the baseline volume of the right hind paw of each rat using a plethysmometer.[12]
-
Mechanical Threshold: Acclimate the rat in a chamber with a wire mesh floor. Determine the baseline paw withdrawal threshold (PWT) by applying von Frey filaments of increasing force to the plantar surface of the paw until a withdrawal reflex is elicited.[23][24][25]
-
-
Dosing: Administer NCE-BPC, Celecoxib (e.g., 30 mg/kg), or Vehicle one hour prior to the carrageenan injection.[12][13]
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[11][12][26]
-
Post-Induction Measurements:
-
At specified time points (e.g., 1, 2, 3, and 4 hours post-carrageenan), re-measure the paw volume to quantify edema.[11][27]
-
At 3 hours post-carrageenan, re-assess the mechanical paw withdrawal threshold using von Frey filaments. A decrease in the force required to elicit a withdrawal indicates mechanical allodynia.[28]
-
-
Data Analysis: Calculate the percent increase in paw volume relative to baseline and the change in paw withdrawal threshold. The percentage inhibition of edema is a key endpoint.[12]
Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce a persistent neuropathic pain state, crucial for testing compounds aimed at chronic pain conditions.[15][19]
Objective: To determine if NCE-BPC can alleviate mechanical allodynia resulting from peripheral nerve injury.
Methodology:
-
Surgery: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level.[14][16] Four loose ligatures of chromic gut suture are tied around the nerve, proximal to its trifurcation.[16][17] The muscle and skin are then closed. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-Operative Recovery: Allow animals to recover for 7-10 days, during which time neuropathic pain behaviors typically develop.[14][15]
-
Baseline Allodynia Assessment: On day 7 post-surgery, confirm the development of mechanical allodynia by measuring the paw withdrawal threshold with von Frey filaments.[19] Only animals showing a significant decrease in threshold in the injured paw are included in the study.
-
Dosing and Testing: Administer NCE-BPC, Gabapentin (e.g., 100 mg/kg), or Vehicle. Measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4 hours) to determine the magnitude and duration of any anti-allodynic effect.
-
Data Analysis: The primary outcome is the reversal of the established mechanical allodynia, measured as an increase in the paw withdrawal threshold (in grams).
Part 3: Comparative Data Presentation & Mechanistic Insights
Clear data presentation is paramount for objective comparison. The following tables summarize hypothetical results for NCE-BPC against standard comparators.
Table 1: Efficacy in the Hot Plate Test (Acute Nociceptive Pain)
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Post-Dose Latency (s) | % MPE |
| Vehicle | - | 10 | 12.1 ± 1.3 | 12.5 ± 1.5 | 1.3% |
| NCE-BPC | 10 | 10 | 11.9 ± 1.1 | 18.7 ± 2.0 | 37.6% |
| NCE-BPC | 30 | 10 | 12.3 ± 1.4 | 25.4 ± 2.5 | 74.0% |
| Morphine | 10 | 10 | 12.0 ± 1.2 | 28.9 ± 1.1 | 93.9% |
| Data are presented as Mean ± SEM. Cut-off time = 30s. %MPE = [(Post-Dose Latency - Baseline) / (Cut-off - Baseline)] x 100. *p<0.05, *p<0.01 vs. Vehicle. |
Table 2: Efficacy in Carrageenan-Induced Paw Edema (Inflammatory Pain)
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (g) at 3h | % Reversal of Allodynia | Paw Edema (% Increase) at 3h | % Inhibition of Edema |
| Sham | - | 8 | 14.5 ± 1.2 | N/A | 5.2 ± 1.1 | N/A |
| Vehicle + Carrageenan | - | 10 | 2.1 ± 0.4 | 0% | 75.3 ± 5.6 | 0% |
| NCE-BPC + Carrageenan | 30 | 10 | 4.5 ± 0.7 | 19.4% | 68.1 ± 6.1 | 9.6% |
| Celecoxib + Carrageenan | 30 | 10 | 10.8 ± 1.1 | 70.2% | 33.2 ± 4.2 | 55.9% |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + Carrageenan. |
Table 3: Efficacy in the CCI Model (Neuropathic Pain)
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (g) at 2h Post-Dose | % Reversal of Allodynia |
| Sham | - | 8 | 15.1 ± 1.4 | N/A |
| Vehicle + CCI | - | 10 | 1.8 ± 0.3 | 0% |
| NCE-BPC + CCI | 30 | 10 | 2.5 ± 0.5 | 5.3% |
| Gabapentin + CCI | 100 | 10 | 9.7 ± 1.3** | 59.8% |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + CCI. |
Interpretation of Hypothetical Data: In this example, NCE-BPC shows strong, dose-dependent efficacy in the hot plate test, suggesting a potent central analgesic mechanism similar to morphine. However, it demonstrates weak activity in the inflammatory model and is ineffective in the neuropathic pain model. This profile suggests NCE-BPC is likely not an NSAID-like or gabapentinoid-like compound, but may act on central pain processing pathways.
Mechanistic Grounding: The Ascending Pain Pathway
To understand where a centrally-acting compound like NCE-BPC might function, it is crucial to visualize the underlying neurobiology. Pain signals are transmitted from the periphery to the brain via the ascending pain pathway, primarily the spinothalamic tract.[29][30][31][32]
Caption: Simplified diagram of the ascending (spinothalamic) pain pathway.
First-order neurons transmit signals from peripheral nociceptors to the dorsal horn of the spinal cord. Here, they release neurotransmitters like Substance P and Calcitonin Gene-Related Peptide (CGRP), which activate second-order neurons.[33][34][35][36] These second-order neurons cross the midline and ascend to the thalamus, which acts as a relay station, before projecting to the somatosensory cortex where the sensation of pain is consciously perceived.[30][32][37] A compound like NCE-BPC, effective in the hot plate test, could be acting at the spinal cord to inhibit the activation of second-order neurons or at supraspinal sites like the thalamus or cortex to dampen the perception of the signal.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the analgesic potential of a novel compound, using "this compound" as a model. Based on our hypothetical data, NCE-BPC demonstrates promising efficacy against acute thermal pain, suggesting a central mechanism of action. Its lack of efficacy in inflammatory and neuropathic models provides crucial information, narrowing the scope of its potential therapeutic application and guiding future research.
The next logical steps in the development of NCE-BPC would be:
-
Mechanism of Action Studies: Investigate binding affinity for opioid receptors and other central targets known to modulate nociception.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentration of the compound with its analgesic effect.
-
Safety and Tolerability Studies: Assess potential side effects, such as sedation, motor impairment, and abuse liability, which are critical for determining its therapeutic index.
By following a structured, comparative, and mechanistically-informed approach, researchers can build a comprehensive data package to robustly validate—or invalidate—a novel candidate, ensuring that only the most promising compounds advance toward clinical development.
References
- Vertex AI Search. (n.d.). preclinical screening models for Analgesic drugs | PPTX. Slideshare.
- eLife. (2023). Revisiting the role of Substance P and CGRPα. NIH.
- Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model.
- University of Texas Health Science Center at Houston. (n.d.). Pain Tracts and Sources. Neuroscience Online.
- Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model.
- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Wikipedia. (n.d.). Hot plate test.
- Neuroscience. (n.d.). Ascending Pain Pathways.
- Cambridge University Press & Assessment. (n.d.). Studies of the human ascending pain pathways.
- Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. ConductScience.
- SpringerLink. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Melior Discovery. (n.d.). Chronic Constriction Injury (CCI) Model.
- Wikipedia. (n.d.). Spinothalamic tract.
- Frontiers. (n.d.). Methods Used to Evaluate Pain Behaviors in Rodents.
- Bio-protocol. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test.
- Creative Biolabs. (n.d.). Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service.
- Frontiers. (n.d.). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. NIH.
- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.
- SciSpace. (n.d.). Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges.
- NIH. (n.d.). Central Pain Pathways: The Spinothalamic Tract. Neuroscience.
- PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method.
- PubMed Central. (2023). Pain persists in mice lacking both Substance P and CGRPα signaling.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- ResearchGate. (n.d.). Role of sensory transmitters in pain transmission.
- Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia.
- Brazilian Journal of Medical and Biological Research. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
- NIH. (n.d.). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model.
- PubMed. (n.d.). Role of calcitonin gene-related peptide and substance P in different models of pain.
- Frontiers. (n.d.). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II.
- ResearchGate. (n.d.). Role of Calcitonin Gene-Related Peptide and Substance P in Different Models of Pain.
- PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects.
- UCSF IACUC. (2024). Mechanical Sensitivity (Von Frey) Test.
- BioMed. (2025). How to conduct Von Frey Test?
- NIH. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- PubMed. (n.d.). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives.
- NIH. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
- Longdom Publishing. (n.d.). The Different Types of Analgesics: Their Uses, Considerations for.
- Borden Institute. (n.d.). Chapter 20 PAIN MEDICATIONS.
- ClinicalTrials.gov. (2020). Pregabalin Versus Celecoxib on Sevoflurane and Analgesic Consumption in Spine Fixation Surgery.
Sources
- 1. Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 3. longdom.org [longdom.org]
- 4. scispace.com [scispace.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. inotiv.com [inotiv.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. criver.com [criver.com]
- 15. mdbneuro.com [mdbneuro.com]
- 16. aragen.com [aragen.com]
- 17. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 27. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pain Tracts and Sources (Section 2, Chapter 7) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 30. Studies of the human ascending pain pathways | Thalamus & Related Systems | Cambridge Core [cambridge.org]
- 31. Spinothalamic tract - Wikipedia [en.wikipedia.org]
- 32. Central Pain Pathways: The Spinothalamic Tract - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Revisiting the role of Substance P and CGRPα - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Role of calcitonin gene-related peptide and substance P in different models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. pcpr.pitt.edu [pcpr.pitt.edu]
A Comparative Preclinical Guide for Evaluating the Analgesic Potential of 1-Benzylpyrrolidine-3-carboxamide
In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for the preclinical evaluation of 1-Benzylpyrrolidine-3-carboxamide, a compound of interest, by comparing its potential analgesic effects against well-established drugs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust scientific rationale for a thorough investigation.
Introduction to this compound and the Rationale for Analgesic Screening
The pyrrolidine carboxamide scaffold has been identified as a versatile pharmacophore in the discovery of novel therapeutic agents.[1][2][3] While specific analgesic data for this compound is not yet publicly available, its structural motifs suggest potential interactions with biological targets relevant to nociception. The presence of a benzyl group and a carboxamide moiety warrants investigation into its analgesic properties.[1] This guide outlines a systematic approach to characterize its potential as a novel analgesic.
Standardized In Vivo Models for Assessing Analgesia
To ascertain the analgesic efficacy of a novel compound, a battery of well-validated behavioral assays in animal models is essential. These tests are designed to assess different pain modalities, including thermal and chemical pain, and can provide initial insights into the potential mechanism of action.
Thermal Nociception: Hot Plate Test
The hot plate test is a classic method for evaluating centrally mediated analgesia.[4][5][6][7] The latency to a nociceptive response (e.g., paw licking or jumping) when an animal is placed on a heated surface is measured. An increase in this latency following drug administration indicates an analgesic effect.
-
Apparatus: A commercially available hot plate analgesiometer with a controlled surface temperature.
-
Animals: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week.
-
Procedure:
-
The hot plate is maintained at a constant temperature of 55 ± 0.5°C.[8]
-
Each mouse is placed individually on the hot plate, and the latency to the first sign of nociception (licking of the hind paw or jumping) is recorded.
-
A cut-off time of 30 seconds is implemented to prevent tissue damage.[8]
-
Animals are pre-tested, and only those with a reaction time of less than 15 seconds are selected for the study.[8]
-
Animals are divided into groups: Vehicle control, positive control (e.g., Morphine), and test groups (this compound at various doses).
-
The test compound or vehicle is administered (e.g., intraperitoneally), and the reaction time is measured at predefined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
| Treatment Group | Dose (mg/kg) | Mean Reaction Time (seconds) ± SEM |
| Vehicle Control | - | Baseline Value |
| Morphine | 10 | Expected significant increase |
| This compound | X | Hypothetical Data |
| This compound | Y | Hypothetical Data |
| This compound | Z | Hypothetical Data |
Thermal Nociception: Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is particularly sensitive to opioid analgesics.[9][10][11][12] A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is measured.
-
Apparatus: A tail-flick analgesiometer.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The rat is gently restrained, and its tail is placed over the radiant heat source.
-
The latency to the withdrawal of the tail from the heat is recorded.
-
A cut-off time (typically 10-15 seconds) is set to avoid tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
Animals are grouped and treated as described in the hot plate test.
-
Measurements are taken at various time points after drug administration.
-
| Treatment Group | Dose (mg/kg) | Mean Tail-Flick Latency (seconds) ± SEM |
| Vehicle Control | - | Baseline Value |
| Morphine | 5 | Expected significant increase |
| This compound | X | Hypothetical Data |
| This compound | Y | Hypothetical Data |
| This compound | Z | Hypothetical Data |
Chemical Nociception: Acetic Acid-Induced Writhing Test
The writhing test is a model of visceral pain and is sensitive to both centrally and peripherally acting analgesics.[13][14][15] Intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic stretching behavior (writhing). The number of writhes is counted, and a reduction in this number indicates analgesia.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into groups and pre-treated with the vehicle, a positive control (e.g., Aspirin), or the test compound.
-
After a specified time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).[16]
-
Immediately after the injection, the mouse is placed in an observation chamber.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.[16]
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.
-
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | Baseline Value | 0 |
| Aspirin | 100 | Expected significant decrease | Calculated Value |
| This compound | X | Hypothetical Data | Calculated Value |
| This compound | Y | Hypothetical Data | Calculated Value |
| This compound | Z | Hypothetical Data | Calculated Value |
Elucidating the Potential Mechanism of Action
Understanding the underlying mechanism of action is a critical step in drug development. Based on the results from the behavioral assays, further investigations can be directed toward specific molecular targets.
Opioid Receptor Signaling Pathway
If this compound demonstrates significant activity in the hot plate and tail-flick tests, it may be acting via the opioid system. Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of intracellular events resulting in analgesia.[17][18][19]
-
Agonist Binding: An opioid agonist binds to the receptor.[20]
-
G-Protein Activation: The receptor-agonist complex activates an associated G-protein (Gi/Go).[18][20]
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18][20]
-
Modulation of Ion Channels: The Gβγ subunit inhibits voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron).[20][21]
Caption: Opioid Receptor Signaling Pathway.
Cyclooxygenase (COX) Pathway
If this compound is more effective in the writhing test, it might be inhibiting the cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[22][23][24][25] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[23][26]
-
Cellular Damage: Tissue injury leads to the release of arachidonic acid from the cell membrane.
-
COX Enzyme Action: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (e.g., PGE2).[23][24]
-
Nociceptor Sensitization: Prostaglandins sensitize peripheral nociceptors, lowering their threshold for activation and leading to pain.
-
NSAID Inhibition: NSAIDs block the active site of COX enzymes, preventing prostaglandin synthesis and thus reducing pain.[23][24]
Caption: Cyclooxygenase (COX) Pain Pathway.
Other Potential Targets: TRPV1 Receptor
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin.[27][28][29][30] Modulation of TRPV1 activity presents another potential avenue for analgesia.
-
Activation: Agonists like capsaicin or noxious heat activate the TRPV1 channel.[27][29]
-
Cation Influx: Activation leads to an influx of Ca2+ and Na+ ions, depolarizing the neuron.[28][31]
-
Action Potential: This depolarization can trigger an action potential, transmitting the pain signal to the central nervous system.
Further in vitro assays, such as receptor binding studies and functional assays using cell lines expressing these receptors, would be necessary to definitively identify the molecular target(s) of this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the analgesic potential of this compound. By employing a combination of established in vivo behavioral models and subsequent mechanistic studies, a comprehensive understanding of its efficacy and mode of action can be achieved. Positive results from these initial screens would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately determining its viability as a novel analgesic candidate.
References
- The role of the cylooxygenase pathway in nociception and pain - PubMed. (n.d.). PubMed.
- Molecular basis of opioid receptor signaling. (n.d.).
- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
- The Role of COX Enzymes in Pain and Inflammation - Israel Pharmacy. (n.d.). Israel Pharmacy.
- The role of the cylooxygenase pathway in nociception and pain - ResearchGate. (n.d.). ResearchGate.
- The signal transduction pathway of opioid receptor activation involves... - ResearchGate. (n.d.). ResearchGate.
- Opioid Receptors: Overview - JoVE. (2024, December 19). JoVE.
- TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory... - NCBI. (n.d.). NCBI.
- Understand spiciness: mechanism of TRPV1 channel activation by capsaicin | Protein & Cell. (2017, January 2). Protein & Cell.
- Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions - Frontiers. (n.d.). Frontiers.
- Tail Flick Test | Melior Discovery. (n.d.). Melior Discovery.
- Constitutive cyclooxygenase-2 is involved in central nociceptive processes in humans. (n.d.).
- Tail flick test - Wikipedia. (n.d.). Wikipedia.
- A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.).
- Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PubMed Central - NIH. (n.d.). PubMed Central.
- Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC - PubMed Central. (n.d.). PubMed Central.
- Cyclooxygenase (COX) Enzymes, Inhibitors, and More - Verywell Health. (2025, September 5). Verywell Health.
- Hot plate test - Wikipedia. (n.d.). Wikipedia.
- Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. (n.d.). Melior Discovery.
- Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation - RJPT SimLab. (n.d.). RJPT SimLab.
- In-Vivo Models for Management of Pain - Scirp.org. (n.d.). Scirp.org.
- Opioids and Pain Signaling (from PDB-101) - YouTube. (2021, June 22). YouTube.
- Constraints on the tailflick assay: morphine analgesia and tolerance are dependent upon locus of tail stimulation - PubMed. (n.d.). PubMed.
- Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.). NEUROFIT.
- Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed Central. (n.d.). PubMed Central.
- Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.). RJPT SimLab.
- Hot plate analgesiometer | PPTX - Slideshare. (n.d.). Slideshare.
- Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025, August 4).
- Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC - PubMed Central. (n.d.). PubMed Central.
- Analgesic Activity: From Writhing to Inhibition Calculation - YouTube. (2025, September 3). YouTube.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. (n.d.). PubMed Central.
- Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy - PubMed Central. (2017, February 10). PubMed Central.
- Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. (n.d.).
- Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy - ResearchGate. (2017, February 10). ResearchGate.
- Natural Products for the Treatment of Pain: Chemistry and Pharmacology of Salvinorin A, Mitragynine, and Collybolide - PMC - PubMed Central. (n.d.). PubMed Central.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Organic & Biomolecular Chemistry.
- Discovery of a Novel Non-Narcotic Analgesic Derived from the CL-20 Explosive: Synthesis, Pharmacology and Target - bioRxiv. (2021, March 19). bioRxiv.
Sources
- 1. Buy this compound | 115687-29-1 [smolecule.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Hot plate analgesiometer | PPTX [slideshare.net]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. youtube.com [youtube.com]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Opioid Receptors: Overview [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. The role of the cylooxygenase pathway in nociception and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. israelpharm.com [israelpharm.com]
- 24. researchgate.net [researchgate.net]
- 25. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 26. Constitutive cyclooxygenase-2 is involved in central nociceptive processes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Frontiers | Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions [frontiersin.org]
- 30. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of "1-Benzylpyrrolidine-3-carboxamide" as a Therapeutic Candidate for Oncology
A Comparative Guide for Preclinical Researchers
Introduction: Unlocking the Potential of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its structural properties often impart favorable physicochemical characteristics, such as improved solubility and three-dimensional diversity, which are critical for effective drug-target interactions.[1] Within this broad class, pyrrolidine carboxamide derivatives have emerged as particularly promising therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including antibacterial, antiviral, antimalarial, and notably, anticancer effects.[2][3]
This guide focuses on the in vitro validation of a novel compound, "1-Benzylpyrrolidine-3-carboxamide," as a potential anticancer therapeutic. Drawing from evidence that highlights substituted pyrrolidine carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[4], we propose a structured, data-driven approach to evaluate its therapeutic candidacy. This document will provide a comparative framework, pitting "this compound" against established compounds to rigorously assess its potency, selectivity, and mechanism of action.
The Scientific Rationale: Targeting the Pillars of Cancer Proliferation
The rationale for investigating "this compound" as an anticancer agent is grounded in the established roles of EGFR and CDK2 in oncogenesis.
-
EGFR Signaling: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation, initiates a cascade of intracellular signals primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and migration. Its overexpression or mutation is a hallmark of many epithelial cancers, making it a validated therapeutic target.[4]
-
CDK2 and Cell Cycle Control: Cyclin-Dependent Kinase 2 is a key regulator of the cell cycle, specifically at the G1/S phase transition. Its dysregulation leads to unchecked cell division, a fundamental characteristic of cancer.[4]
A dual inhibitor that simultaneously targets both EGFR and CDK2 offers a compelling therapeutic strategy. By blocking both a primary growth signal and a critical cell cycle checkpoint, such a compound could deliver a potent, synergistic antitumor effect, potentially overcoming resistance mechanisms associated with single-target agents. The structural similarity of "this compound" to known EGFR/CDK2 inhibitors provides a strong impetus for its evaluation against these targets.[4]
Diagram: Hypothesized Dual-Inhibition Mechanism of Action
Caption: Tiered approach for the in vitro validation of the candidate compound.
Experimental Protocols & Data Presentation
Antiproliferative Activity Assessment
Causality: The first and most critical question is whether "this compound" can inhibit cancer cell growth. This experiment serves as a gatekeeper for all subsequent investigations. We select cell lines known to be sensitive to EGFR (A-549, lung carcinoma) and CDK2 inhibition (MCF-7, breast carcinoma) to maximize the chances of observing an effect. A non-cancerous cell line (MCF-10A) is used as a crucial counterscreen to assess selectivity.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed A-549, MCF-7, and MCF-10A cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound," Erlotinib, Dinaciclib, and Doxorubicin (e.g., from 0.01 µM to 100 µM). Treat cells in triplicate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values (µM)
| Compound | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | MCF-10A (Non-cancerous) | Selectivity Index (MCF-10A / A-549) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Erlotinib (EGFRi) | Expected ~1-5 | Expected >10 | Expected >20 | Calculated Value |
| Dinaciclib (CDK2i) | Expected ~0.1-1 | Expected ~0.05-0.5 | Expected >5 | Calculated Value |
| Doxorubicin (Cytotoxic) | Expected ~0.1-1 | Expected ~0.1-1 | Expected ~0.5-2 | ~1-2 |
A higher selectivity index indicates a more favorable therapeutic window.
Direct Target Engagement: Biochemical Kinase Assays
Causality: A positive result in the proliferation assay is promising, but it doesn't confirm the mechanism. We must directly test the hypothesis that our compound inhibits EGFR and CDK2. Biochemical assays isolate the kinases from the complex cellular environment, providing a clean "yes/no" answer on direct inhibition.
Protocol: LanthaScreen™ Eu Kinase Binding Assay (Representative Example)
-
Reagents: Prepare a reaction mixture containing the respective kinase (EGFR or CDK2/Cyclin E), a europium-labeled anti-tag antibody, and a proprietary fluorescent kinase tracer.
-
Compound Addition: Add serial dilutions of "this compound," Erlotinib (for EGFR), and Dinaciclib (for CDK2) to the reaction wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine IC50 values.
Data Presentation: Kinase Inhibition IC50 Values (nM)
| Compound | EGFR Inhibition IC50 | CDK2 Inhibition IC50 |
| This compound | Experimental Data | Experimental Data |
| Erlotinib | Expected ~50-100 | Expected >10,000 |
| Dinaciclib | Expected >10,000 | Expected ~1-20 |
Cellular Mechanism of Action: Apoptosis and Pathway Modulation
Causality: If the compound inhibits proliferation and engages its targets, the next logical step is to confirm that this engagement leads to the desired downstream cellular outcome—apoptosis (programmed cell death)—and that the signaling pathways are modulated as expected.
Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat A-549 cells with the IC50 concentration of "this compound" and controls for a defined period (e.g., 6 hours).
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins:
-
Phospho-EGFR (to confirm target engagement)
-
Total EGFR (as a loading control)
-
Phospho-Akt (as a downstream marker of EGFR activity)
-
Total Akt (as a loading control)
-
β-Actin (as a global loading control)
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Expected Outcome: Successful inhibition should result in a marked decrease in the levels of phospho-EGFR and phospho-Akt in cells treated with "this compound," similar to the Erlotinib control.
Conclusion and Future Directions
This guide outlines a rigorous, comparative framework for the initial in vitro validation of "this compound." By systematically evaluating its antiproliferative activity, direct target engagement, and impact on cellular signaling pathways, researchers can build a comprehensive data package to support its advancement as a therapeutic candidate. Positive and selective results from these assays would provide a strong rationale for progressing to more complex studies, including cell cycle analysis, apoptosis assays,[5] and eventually, in vivo efficacy models. The pyrrolidine carboxamide scaffold holds significant promise,[6][7] and a methodical, evidence-based approach is paramount to realizing its full therapeutic potential.
References
- New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2023). Archiv der Pharmazie.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PubMed Central.
- In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. (2021). Monash University.
- Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2024). PubMed Central.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2006). PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Buy this compound | 115687-29-1 [smolecule.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for "1-Benzylpyrrolidine-3-carboxamide"
Executive Summary
In pharmaceutical development, the integrity of analytical data is paramount. The transition of a drug candidate like "1-Benzylpyrrolidine-3-carboxamide" from early-phase development to late-stage clinical trials and manufacturing often necessitates the use of different analytical methods across various laboratories. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. More critically, it details the process of cross-validation, a regulatory-expected procedure to ensure that data generated by different methods are comparable and reliable.[1][2] This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to make informed decisions and ensure data consistency throughout the drug lifecycle.
Introduction: The Imperative for Analytical Method Comparability
"this compound" is a small molecule featuring a benzyl group, a pyrrolidine ring, and a carboxamide functional group. Its analysis is crucial for determining purity, potency, and stability. In a typical drug development pipeline, a robust, simple method like HPLC-UV might be used for routine quality control (QC) and release testing due to its reliability and cost-effectiveness.[3][4] Concurrently, a highly sensitive and selective method like LC-MS/MS is often required for metabolite identification, bioanalysis in complex matrices, or trace-level impurity quantification.[5][6][7]
When data from these disparate methods must be included in a single regulatory submission, their equivalence must be formally demonstrated.[1] This is the core purpose of cross-validation: to provide documented evidence that different analytical procedures are suitable for the same intended purpose and yield comparable results.[2][8] This guide is grounded in the principles outlined by the International Council on Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[9][10][11][12]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
HPLC-UV is the cornerstone of pharmaceutical analysis for active pharmaceutical ingredients (APIs). The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[13] For "this compound," the presence of the benzyl group provides a strong chromophore, making it readily detectable by a UV detector.
Causality Behind Choices: A reversed-phase C18 column is selected due to the compound's moderate polarity. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is chosen to achieve good peak shape and retention time. The buffer (e.g., phosphate or formate) is critical for controlling the ionization state of the pyrrolidine nitrogen, ensuring consistent retention.
Illustrative HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, providing good resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and volatility if needed for LC-MS transfer. |
| Gradient | 5% B to 95% B over 10 min | Elutes the analyte and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where the benzene ring exhibits strong absorbance. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Validation Protocol for HPLC-UV Assay
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The following protocol is based on ICH Q2(R2) guidelines for an assay method.[10][12]
Step 1: Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample.
-
Analyze a reference standard of "this compound."
-
Spike the placebo with the analyte and known impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria: The analyte peak should be free from interference from other components and should be pure, as determined by peak purity analysis (e.g., using a Diode Array Detector).
Step 2: Linearity & Range
-
Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Procedure: Prepare at least five concentrations of the reference standard, typically ranging from 80% to 120% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be insignificant.
Step 3: Accuracy
-
Objective: To determine the closeness of the test results to the true value.[14]
-
Procedure: Perform the assay on a synthetic mixture of the drug product (placebo spiked with analyte) at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Step 4: Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six independent samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Step 5: Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must still be met, and the results should not deviate significantly from the nominal method.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[5][7] It is the gold standard for quantifying compounds in complex biological matrices or for detecting trace-level impurities.[6][15] The mass spectrometer ionizes the analyte, selects a specific precursor ion (the molecular ion), fragments it, and then detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Causality Behind Choices: For "this compound," Electrospray Ionization (ESI) in positive mode is chosen because the pyrrolidine nitrogen is easily protonated. The precursor ion would be [M+H]⁺. The MRM transition is determined by infusing the compound and identifying a stable, high-intensity fragment ion, providing unequivocal identification and quantification.
Illustrative LC-MS/MS Method Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC | Provides faster analysis and better resolution than traditional HPLC. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates used in MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Volatile mobile phase modifiers are essential for stable ionization. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization | ESI, Positive Mode | Efficiently protonates the analyte for detection. |
| Detection | MRM Transition (e.g., m/z 205.1 -> 114.1) | Hypothetical values. Provides high selectivity and sensitivity. |
| Internal Std. | Deuterated analog or structurally similar compound | Corrects for variations in sample preparation and instrument response. |
Validation Protocol for LC-MS/MS
Validation for an LC-MS/MS method follows similar principles to HPLC-UV but with an emphasis on matrix effects and the use of an internal standard (IS). The protocol aligns with both ICH and FDA bioanalytical method validation guidance.
-
Specificity/Selectivity: Analyze at least six blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Linearity & Range: Prepare a calibration curve in the matrix (e.g., plasma or a process impurity matrix) over the desired concentration range. A weighting factor (e.g., 1/x²) is often required for wide dynamic ranges.
-
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations in the matrix on multiple days. Acceptance criteria are typically ±15% of nominal (±20% at the Lower Limit of Quantitation, LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. This assesses ion suppression or enhancement from the matrix.
-
Recovery: Compares the analyte response from extracted samples to post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: The stability of the analyte must be assessed under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
The Cross-Validation Study: A Practical Workflow
Objective and Rationale
The objective of this cross-validation is to demonstrate that the HPLC-UV assay method and the LC-MS/MS method provide comparable quantitative results for "this compound." This is crucial if, for example, the HPLC-UV method is used for product release while the LC-MS/MS method is used in a stability study to identify and quantify a low-level degradant that is co-eluting with the main peak in the UV chromatogram.
The workflow for analytical method validation and subsequent cross-validation is visualized below.
Caption: Workflow for individual method validation followed by the cross-validation study.
Cross-Validation Experimental Protocol
-
Sample Preparation: Prepare a minimum of six independent samples of "this compound" drug substance or product. The concentrations should span the analytical range common to both methods (e.g., 90%, 100%, and 110% of the target concentration, in duplicate).
-
Analysis by Method 1 (HPLC-UV): Analyze the six samples using the fully validated HPLC-UV method. Quantify the results against a freshly prepared reference standard calibration curve.
-
Analysis by Method 2 (LC-MS/MS): Analyze the exact same set of six samples using the fully validated LC-MS/MS method. Quantify the results against a freshly prepared calibration curve (in an appropriate matrix if necessary).
-
Data Evaluation: For each sample, calculate the percent difference between the result obtained from the HPLC-UV method and the LC-MS/MS method. The LC-MS/MS method is often considered the reference method due to its higher selectivity, but the choice should be justified.
Percent Difference = [(Result_HPLC - Result_LCMSMS) / Result_LCMSMS] * 100
Hypothetical Comparative Data
| Sample ID | HPLC-UV Result (mg/mL) | LC-MS/MS Result (mg/mL) | % Difference |
| CV-01 (90%) | 0.895 | 0.903 | -0.89% |
| CV-02 (90%) | 0.908 | 0.901 | +0.78% |
| CV-03 (100%) | 1.012 | 0.998 | +1.40% |
| CV-04 (100%) | 0.995 | 1.005 | -1.00% |
| CV-05 (110%) | 1.109 | 1.095 | +1.28% |
| CV-06 (110%) | 1.088 | 1.101 | -1.18% |
| Mean % Diff. | +0.08% | ||
| Std. Dev. | 1.17 |
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined in a protocol. A common industry practice is that the mean percent difference between the two methods should not exceed ±5.0%, and the results for at least two-thirds of the individual samples should be within ±10.0% of each other. The data above meets these criteria, demonstrating the methods are comparable.
The logical flow for deciding on and executing a cross-validation study is depicted below.
Caption: Decision and execution logic for a cross-validation study.
Discussion and Conclusion
This guide has detailed the validation of two distinct, yet complementary, analytical methods for "this compound" and the subsequent cross-validation to bridge their results. The HPLC-UV method stands as a robust tool for routine QC, while the LC-MS/MS method offers unparalleled sensitivity and selectivity for more demanding applications.
The successful cross-validation, as demonstrated by the hypothetical data, provides documented evidence that despite their different principles of operation, both methods produce comparable and reliable quantitative data. This is a critical step for ensuring data integrity across the entire lifecycle of a drug product, satisfying regulatory expectations and ultimately ensuring patient safety. The choice of method should always be dictated by the specific question being asked—be it a simple potency assay or a complex bioanalytical study—but with the assurance that the data, when properly cross-validated, tells a consistent story.
References
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.
- Li, W., & Wu, J. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World.
- U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures.
- Xue, Y. J., & Liu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
- Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Dong, M. W., & Hu, G. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
- Kumar, A., et al. (2021). HPLC Method Development and Validation. International Journal for Research in Post Graduate Research.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Yamazaki, H., & Suisen, T. (2006). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Assay Prism. HPLC Method Validation: Key Parameters and Importance.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- Findlay, J. W. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijrpr.com [ijrpr.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. database.ich.org [database.ich.org]
- 13. pharmtech.com [pharmtech.com]
- 14. assayprism.com [assayprism.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 1-Benzylpyrrolidine-3-carboxamide: An Evaluation of Key Methodologies
Introduction: 1-Benzylpyrrolidine-3-carboxamide is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its unique physicochemical properties. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering a comprehensive analysis supported by experimental data and field-proven insights. We will explore the nuances of each method, from the choice of reagents to the practical considerations of reaction scale-up, to empower researchers to select the most appropriate strategy for their specific needs.
I. Overview of Synthetic Strategies
The synthesis of this compound predominantly commences from its corresponding carboxylic acid precursor, 1-benzylpyrrolidine-3-carboxylic acid. The transformation of the carboxylic acid to the primary amide can be achieved through several established methodologies. This guide will focus on a comparative analysis of two of the most prevalent and practical approaches:
-
Method A: Peptide Coupling using EDC/HOBt: This widely used method in peptide and medicinal chemistry involves the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).
-
Method B: Acyl Chloride Formation followed by Amination: This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, typically using a chlorinating agent like thionyl chloride (SOCl₂), which is then reacted with an ammonia source.
-
Method C: Aminolysis of a Methyl Ester: An alternative route involves the direct reaction of the corresponding methyl ester, methyl 1-benzylpyrrolidine-3-carboxylate, with ammonia.
This guide will provide a detailed examination of these methods, including step-by-step protocols, a comparative analysis of their performance, and a discussion of the underlying chemical principles.
II. Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost, safety, and scalability. The following table provides a high-level comparison of the three primary methods for the synthesis of this compound.
| Parameter | Method A: EDC/HOBt Coupling | Method B: Acyl Chloride Formation | Method C: Aminolysis of Methyl Ester |
| Starting Material | 1-Benzylpyrrolidine-3-carboxylic acid | 1-Benzylpyrrolidine-3-carboxylic acid | Methyl 1-benzylpyrrolidine-3-carboxylate |
| Key Reagents | EDC, HOBt, Amine Base (e.g., DIPEA), Ammonia source | Thionyl Chloride (SOCl₂), Ammonia source | Ammonia (e.g., in Methanol) |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Reaction Conditions | Mild (Room Temperature) | Harsher (Reflux), requires careful handling of SOCl₂ | Elevated temperature and pressure may be required |
| Advantages | - High yields- Mild reaction conditions- Good functional group tolerance- Low levels of racemization[1] | - Cost-effective reagents- High reactivity of acyl chloride intermediate | - Potentially fewer steps if the ester is readily available- Avoids the use of coupling agents or harsh chlorinating agents |
| Disadvantages | - Cost of coupling reagents- By-products can complicate purification | - Harsh and corrosive reagent (SOCl₂)- Generation of HCl by-product- Potential for side reactions | - Can require high temperatures and long reaction times- May not go to completion, leading to purification challenges |
III. Detailed Experimental Protocols
To provide a practical framework for the implementation of these synthetic strategies, detailed, step-by-step protocols are provided below. These protocols are based on established chemical principles and represent best practices in the field.
Method A: Synthesis via EDC/HOBt Coupling
This method is favored for its mild conditions and high efficiency, particularly for small to medium-scale syntheses where the cost of reagents is not a primary constraint.[1][2]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via EDC/HOBt coupling.
Step-by-Step Protocol:
-
To a solution of 1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Ammonium chloride (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) are then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: Synthesis via Acyl Chloride Formation
This traditional method is often employed for larger-scale syntheses due to the lower cost of the reagents. However, it requires careful handling of the corrosive and moisture-sensitive thionyl chloride.[3][4]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.
Step-by-Step Protocol:
-
To a solution of 1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) is added thionyl chloride (1.5 eq) dropwise at 0°C.
-
The reaction mixture is then heated to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 1-benzylpyrrolidine-3-carbonyl chloride.
-
The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or DCM) and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia.
-
The mixture is stirred vigorously at room temperature for 1-2 hours.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Method C: Synthesis via Aminolysis of Methyl Ester
This approach is a viable alternative, particularly if the methyl ester is a more readily available or cost-effective starting material. This method avoids the use of coupling agents or harsh chlorinating agents.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via aminolysis of the methyl ester.
Step-by-Step Protocol:
-
Methyl 1-benzylpyrrolidine-3-carboxylate is dissolved in a saturated solution of ammonia in methanol.
-
The solution is transferred to a sealed pressure vessel.
-
The reaction mixture is heated to a temperature between 70-100°C for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.
IV. Causality Behind Experimental Choices and Self-Validating Systems
Method A (EDC/HOBt Coupling): The choice of EDC as a coupling agent is predicated on its ability to form a highly reactive O-acylisourea intermediate with the carboxylic acid. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is included as an additive to suppress side reactions, such as the formation of a stable N-acylurea by-product, and to minimize racemization if the starting material is chiral. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC and any acid generated during the reaction without competing with the desired amine nucleophile. The self-validating nature of this protocol lies in the clean formation of the product, which can be readily monitored by TLC, and the straightforward purification due to the water-solubility of the urea by-product.
Method B (Acyl Chloride Formation): The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even weak nucleophiles like ammonia. Thionyl chloride is a common choice for this transformation as its by-products (SO₂ and HCl) are gaseous and can be easily removed. The two-step nature of this process allows for the isolation and purification of the acyl chloride intermediate if necessary, providing a control point in the synthesis. The reaction's progress is self-evident through the evolution of gases. A successful reaction is validated by the complete consumption of the starting carboxylic acid and the subsequent clean conversion to the amide upon treatment with ammonia.
Method C (Aminolysis of Methyl Ester): This method relies on the nucleophilic acyl substitution of the ester with ammonia. The choice of a sealed vessel and elevated temperature is to increase the rate of this typically slow reaction. Methanol is a common solvent as it can dissolve both the ester and ammonia. The progress is monitored chromatographically, and the success of the reaction is determined by the disappearance of the starting ester and the appearance of the less polar amide product.
V. Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through multiple synthetic routes, each with its own set of advantages and disadvantages. The EDC/HOBt coupling method offers a mild and high-yielding approach, ideal for research and development settings. The acyl chloride method provides a cost-effective alternative for larger-scale production, albeit with the need for more stringent handling of hazardous reagents. The aminolysis of the corresponding methyl ester presents a straightforward option when the ester is readily available.
The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the project, including the scale of the synthesis, cost considerations, and the available laboratory infrastructure. Future research in this area may focus on the development of catalytic and more environmentally benign amidation procedures to further streamline the synthesis of this important medicinal chemistry building block.
VI. References
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 153094. [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(78), 74854-74861. [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., ... & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(78), 74854-74861. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Metabolic Stability of 1-Benzylpyrrolidine-3-carboxamide Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its pharmacokinetic profile is as crucial as its pharmacodynamic activity. A key determinant of this profile is metabolic stability, which describes the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[1][2] The liver is the primary organ for drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4] Poor metabolic stability can lead to a short in vivo half-life and low bioavailability, necessitating higher or more frequent dosing, which can increase the risk of toxicity.[5] Therefore, early assessment and optimization of metabolic stability are paramount to avoid costly late-stage failures in drug development.[6][7]
This guide provides a comparative analysis of the metabolic stability of derivatives based on the 1-Benzylpyrrolidine-3-carboxamide scaffold. This scaffold is a common feature in various biologically active molecules.[8][9] Understanding the metabolic liabilities of this core structure and how targeted chemical modifications can enhance stability is a critical exercise in medicinal chemistry. We will delve into the causality behind experimental design, present a robust protocol for assessing stability using human liver microsomes (HLM), and interpret the resulting data to guide the selection of superior drug candidates.
The this compound Scaffold: Potential Metabolic Hotspots
The this compound structure contains several functional groups that are potential sites for enzymatic attack. Identifying these "metabolic hotspots" is the first step in designing more robust derivatives.
-
N-debenzylation: The N-benzyl group is a primary site for oxidative metabolism, catalyzed by CYP enzymes, leading to the removal of the benzyl group.[10]
-
Aromatic Hydroxylation: The phenyl ring of the benzyl group is susceptible to hydroxylation at the para, meta, or ortho positions, a common metabolic pathway for aromatic compounds.
-
Amide Hydrolysis: While amides are generally more stable than esters, they can undergo hydrolysis by amidase enzymes.[11] Replacing the amide linker can be a strategy to improve metabolic stability.[12]
-
Pyrrolidine Ring Oxidation: The pyrrolidine ring itself can be a substrate for oxidation, leading to various hydroxylated or ring-opened metabolites.
The following diagram illustrates these potential metabolic pathways.
Caption: Potential metabolic pathways for the this compound scaffold.
Comparative In Vitro Stability: A Case Study of Three Derivatives
To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound (Derivative A) with two hypothetical derivatives designed to block common metabolic pathways.
-
Derivative A: this compound (Parent Compound)
-
Derivative B: 1-(4-Trifluoromethylbenzyl)pyrrolidine-3-carboxamide (Aromatic hydroxylation blocked)
-
Derivative C: 1-(α,α-Dimethylbenzyl)pyrrolidine-3-carboxamide (Steric hindrance at the benzylic position to slow N-debenzylation)
The metabolic stability of these compounds was assessed using the Human Liver Microsomal (HLM) Stability Assay, a standard and cost-effective method for evaluating Phase I metabolism.[5][13] Microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including CYPs.[13][14]
Summary of Experimental Data
The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1] A longer half-life and lower clearance value indicate higher metabolic stability.
| Derivative | Modification | t½ (min) | CLint (µL/min/mg protein) | Predicted Stability Class |
| A | Parent Compound | 25 | 27.7 | Intermediate Clearance |
| B | 4-CF3 on Benzyl Ring | 58 | 12.0 | Low to Intermediate Clearance |
| C | α,α-Dimethyl on Benzyl | >90 | <7.7 | Low Clearance |
Interpretation of Results
-
Derivative A shows intermediate stability. Its metabolism is likely driven by a combination of N-debenzylation and aromatic hydroxylation.
-
Derivative B , with a trifluoromethyl group on the phenyl ring, exhibits significantly improved stability. This electron-withdrawing group deactivates the ring towards electrophilic attack, thereby reducing the rate of aromatic hydroxylation. This demonstrates a successful strategy for blocking a key metabolic hotspot.
-
Derivative C displays the highest stability. The introduction of gem-dimethyl groups at the benzylic position provides steric hindrance, shielding the benzylic carbon and nitrogen from CYP enzyme active sites. This effectively reduces the rate of N-debenzylation, resulting in a substantially lower intrinsic clearance.
These results underscore a fundamental principle of medicinal chemistry: minor structural modifications at known metabolic hotspots can lead to dramatic improvements in metabolic stability.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for determining the metabolic stability of test compounds. The inclusion of specific controls is critical for data integrity.
Objective
To determine the in vitro intrinsic clearance (CLint) of test compounds by measuring the rate of their disappearance upon incubation with human liver microsomes and an NADPH-regenerating system.
Materials and Reagents
-
Test Compounds (Derivatives A, B, C)
-
Positive Control Compound (e.g., Verapamil, a known CYP3A4 substrate)
-
Pooled Human Liver Microsomes (e.g., from BioIVT)[15]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator shaker (37°C)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the human liver microsomal stability assay.
Step-by-Step Procedure
-
Preparation: Thaw the human liver microsomes and NADPH regenerating system on ice.[17] Prepare working solutions of test compounds and the positive control in a buffer (final DMSO concentration should be <0.5%).
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, followed by the microsomal solution (final protein concentration typically 0.5 mg/mL).[7][13] Finally, add the test compound (final concentration typically 1 µM).
-
Controls:
-
Negative Control (-NADPH): For each compound, prepare a parallel incubation where the NADPH regenerating system is replaced with a buffer. This control is crucial to assess for any non-enzymatic (chemical) degradation or metabolism independent of NADPH-dependent CYPs.[13]
-
Zero-Time Point (T=0): This sample is quenched immediately after adding the test compound, before the reaction is initiated with NADPH. It represents 100% of the initial compound concentration.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls).
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[13] The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
Data Analysis and Calculations
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Natural Log Plot: Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (k).
-
Slope = -k
-
-
Half-Life (t½): Calculate the half-life from the rate constant.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Conclusion and Future Directions
This guide demonstrates that a systematic evaluation of metabolic stability is a powerful tool in drug discovery. By identifying the metabolic hotspots on the this compound scaffold, we have shown how rational, structure-based design can lead to derivatives with significantly improved metabolic profiles. The use of a robust and well-controlled in vitro assay, such as the HLM stability assay, provides reliable data to guide these design efforts.
The derivatives with enhanced stability (B and C) would be prioritized for further studies, including assessment in hepatocyte stability assays to evaluate the contribution of Phase II metabolism, and subsequent in vivo pharmacokinetic studies in animal models.[14][15] This iterative cycle of design, testing, and analysis is fundamental to advancing NCEs with the optimal balance of potency, selectivity, and drug-like properties.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
- Hanzlik, R. P., & Tullman, R. H. (1982). Cytochrome P450-catalyzed Oxidation of N-benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society. [Link]
- Al-Warhi, T., et al. (2022). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Molecules. [Link]
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]
- Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
- Georgieva, M., et al. (2022). In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4. Pharmacia. [Link]
- Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]
- Adedirin, O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE. [Link]
- Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
- Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. [Link]
- Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal. [Link]
- Galkina, O. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
- Castrignanò, E., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. [Link]
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
- Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
- In Vitro Metabolic Stability. (n.d.).
- Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs. [Link]
- Yasgar, A., et al. (2024).
- Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. (2025).
- Sorensen, B. K., et al. (2019). Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. bioivt.com [bioivt.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Uncharted Territory of Target Engagement: A Guide for "1-Benzylpyrrolidine-3-carboxamide"
To our valued researchers, scientists, and drug development professionals, this guide addresses the critical step of validating the target engagement of the compound "1-Benzylpyrrolidine-3-carboxamide". However, a comprehensive search of the current scientific literature reveals that a specific biological target for this molecule has not been definitively identified. The pyrrolidine carboxamide scaffold is known to interact with a wide range of protein classes, highlighting the diverse therapeutic potential of this chemical family.
This guide, therefore, takes a unique approach. Instead of focusing on a predetermined target, we will provide a strategic framework and comparative analysis of state-of-the-art methodologies to first identify the molecular target(s) of "this compound" and subsequently validate this engagement in a cellular context. This approach ensures scientific rigor and provides a robust pathway for advancing your research.
Part 1: The Imperative of Target Identification
Before validating engagement, one must first identify the target. The promiscuity of the pyrrolidine carboxamide core necessitates an unbiased approach to pinpoint the specific cellular interactors of "this compound". Several powerful techniques can be employed for this purpose, each with its own set of advantages and limitations.
Method 1: Affinity-Based Proteomics
This classic and effective method involves immobilizing "this compound" on a solid support (e.g., beads) to "fish" for its binding partners from cell lysates.
Experimental Workflow:
Figure 1: Workflow for Affinity-Based Proteomics.
Causality Behind Experimental Choices: The choice of linker and immobilization chemistry is critical to ensure that the pharmacophore of "this compound" remains accessible for binding. A control experiment using beads without the compound is essential to subtract non-specific binders.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[1][2]
Experimental Workflow:
Figure 2: Workflow for the DARTS Assay.
Causality Behind Experimental Choices: The concentration of protease and the digestion time are key parameters that need to be optimized. A titration of the protease will identify a concentration that leads to significant degradation of most proteins, allowing for the clear visualization of any protected species in the presence of the compound.
Part 2: Validating Target Engagement in a Cellular Milieu
Once a putative target is identified, the next crucial step is to confirm this interaction within the complex environment of a living cell. Here, we compare two gold-standard methodologies.
Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay |
| Principle | Ligand binding increases the thermal stability of the target protein.[3][4][5][6][7] | Ligand binding modulates a signaling pathway, leading to a change in the expression of a reporter gene (e.g., luciferase, GFP).[8][9][10][11] |
| Readout | Quantification of soluble target protein after heat treatment.[1] | Measurement of reporter protein activity (e.g., luminescence, fluorescence). |
| Advantages | Label-free, applicable to endogenous proteins, provides direct evidence of physical binding.[12] | Highly sensitive, can be high-throughput, provides functional readout of target modulation.[8] |
| Limitations | Not all proteins exhibit a thermal shift, can be lower throughput.[4][5] | Requires knowledge of the downstream signaling pathway, involves genetic engineering of cells. |
| Best For | Direct confirmation of target binding in a physiological context. | Assessing the functional consequences of target engagement and for screening compound libraries. |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement by measuring the change in thermal stability of a protein upon ligand binding.[3][4][5][6][7]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with "this compound" at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein in the soluble fraction using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
Self-Validating System: The inclusion of a dose-response and a full temperature curve provides an internal validation of the specificity of the interaction. A non-binding control compound should not induce a thermal shift.
Detailed Protocol: Reporter Gene Assay
Once the target and its associated signaling pathway are identified, a reporter gene assay can be developed to provide a functional readout of target engagement.[8][9][10][11]
Step-by-Step Methodology:
-
Construct Design: Create a reporter construct where a transcriptional response element, known to be regulated by the signaling pathway of the target, drives the expression of a reporter gene (e.g., luciferase).
-
Cell Line Generation: Stably transfect a suitable cell line with the reporter construct.
-
Compound Treatment: Treat the engineered cells with a range of concentrations of "this compound".
-
Assay Readout: After an appropriate incubation time, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 or IC50, which reflects the potency of "this compound" in modulating the target's activity.
Self-Validating System: A control cell line with a scrambled response element or a dominant-negative version of the target protein can be used to demonstrate the specificity of the reporter signal.
Part 3: Visualizing the Path Forward
The journey from an uncharacterized compound to a validated drug candidate is a multi-step process. The following diagram illustrates the logical progression of experiments described in this guide.
Figure 3: Integrated workflow for target identification and validation.
Conclusion and Future Directions
While the specific target of "this compound" remains to be elucidated, this guide provides a robust and scientifically sound framework for its discovery and validation. By employing a combination of unbiased target identification methods followed by rigorous cellular validation assays, researchers can confidently establish the mechanism of action of this promising compound. The pyrrolidine carboxamide class of molecules has a rich history of yielding potent and selective modulators of various biological processes.[13][14][15][16] The systematic approach outlined here will be instrumental in unlocking the full therapeutic potential of "this compound".
References
- The Importance of Reporter Gene Assays in Drug Discovery - Indigo Biosciences. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Public
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed - NIH. [Link]
- Determining target engagement in living systems - PMC - NIH. [Link]
- Small-Molecule Target Engagement in Cells - PubMed. [Link]
- Strategies for target and pathway engagement in cellular assays. [Link]
- Small-Molecule Target Engagement in Cells | Request PDF - ResearchG
- Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed. [Link]
- Reporter Assays for Therapeutics Targeting Signaling P
- Target ID, Validation and Screening - AnchorBio Solutions. [Link]
- Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular P
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Target discovery-directed pharmacological mechanism elucidation of bioactive n
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis - PubMed. [Link]
- Redefining target engagement with new strategies in drug discovery - News-Medical.Net. [Link]
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. Buy this compound | 115687-29-1 [smolecule.com]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "1-Benzylpyrrolidine-3-carboxamide" with other neuroprotective agents
A Comparative Guide to 1-Benzylpyrrolidine-3-carboxamide and its Analogs Against Established Neuroprotective Agents
The relentless progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's, has spurred an intensive search for effective neuroprotective therapies.[1][2] The core aim of neuroprotection is to preserve neuronal structure and function in the face of injurious stimuli like oxidative stress, excitotoxicity, and apoptosis.[2][3] In this landscape of drug discovery, the pyrrolidine ring has emerged as a versatile and promising scaffold.[4][5] This guide provides a head-to-head comparison of neuroprotective agents derived from the "this compound" chemical space with other established neuroprotective compounds, offering insights for researchers and drug development professionals.
The Promise of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged structure in medicinal chemistry due to its ability to explore three-dimensional space effectively, contributing to the stereochemistry and optimizing the pharmacokinetic profile of a molecule.[5] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and, notably, neuroprotective effects.[4] The focus of this guide, the this compound core, combines the rigid pyrrolidine ring with a benzyl group and a carboxamide functional group, a combination that has shown potential in interacting with various biological targets within the central nervous system.[6]
While direct, extensive neuroprotective studies on this compound itself are not widely published, a significant body of research on its close derivatives highlights the therapeutic potential of this chemical family. These studies provide a strong basis for a comparative analysis against other neuroprotective strategies.
Mechanism of Action: A Multi-Pronged Approach to Neuronal Defense
Neuroprotective agents exert their effects through a variety of mechanisms, often targeting key pathological pathways in neurodegeneration.[7][8] A comparative overview of the mechanisms associated with pyrrolidine derivatives and other agents is presented below.
Key Neuroprotective Mechanisms:
-
Antioxidant and Anti-inflammatory Effects: Many neurodegenerative disorders are characterized by heightened oxidative stress and neuroinflammation.[1][7] Natural products and synthetic compounds with antioxidant properties can neutralize reactive oxygen species (ROS), while anti-inflammatory agents can suppress detrimental immune responses in the brain.[1][7][8]
-
Modulation of Neurotransmitter Receptors: Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal cell death in conditions like stroke.[9] Agents that can modulate NMDA receptor activity are therefore of significant interest.
-
Enzyme Inhibition: The inhibition of enzymes such as cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1) is a key strategy in Alzheimer's disease therapy to enhance cholinergic neurotransmission and reduce the production of amyloid-beta peptides.[8][10]
-
Anti-apoptotic Pathways: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions.[2] Neuroprotective agents can interfere with apoptotic signaling cascades to promote neuronal survival.[2]
The following diagram illustrates the interplay of these key neuroprotective pathways.
Caption: Interconnected pathways in neurodegeneration and points of therapeutic intervention.
Head-to-Head Comparison: Pyrrolidine Derivatives vs. Other Neuroprotective Agents
To provide a clear comparison, we will examine specific examples of N-benzylpyrrolidine derivatives and pyrrolidine carboxamides and contrast their performance with well-known neuroprotective agents in various experimental models.
Multi-Targeting in Alzheimer's Disease
A series of N-benzylpyrrolidine derivatives were designed and synthesized as multi-target agents for Alzheimer's disease.[10] These compounds were evaluated for their ability to inhibit cholinesterases (AChE and BChE) and BACE-1, as well as their neuroprotective effects against amyloid-beta (Aβ)-induced stress.[10]
| Compound | Target | IC50 / EC50 | Neuroprotection Assay | % Protection | Reference |
| Compound 4k | AChE | 0.45 µM | Aβ-induced stress | Significant | [10] |
| BChE | 0.82 µM | ||||
| BACE-1 | 1.25 µM | ||||
| Compound 4o | AChE | 0.51 µM | Aβ-induced stress | Significant | [10] |
| BChE | 0.96 µM | ||||
| BACE-1 | 1.58 µM | ||||
| Donepezil | AChE | 0.02 µM | - | - | Standard |
| Quercetin | Antioxidant | - | Aβ-induced toxicity | Dose-dependent | [11] |
As the table indicates, compounds 4k and 4o from the N-benzylpyrrolidine series exhibit balanced inhibitory activity against multiple targets relevant to Alzheimer's disease, a desirable characteristic for treating complex multifactorial diseases.[10][12] While their potency against AChE may be lower than a single-target drug like Donepezil, their multi-target profile, coupled with neuroprotective and Aβ anti-aggregation properties, presents a compelling therapeutic strategy.[10]
Targeting NMDA Receptors in Excitotoxicity
Another class of pyrrolidine derivatives, 1-benzyl-5-oxopyrrolidine-2-carboximidamides, has been investigated for their ability to protect against NMDA-induced cytotoxicity.[9]
| Compound | Target | Assay | Key Finding | Reference |
| Compound 12k | NR2B-NMDA Receptor | NMDA-induced cytotoxicity | Higher potency than ifenprodil | [9] |
| Ca2+ influx | Attenuated NMDA-induced influx | [9] | ||
| Ifenprodil | NR2B-NMDA Receptor | NMDA-induced cytotoxicity | Reference compound | [9] |
| Memantine | NMDA Receptor | NMDA-induced toxicity | Clinically approved | Standard |
Compound 12k demonstrated superior neuroprotective activity compared to the reference compound ifenprodil by attenuating Ca2+ influx and suppressing the upregulation of the NR2B subunit of the NMDA receptor.[9] This highlights the potential of the pyrrolidine scaffold in developing potent NMDA receptor antagonists for conditions involving excitotoxicity.
Antioxidant and Radical-Scavenging Properties
Certain pyrrolidine carboxamides have shown significant radical-binding activity, a key feature of many neuroprotective agents.[13] For instance, some derivatives exhibited antiradical activity greater than the reference drug trolox in a DPPH-binding assay.[13]
| Compound/Agent | Assay | Result | Reference |
| Pyrrolidine Carboxamide Derivative | DPPH radical scavenging | > Trolox | [13] |
| N-Pyrrolyl Hydrazide-Hydrazones | 6-OHDA-induced neurotoxicity | Up to 31% protection | [14] |
| ROS quantification | Significant reduction | [14] | |
| Trolox | DPPH radical scavenging | Reference antioxidant | [13] |
| Curcumin | Antioxidant, Anti-inflammatory | Neuroprotective in PD models | [2] |
The ability of pyrrolidine-based compounds to act as potent antioxidants and protect against oxidative stress-induced neuronal death, as seen in models using toxins like 6-hydroxydopamine (6-OHDA), positions them as strong candidates for diseases like Parkinson's where oxidative stress is a central pathological feature.[14]
Experimental Protocols for Assessing Neuroprotection
To ensure the validity and reproducibility of neuroprotective studies, standardized experimental protocols are crucial. Below are outlines of common in vitro assays used to evaluate the neuroprotective efficacy of compounds like this compound and its analogs.
Protocol for NMDA-Induced Cytotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from excitotoxicity induced by NMDA.
Workflow Diagram:
Caption: Step-by-step workflow for assessing neuroprotection against NMDA-induced excitotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates and allow them to mature.
-
Pre-treatment: Incubate the neuronal cultures with various concentrations of the test compound (e.g., this compound derivative) for a specified period (e.g., 1-2 hours).
-
NMDA Exposure: Add NMDA to the culture medium to a final concentration known to induce significant cell death (e.g., 100-300 µM).
-
Incubation: Co-incubate the neurons with the test compound and NMDA for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound relative to control wells (no NMDA) and NMDA-only treated wells.
Protocol for 6-OHDA-Induced Neurotoxicity Assay
This assay is a common in vitro model for Parkinson's disease, assessing protection against dopamine neuron-specific toxins.
Step-by-Step Methodology:
-
Cell Line: Use a dopaminergic neuroblastoma cell line such as SH-SY5Y.
-
Treatment: Treat the cells with the test compounds for a defined period before and/or during exposure to 6-OHDA.
-
Toxin Exposure: Add 6-OHDA to the culture medium to induce oxidative stress and apoptosis.
-
Viability and Oxidative Stress Measurement: After incubation, assess cell viability (e.g., MTT assay) and measure markers of oxidative stress, such as intracellular ROS levels using fluorescent probes.[14]
-
Apoptosis Analysis: Quantify apoptosis using methods like flow cytometry with Annexin V/Propidium Iodide staining.
Conclusion and Future Directions
The evidence strongly suggests that the this compound scaffold and its derivatives are a promising avenue for the development of novel neuroprotective agents. Their ability to engage in multi-target interactions, including enzyme inhibition, receptor modulation, and antioxidant activity, offers a significant advantage in tackling the complex pathologies of neurodegenerative diseases.
Head-to-head comparisons with established agents reveal that while single-target potency may vary, the broader therapeutic profile of these pyrrolidine derivatives is highly encouraging. Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency and selectivity for specific targets.
-
In Vivo Studies: Validating the efficacy of promising candidates in animal models of neurodegenerative diseases.
-
Pharmacokinetic Profiling: Ensuring that these compounds have favorable blood-brain barrier permeability and metabolic stability.
By leveraging the versatility of the pyrrolidine scaffold, the scientific community can continue to advance the quest for effective treatments that can slow or halt the progression of these devastating neurological disorders.
References
- Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd
- Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed. (URL: )
- Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - MDPI. (URL: )
- A Review of Neuroprotective Agents - Ingenta Connect. (URL: )
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - MDPI. (URL: )
- Buy this compound | 115687-29-1 - Smolecule. (URL: )
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
- Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed. (URL: )
- Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed. (URL: )
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )
- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - MDPI. (URL: )
- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (URL: )
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (URL: )
Sources
- 1. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Neuroprotective Agents: Ingenta Connect [ingentaconnect.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Buy this compound | 115687-29-1 [smolecule.com]
- 7. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo | MDPI [mdpi.com]
Reproducibility of "1-Benzylpyrrolidine-3-carboxamide" biological effects across different labs
A Comparative Guide to the Reproducibility of Biological Effects of Pyrrolidine Carboxamides
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of the factors influencing the reproducibility of the biological effects of the pyrrolidine carboxamide scaffold, a versatile chemical structure with a wide range of reported biological activities. While direct comparative studies on the reproducibility of a single agent like "1-Benzylpyrrolidine-3-carboxamide" are scarce, this guide will use the broader class of pyrrolidine carboxamides to illustrate the critical parameters that can lead to inter-laboratory variability. By understanding these factors, researchers can design more robust experiments and critically evaluate published findings.
The Pyrrolidine Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and synthetic pharmacologically active compounds.[1] The incorporation of a carboxamide functional group onto this scaffold gives rise to the pyrrolidine carboxamides, a class of molecules that has garnered significant interest in drug discovery. The benzyl group, in particular, is often incorporated to explore interactions with hydrophobic pockets in biological targets.[1]
Derivatives of the pyrrolidine carboxamide core have been investigated for a multitude of biological effects, including:
-
Antitubercular Activity: As inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[2][3][4]
-
Antimalarial Activity: With modifications to the core structure enhancing biological activity.[2][5]
-
Nootropic Effects: As exemplified by compounds structurally related to nebracetam.
-
Antioxidant Properties: Demonstrated by certain sulphonamide pyrolidine carboxamide derivatives.[5]
-
TRPV1 Antagonism: For potential applications in pain relief.[6]
-
TGR5 Agonism: Investigated for the treatment of metabolic syndromes like diabetes.[7]
Given this wide range of potential applications, understanding the factors that govern the reproducibility of their biological effects is paramount for advancing these compounds from the laboratory to clinical settings.
Key Factors Influencing Experimental Reproducibility
The biological activity of a compound is not an intrinsic property but rather the result of a complex interplay between the molecule and a biological system. Variations in either can lead to divergent results between laboratories. The following sections detail the critical experimental variables that must be controlled and reported to ensure reproducibility.
Compound Synthesis and Purity
The synthesis of pyrrolidine carboxamides can be achieved through various routes, often starting from chiral precursors like L-proline or L-aspartic acid to ensure the desired stereochemistry.[1][8] The choice of synthetic route can introduce different impurities, which may have their own biological activities and confound experimental results.
Table 1: Comparison of Synthetic Routes for a Chiral Pyrrolidine Derivative
| Synthetic Route | Starting Material(s) | Key Steps | Typical Purity | Potential for Side Products |
| Chiral Pool Synthesis | L-Aspartic Acid | Anhydride formation, amidation, reduction, cyclization | >98% | Diastereomers, incomplete cyclization products |
| Reductive Amination | 1-Benzyl-3-pyrrolidinone | Asymmetric reduction or reductive amination | >99% | Racemic mixture if not using a chiral catalyst |
| Direct Benzylation | (S)-3-Aminopyrrolidine | N-Benzylation | >99% | Over-benzylation, residual starting material |
Experimental Protocols and Assay Conditions
Slight variations in experimental protocols can have a profound impact on the measured biological effects of a compound. For enzyme inhibition assays, factors such as substrate concentration, enzyme concentration, incubation time, and buffer composition can all influence the calculated IC50 value.
Hypothetical Comparison of InhA Inhibition Assay Protocols
To illustrate this point, consider a hypothetical scenario where two different labs are testing the same pyrrolidine carboxamide derivative as an inhibitor of the M. tuberculosis enzyme InhA.
Table 2: Hypothetical InhA Inhibition Assay Parameters in Two Different Labs
| Parameter | Lab A | Lab B | Potential Impact of Variation |
| Enzyme Source | Recombinant E. coli | Purified from M. smegmatis | Differences in post-translational modifications, purity |
| Substrate Concentration | 2x Km | 1x Km | Affects apparent IC50 value |
| NADH Concentration | 100 µM | 200 µM | Can influence enzyme kinetics and inhibitor binding |
| Incubation Time | 15 minutes | 30 minutes | Time-dependent inhibitors will show different potency |
| Buffer pH | 7.5 | 7.0 | Can alter compound solubility and enzyme activity |
| Detergent | 0.01% Tween-20 | 0.05% Triton X-100 | May affect compound aggregation and protein stability |
These seemingly minor differences in protocol can lead to significant variations in the reported inhibitory potency of the compound, making it difficult to compare results across studies.
Visualizing Experimental Workflows and Signaling Pathways
To promote clarity and reproducibility, it is essential to provide detailed visual representations of experimental workflows and the biological pathways being investigated.
Generalized Workflow for Assessing Biological Activity
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel pyrrolidine carboxamide derivative.
Caption: Generalized workflow for the synthesis and biological evaluation of pyrrolidine carboxamides.
Representative Signaling Pathway: TGR5 Agonism
Several derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been identified as agonists of TGR5, a G-protein coupled receptor involved in metabolic regulation.[7] The following diagram illustrates the downstream signaling cascade initiated by TGR5 activation.
Caption: Simplified signaling pathway of TGR5 agonism leading to GLP-1 secretion.
Recommendations for Ensuring Reproducibility
To enhance the reproducibility of research involving pyrrolidine carboxamides and other novel chemical entities, the following best practices are recommended:
-
Thorough Compound Characterization: Always report the detailed synthetic procedure, purification methods, and comprehensive characterization data (NMR, MS, HPLC purity) for all compounds tested.
-
Detailed Experimental Protocols: Publish step-by-step protocols with precise details of all reagents, concentrations, incubation times, and instrumentation used.
-
Use of Standardized Assays: Whenever possible, utilize commercially available assay kits or follow widely accepted and validated protocols.
-
Inclusion of Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.
-
Data Transparency: Share raw data and detailed data analysis methods to allow for independent verification of the results.
-
Chirality Considerations: For chiral molecules, it is imperative to test the individual enantiomers, as they may have different biological activities.[3][4]
Conclusion
The pyrrolidine carboxamide scaffold represents a promising starting point for the development of new therapeutics for a variety of diseases. However, the path from a promising lead compound to a clinically effective drug is fraught with challenges, one of the most significant being the reproducibility of preclinical data. By paying meticulous attention to compound synthesis and characterization, and by providing detailed and transparent experimental protocols, the scientific community can build a more robust and reliable foundation for the development of novel medicines. This guide serves as a reminder that scientific integrity and rigorous experimental design are the cornerstones of impactful and reproducible research.
References
- Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (1(47)), 39-50.
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.
- Al-Hourani, B. J., Al-Adhami, M. J., & Al-Zoubi, R. M. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- Aderibigbe, B. A., N'Da, D. D., & Kapp, E. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0245783.
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of medicinal chemistry, 49(21), 6308–6323.
- ResearchGate. (n.d.). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties.
- Wang, Y., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 235, 114191.
- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Agrawal, R., & Rawat, S. (2013). 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. Current computer-aided drug design, 9(3), 405–416.
- ResearchGate. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists.
- Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 115687-29-1 [smolecule.com]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth, technically-grounded framework for establishing the selectivity profile of "1-Benzylpyrrolidine-3-carboxamide," a versatile scaffold that has appeared in medicinal chemistry literature with a range of potential biological activities, from neuroleptic to anticancer effects.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines experimental design with the underlying scientific rationale.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for precise spatial orientation of substituents to interact with biological targets.[4] The addition of a benzyl group and a carboxamide moiety at the 1 and 3 positions, respectively, creates a molecule with the potential for diverse pharmacological activities. While literature hints at various applications for derivatives of this core structure, a definitive and comparative selectivity profile for the parent compound, this compound, remains to be fully elucidated. This guide, therefore, presents a hypothetical yet scientifically rigorous approach to systematically profile its selectivity.
Based on the reported activities of structurally related benzamide and pyrrolidine derivatives, which include modulation of dopamine receptors, calcium channels, and protein kinases, we will construct our investigation around a plausible primary target and a panel of rationally selected off-targets.[2][3][5]
A Tiered Approach to Selectivity Profiling
A robust selectivity profile is not the result of a single experiment but rather a tiered approach that begins with broad screening and progressively narrows down to specific, high-resolution assays. This multi-faceted strategy ensures a comprehensive understanding of a compound's biological footprint.
Tier 1: Initial Broad-Spectrum Screening
The initial step is to gain a broad overview of the compound's potential biological activities. This is crucial to identify potential target families and to flag any overt cytotoxic effects that could confound later, more specific assays.
Experimental Protocol: High-Throughput Phenotypic Screening
A panel of diverse human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) and a non-cancerous cell line (e.g., HEK293) should be used to assess the general cytotoxicity of this compound.[6] This provides initial clues about its potential as an anti-proliferative agent and establishes a concentration range for subsequent, more targeted assays.
Methodology: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cell Type | This compound (IC50, µM) | Doxorubicin (IC50, µM) |
| HeLa | Cervical Cancer | 15.2 | 0.06 |
| A549 | Lung Cancer | 28.5 | 0.09 |
| MCF-7 | Breast Cancer | > 50 | 0.12 |
| HepG2 | Liver Cancer | 8.9 | 0.25 |
| HEK293 | Normal Kidney | > 100 | 1.5 |
Tier 2: Focused Target-Based Screening
Based on the initial cytotoxicity data and the known pharmacology of related structures, we can now move to more focused, target-based assays. Given the prevalence of benzamide moieties in dopamine receptor ligands and the observation of anticancer activity in some pyrrolidine carboxamide analogues, we will hypothesize a primary interaction with a specific dopamine receptor subtype and a secondary panel of related G-protein coupled receptors (GPCRs) and protein kinases.[2][3][7]
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. They are highly sensitive and provide quantitative data on binding constants (Ki).
Methodology: Competitive Radioligand Binding
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., Dopamine D2, D3, D4 receptors, Serotonin 5-HT1A receptor, Alpha-1 adrenergic receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2-like receptors), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the displacement of the radioligand by the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Receptor Binding Profile
| Target | Compound | Ki (nM) |
| Dopamine D3 Receptor | This compound | 25 |
| Dopamine D2 Receptor | This compound | 150 |
| Dopamine D4 Receptor | This compound | 350 |
| Serotonin 5-HT1A Receptor | This compound | > 1000 |
| Alpha-1 Adrenergic Receptor | This compound | > 1000 |
Tier 3: Functional Assays and In-Cellular Target Engagement
Demonstrating that a compound binds to a target is a critical first step. The next is to determine the functional consequence of that binding (i.e., is it an agonist, antagonist, or inverse agonist?) and to confirm target engagement within a cellular context.
Experimental Protocol: Cellular Functional Assays
Functional assays measure the downstream effects of receptor modulation. For GPCRs, this often involves measuring changes in second messenger levels, such as cyclic AMP (cAMP).
Methodology: cAMP Assay
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing the Dopamine D3 receptor).
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a known agonist (e.g., Quinpirole for the D3 receptor) in the presence of a phosphodiesterase inhibitor.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Experimental Protocol: In-Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[8]
Methodology: CETSA®
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Workflow and Pathways
To provide a clear visual representation of the experimental workflow, the following diagram illustrates the tiered approach to selectivity profiling.
Sources
- 1. smolecule.com [smolecule.com]
- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Stereoselectivity of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
A Senior Application Scientist's Guide to Comparative Docking of 1-Benzylpyrrolidine-3-carboxamide and its Analogs
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 1-Benzylpyrrolidine-3-carboxamide and its structurally related analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structure-activity relationships within this chemical scaffold. This document moves beyond a simple procedural outline, offering insights into the rationale behind experimental choices and providing a framework for self-validating computational studies.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, with its characteristic benzyl group and carboxamide functional group, serves as a valuable starting point for the exploration of new therapeutic agents.[1] Derivatives of this compound have shown potential as antimalarial and neuroactive agents.[1] To rationally design more potent and selective analogs, it is crucial to understand how structural modifications influence their binding affinity to biological targets. Molecular docking is a powerful computational technique that allows for the prediction of the binding mode and affinity of a small molecule to a protein target at the atomic level.[2] This guide will focus on a comparative docking study against a relevant biological target, providing a clear methodology and analysis of the results.
Choosing a Relevant Biological Target: InhA Reductase
Based on the known biological activities of pyrrolidine carboxamides, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis has been selected as the target for this comparative docking study.[3] InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway and is the target of the frontline anti-tuberculosis drug isoniazid.[4] The discovery of novel InhA inhibitors is a critical area of research in the fight against tuberculosis.[3][4]
Selected Analogs for Comparative Docking
For this study, a series of analogs of this compound have been selected. These analogs feature modifications to the benzyl and carboxamide moieties, allowing for a systematic investigation of structure-activity relationships. The selection is based on synthetic feasibility, drawing inspiration from published synthesis routes for similar compounds.[5][6]
Parent Compound:
-
Cmpd-01: this compound
Selected Analogs:
-
Cmpd-02: 1-(4-Chlorobenzyl)pyrrolidine-3-carboxamide
-
Cmpd-03: 1-Benzyl-N-phenylpyrrolidine-3-carboxamide
-
Cmpd-04: 1-Benzyl-N-(4-chlorophenyl)pyrrolidine-3-carboxamide
-
Cmpd-05: 1-(4-Methoxybenzyl)pyrrolidine-3-carboxamide
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound and its analogs against InhA using AutoDock Vina.[7][8][9][10]
Part 1: Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Obtain the crystal structure of InhA in complex with an inhibitor from the Protein Data Bank (PDB). A suitable entry is, for example, 2X22.[11]
-
Using molecular modeling software such as UCSF Chimera or PyMOL, remove the co-crystallized ligand and any water molecules from the PDB file.
-
Add polar hydrogens to the protein and assign Gasteiger charges.
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Generate 3D structures of the parent compound and its analogs using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save the prepared ligands in the PDBQT format.
-
Part 2: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define the docking search space (the "grid box") around the active site of InhA. The grid box should be large enough to encompass the entire binding pocket and allow for the free rotation of the ligands. The coordinates of the co-crystallized ligand in the original PDB file can be used as a reference to center the grid box.
-
-
Docking Parameter Configuration:
-
Create a configuration file for AutoDock Vina that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search. An exhaustiveness of 8 is a good starting point for a balance of speed and accuracy.
-
-
Execution of Docking:
-
Run the AutoDock Vina docking simulation from the command line, referencing the configuration file. Vina will generate an output file in PDBQT format containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Part 3: Analysis of Docking Results
-
Binding Affinity Comparison:
-
Extract the binding affinity of the top-ranked pose for each ligand from the output files. A more negative binding affinity indicates a stronger predicted binding.
-
Tabulate the binding affinities for a clear comparison of the parent compound and its analogs.
-
-
Binding Mode Visualization and Interaction Analysis:
-
Visualize the predicted binding poses of the ligands within the InhA active site using software like PyMOL or Discovery Studio Visualizer.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the active site. This analysis provides insights into the structural basis for the observed binding affinities.
-
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Comparative Docking Results
The following table summarizes the hypothetical docking scores and key interactions for this compound and its analogs against InhA. These results are representative of what might be expected from such a study and are intended for illustrative purposes.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with InhA Residues |
| Cmpd-01 | This compound | -7.2 | Hydrogen bond with TYR158; Hydrophobic interactions with PHE149, MET199 |
| Cmpd-02 | 1-(4-Chlorobenzyl)pyrrolidine-3-carboxamide | -7.8 | Hydrogen bond with TYR158; Halogen bond with GLY96; Enhanced hydrophobic interactions |
| Cmpd-03 | 1-Benzyl-N-phenylpyrrolidine-3-carboxamide | -8.1 | Hydrogen bond with TYR158; Pi-pi stacking with PHE149; Additional hydrophobic interactions |
| Cmpd-04 | 1-Benzyl-N-(4-chlorophenyl)pyrrolidine-3-carboxamide | -8.5 | Hydrogen bond with TYR158; Pi-pi stacking with PHE149; Halogen bond with GLY96 |
| Cmpd-05 | 1-(4-Methoxybenzyl)pyrrolidine-3-carboxamide | -7.5 | Hydrogen bond with TYR158 and SER94; Hydrophobic interactions |
Discussion of Structure-Activity Relationships
The hypothetical results in the table above allow for the derivation of several key structure-activity relationships (SARs):
-
Substitution on the Benzyl Ring: The introduction of a chlorine atom at the para position of the benzyl ring (Cmpd-02) leads to a more favorable binding affinity compared to the parent compound (Cmpd-01). This can be attributed to the formation of a halogen bond with the backbone of a residue like GLY96 and enhanced hydrophobic interactions. The methoxy group in Cmpd-05 also slightly improves the binding affinity, likely due to the formation of an additional hydrogen bond with a residue such as SER94.
-
Modification of the Carboxamide Group: Replacing the primary amide of the parent compound with a phenylamide (Cmpd-03) significantly improves the predicted binding affinity. This is likely due to the introduction of a phenyl ring that can engage in favorable pi-pi stacking interactions with aromatic residues in the active site, such as PHE149.
-
Combined Modifications: The combination of a phenylamide and a para-chloro substitution on that phenyl ring (Cmpd-04) results in the highest predicted binding affinity among the tested analogs. This highlights the potential for synergistic effects when combining favorable structural modifications.
Signaling Pathway Context
Sources
- 1. Buy this compound | 115687-29-1 [smolecule.com]
- 2. rcsb.org [rcsb.org]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. indico4.twgrid.org [indico4.twgrid.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rcsb.org [rcsb.org]
Validating biomarkers for "1-Benzylpyrrolidine-3-carboxamide" efficacy in vivo
Comparison Guide: Validating In Vivo Biomarkers for Novel PI3K Inhibitors
A Case Study: "BPC-1" (A Substituted 1-Benzylpyrrolidine-3-carboxamide Analog)
This guide provides a comprehensive framework for the in vivo validation of pharmacodynamic (PD) and efficacy biomarkers for a novel, hypothetical PI3K inhibitor, "BPC-1." For comparative analysis, we benchmark BPC-1 against Taselisib (GDC-0032), a well-characterized, potent, and selective inhibitor of the PI3K/Akt/mTOR pathway. The methodologies outlined here are designed for researchers in drug development and translational science, emphasizing scientific integrity, experimental causality, and robust data interpretation.
Our central hypothesis is that BPC-1's anti-tumor efficacy is directly correlated with its ability to suppress the PI3K/Akt signaling cascade in a dose-dependent manner. Validating this requires a self-validating experimental system where target engagement and downstream pathway modulation can be quantitatively linked to therapeutic outcomes in a relevant in vivo model.
Table of Contents
-
Scientific Rationale: The PI3K/Akt/mTOR Pathway as a Therapeutic Target
-
Comparative Compounds Overview
-
Experimental Framework: A Multi-Arm In Vivo Xenograft Study
-
Pharmacodynamic (PD) Biomarker Validation
-
Protocol 1: Western Blot Analysis of p-Akt and p-S6 in Tumor Lysates
-
Protocol 2: Immunohistochemistry (IHC) for Spatial Biomarker Assessment
-
-
Efficacy Evaluation
-
Protocol 3: Tumor Volume Measurement and Response Assessment
-
-
Data Synthesis and Interpretation
-
References
Scientific Rationale: The PI3K/Akt/mTOR Pathway as a Therapeutic Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, growth, and metabolism. Hyperactivation of this pathway, often through mutations in genes like PIK3CA, is a common oncogenic driver in a multitude of human cancers, including breast, colorectal, and lung cancers. This makes the pathway a highly validated and compelling target for therapeutic intervention.
Inhibition of PI3K is intended to block the conversion of PIP2 to PIP3, thereby preventing the recruitment and activation of downstream effectors like Akt. The phosphorylation of Akt (at Ser473 and Thr308) is a pivotal event that subsequently activates mTOR complex 1 (mTORC1), which in turn phosphorylates downstream substrates like the S6 ribosomal protein (S6). Therefore, the phosphorylation status of Akt (p-Akt) and S6 (p-S6) serve as direct and reliable pharmacodynamic biomarkers of PI3K pathway inhibition.
Caption: PI3K/Akt/mTOR signaling cascade with key pharmacodynamic biomarkers.
Comparative Compounds Overview
A robust comparison requires a well-characterized benchmark. Here, we outline the profiles of our hypothetical test compound and the established comparator.
| Feature | BPC-1 (Hypothetical) | Taselisib (GDC-0032) |
| Mechanism of Action | Potent and selective PI3K inhibitor | Potent inhibitor of PI3Kα, PI3Kδ, and PI3Kγ isoforms, with lower activity against PI3Kβ. |
| Rationale for Use | Novel chemical entity with predicted high selectivity and favorable ADME properties. | Clinically evaluated PI3K inhibitor with well-documented in vivo activity and biomarker modulation. |
| Formulation | 10% DMSO, 40% PEG300, 50% Saline | 0.5% methylcellulose, 0.2% Tween-80 in water. |
Experimental Framework: A Multi-Arm In Vivo Xenograft Study
The core of this guide is a staggered-start tumor xenograft study, which allows for robust evaluation of both efficacy and pharmacodynamics.
Model: Female athymic nude mice, 6-8 weeks old. Cell Line: MCF-7 human breast cancer cells (estrogen-receptor positive, carrying a PIK3CA activating mutation). Study Arms (n=10 mice per group):
-
Vehicle Control: BPC-1 vehicle, dosed orally (PO), once daily (QD).
-
BPC-1 (Low Dose): e.g., 25 mg/kg, PO, QD.
-
BPC-1 (High Dose): e.g., 75 mg/kg, PO, QD.
-
Taselisib Control: 50 mg/kg, PO, QD.
Caption: Staggered in vivo study design for efficacy and PD biomarker assessment.
Pharmacodynamic (PD) Biomarker Validation
The primary goal is to demonstrate that BPC-1 engages its target (PI3K) and modulates the downstream pathway in a dose- and time-dependent manner within the tumor tissue.
Protocol 1: Western Blot Analysis of p-Akt and p-S6 in Tumor Lysates
This protocol provides a quantitative measure of pathway inhibition across the entire tumor.
Methodology:
-
Tumor Homogenization: Snap-freeze excised tumors from the PD arm in liquid nitrogen. Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Rabbit anti-p-Akt (Ser473) (e.g., Cell Signaling Technology, #4060)
-
Rabbit anti-Total Akt (e.g., Cell Signaling Technology, #4691)
-
Rabbit anti-p-S6 (Ser235/236) (e.g., Cell Signaling Technology, #2211)
-
Rabbit anti-Total S6 (e.g., Cell Signaling Technology, #2217)
-
Mouse anti-β-Actin (loading control) (e.g., Sigma-Aldrich, #A5441)
-
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize p-Akt to Total Akt and p-S6 to Total S6.
Expected Outcome & Comparison:
| Time Point Post-Dose | Metric | Vehicle | BPC-1 (Low Dose) | BPC-1 (High Dose) | Taselisib |
| 2 hours | % p-Akt Inhibition | 0% | 40-60% | >90% | >90% |
| % p-S6 Inhibition | 0% | 50-70% | >95% | >95% | |
| 8 hours | % p-Akt Inhibition | 0% | 20-40% | 60-80% | 70-90% |
| % p-S6 Inhibition | 0% | 30-50% | 70-90% | 80-95% | |
| 24 hours | % p-Akt Inhibition | 0% | <10% | 20-40% | 40-60% |
| % p-S6 Inhibition | 0% | <15% | 30-50% | 50-70% |
Note: Data are hypothetical and represent an ideal outcome demonstrating dose-dependent inhibition and target engagement duration.
Protocol 2: Immunohistochemistry (IHC) for Spatial Biomarker Assessment
IHC provides crucial spatial context, revealing the distribution of biomarker modulation throughout the tumor and identifying potential heterogeneity in drug penetration or response.
Methodology:
-
Tissue Fixation: Fix a portion of the excised tumor in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of ethanol grades, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm sections and mount on positively charged slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary antibody (e.g., Rabbit anti-p-Akt (Ser473)) overnight at 4°C.
-
Apply a polymer-based HRP-conjugated secondary antibody.
-
Develop with DAB (3,3'-diaminobenzidine) chromogen and counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan slides using a digital slide scanner. Perform semi-quantitative analysis using an H-score (Histoscore), which combines staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive cells. H-score = Σ (Intensity × % Positive Cells).
Expected Outcome & Comparison: A successful outcome will show a marked reduction in the H-score for p-Akt and p-S6 in the BPC-1 and Taselisib treated groups compared to the vehicle control, particularly at the 2-hour and 8-hour time points. This visually confirms the Western blot data and provides assurance of homogenous target engagement within the tumor microenvironment.
Efficacy Evaluation
The ultimate validation is linking the observed pharmacodynamic effects to a tangible anti-tumor response.
Protocol 3: Tumor Volume Measurement and Response Assessment
Methodology:
-
Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors twice weekly.
-
Calculation: Calculate tumor volume using the formula: Volume = (W² × L) / 2.
-
Efficacy Metrics:
-
Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] × 100.
-
Body Weight: Monitor body weight twice weekly as a general measure of toxicity.
-
Expected Outcome & Comparison:
| Group | Final Mean Tumor Volume (mm³) | % TGI | Body Weight Change |
| Vehicle Control | 1500 ± 250 | - | +5% |
| BPC-1 (Low Dose) | 900 ± 180 | 40% | No significant change |
| BPC-1 (High Dose) | 450 ± 120 | 70% | <5% loss |
| Taselisib | 400 ± 110 | 73% | <5% loss |
Note: Data are hypothetical. A successful outcome shows a dose-dependent reduction in tumor growth for BPC-1, with efficacy at the high dose comparable to the Taselisib benchmark.
Data Synthesis and Interpretation
The final step is to integrate the pharmacodynamic and efficacy data. By correlating the degree and duration of p-Akt/p-S6 inhibition with the observed tumor growth inhibition, a clear relationship between target engagement and anti-tumor activity can be established.
Key Comparisons:
-
Dose-Response: Does the higher dose of BPC-1 result in both greater TGI and more sustained biomarker modulation compared to the low dose?
-
Benchmark Comparison: How does the biomarker modulation and TGI of the high-dose BPC-1 group compare to the Taselisib group? Similar efficacy with a superior safety profile or a more convenient dosing schedule could indicate a promising clinical candidate.
-
PK/PD/Efficacy Relationship: If pharmacokinetic (PK) data are available, they can be integrated to build a comprehensive model linking drug exposure levels to the degree of target inhibition and the ultimate therapeutic effect.
This integrated approach provides a robust validation of p-Akt and p-S6 as biomarkers for BPC-1's in vivo efficacy, building a strong, data-driven case for its continued development.
References
- Title: Discovery of GDC-0032, a β-Sparing and Potent Inhibitor of PI3K for the Treatment of PIK3CA-Mutant Tumors Source: ACS Medicinal Chemistry Letters URL:[Link]
- Title: The PI3K/AKT/mTOR pathway in breast cancer: from molecular landscape to clinical perspectives Source: Cancer Tre
- Title: AKT/PKB Signaling: Navigating the Network Source: Cell URL:[Link]
- Title: A first-in-human phase 1 study of the oral PI3K inhibitor taselisib (GDC-0032) in patients with advanced solid tumors Source: British Journal of Cancer URL:[Link]
- Title: Identification of a Novel Activating Mutation of the PIK3CA Gene in a Human Breast Cancer Cell Line Source: Cancer Research URL:[Link]
Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-1-Benzylpyrrolidine-3-carboxamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzylpyrrolidine-3-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment.
Section 1: Pre-Disposal Assessment & Hazard Identification
Inferred Hazards from Analogues:
-
1-Benzyl-pyrrolidine-3-carboxylic acid (CAS 5731-18-0): Classified as Acute Toxicity, Oral (Category 4) and a Skin Sensitizer.
-
A similar Aldrich product: Labeled as "Harmful if swallowed" and "Suspected of causing genetic defects".
-
General Pyrrolidines: Often exhibit hazards including flammability, skin corrosion, and serious eye damage.[1][2]
-
(S)-(-)-1-Benzyl-3-pyrrolidinol: Known to cause serious eye irritation and skin irritation.[3]
Causality: The benzyl and pyrrolidine moieties are common in bioactive molecules. The carboxamide group can influence solubility and reactivity. Based on these structural alerts and data from analogues, it is imperative to handle this compound as a hazardous chemical . The Occupational Safety and Health Administration (OSHA) requires employers to assume that a byproduct with an unknown composition is hazardous.[4][5][6]
This determination mandates that all disposal procedures adhere to federal and local regulations for hazardous waste.[7][8]
Section 2: Personal Protective Equipment (PPE) for Safe Handling
Given the inferred hazards of irritation, potential toxicity, and sensitization, rigorous adherence to PPE protocols is non-negotiable. Anyone handling the compound or its waste must wear the following[7]:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves, inspected before use. | Prevents skin contact, absorption, and potential sensitization.[2] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and accidental contact with mucous membranes.[9] |
| Skin and Body | A standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities. | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. | If generating aerosols or handling outside of a hood, a NIOSH-approved respirator may be necessary.[9] |
Section 3: On-Site Waste Management & Containment
Proper containment is the cornerstone of safe disposal, preventing accidental release and ensuring regulatory compliance. This process begins at the point of generation.
Step-by-Step Waste Accumulation Protocol:
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical waste (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free from leaks or defects.[7]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date accumulation began.[7]
-
-
Segregate Waste Streams: Do not mix this compound waste with other, incompatible waste streams.[7] For example, keep it separate from strong oxidizing agents or strong acids.[3][10]
-
Maintain Closed Containers: The waste container must be securely sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
-
Use a Fume Hood: All handling and transferring of this waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Store in a Satellite Accumulation Area (SAA): Store the labeled, sealed container at or near the point of generation in a designated SAA. This area must be under the control of the laboratory personnel.
Section 4: Spill Management - Emergency Procedures
Accidents happen, but a robust emergency plan can mitigate their impact.
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert your laboratory supervisor and EH&S department.
-
Remove Ignition Sources: If the compound is in a solvent or if the waste mixture is flammable, remove all nearby sources of ignition.[10]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Clean-Up: While wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Clean-Up Materials: The absorbent material and any contaminated PPE must be disposed of as hazardous waste.[7]
Section 5: Final Disposal Workflow
The ultimate disposal of hazardous waste must be handled by a licensed and reputable waste management company. This is a "cradle-to-grave" responsibility, meaning the generator is accountable for the waste until its final, safe disposal.[11][12]
Below is a diagram outlining the procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Steps:
-
Request Pickup: Once your waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
Documentation: Your EH&S department will coordinate with a licensed hazardous waste transporter. A Uniform Hazardous Waste Manifest will be completed to track the waste from your facility to its final destination.[11]
-
Treatment and Disposal: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] This process destroys the organic molecule, rendering it harmless.
Section 6: Regulatory Framework
All procedures described in this guide are designed to comply with the primary regulations governing hazardous waste in the United States:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[8][11][12] The regulations for generators are found in Title 40 of the Code of Federal Regulations (CFR), Part 262.[13]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of hazardous chemicals.[5][6][14]
By adhering to this guide, you are not just following a protocol; you are upholding your professional responsibility to ensure a safe and compliant laboratory environment.
References
- EPA Rules For Hazardous Waste Management: A Primer on RCRA. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine. [Link]
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- PYRROLIDINE FOR SYNTHESIS Safety D
- Resource Conservation and Recovery Act (RCRA)
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
- RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. EHSLeaders. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA Factsheet Laboratory Safety.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride Safety D
- Pyrrolidine Hazard Summary. New Jersey Department of Health. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. nps.edu [nps.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzylpyrrolidine-3-carboxamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. While 1-Benzylpyrrolidine-3-carboxamide is a valuable building block, comprehensive toxicological data for this specific molecule is not widely published. Therefore, we must adopt a conservative safety posture, informed by the known hazards of structurally similar compounds. This guide provides essential, field-tested procedures for the safe handling of this compound, ensuring the protection of personnel and the integrity of our research.
Our approach is grounded in the principle of "as low as reasonably achievable" (ALARA) exposure. The protocols outlined below are designed as a self-validating system to minimize risk at every stage of handling, from initial preparation to final disposal.
Hazard Analysis: An Evidence-Based Assessment
Lacking a specific Safety Data Sheet (SDS) for the target compound, our hazard assessment is based on data from analogous structures containing the benzyl and pyrrolidine moieties. Compounds like 1-Benzylpyrrolidin-3-one and (S)-(-)-1-Benzyl-3-hydroxypyrrolidine are known to cause skin and serious eye irritation, with some also presenting risks of respiratory irritation and allergic skin reactions.[1][2] Therefore, we must handle this compound as a substance that is, at a minimum:
-
A potential skin irritant and sensitizer.
-
A potential cause of serious eye irritation or damage.
-
A potential respiratory tract irritant, especially if aerosolized or in dust form.
All handling of this compound should be performed within a certified chemical fume hood to mitigate inhalation exposure.[5][6]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale & Key Considerations |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves, Safety Goggles, Lab Coat | Prevents dermal contact with fine powders and protects eyes from dust. Double gloving provides a backup barrier.[5] |
| Solution Preparation & Transfers | Double Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat | Protects against splashes and direct skin contact. Ensure gloves are compatible and inspected before use. |
| Running Reactions (Small Scale) | Double Nitrile Gloves, Safety Goggles, Lab Coat, Chemical-Resistant Apron (optional) | Provides a primary barrier against splashes during reagent addition or sampling. |
| Work-up & Extractions | Double Nitrile Gloves, Face Shield over Safety Goggles, Lab Coat, Chemical-Resistant Apron | Offers enhanced facial protection from splashes during vigorous mixing or phase separations. |
| Large-Scale Operations (>1g) or Spill Cleanup | Double Nitrile Gloves, Face Shield over Safety Goggles, Chemical-Resistant Gown or Coveralls, Shoe Covers | Ensures full-body protection against significant splashes or widespread contamination.[7][8] For large spills, respiratory protection may be necessary.[1][9] |
PPE Selection Workflow
To ensure the appropriate level of protection is selected for any given task, follow this decision-making workflow. This logical process helps to systematically evaluate the risks and choose the correct PPE ensemble.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
